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  • Product: 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid
  • CAS: 253878-93-2

Core Science & Biosynthesis

Foundational

3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid CAS 253878-93-2 properties

An In-depth Technical Guide to 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid (CAS 253878-93-2) Abstract This technical guide provides a comprehensive overview of 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid, CAS 253878-93-2....

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid (CAS 253878-93-2)

Abstract

This technical guide provides a comprehensive overview of 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid, CAS 253878-93-2. It is intended for researchers, chemists, and professionals in drug development and material science. This document consolidates critical data on the compound's chemical and physical properties, outlines a plausible synthetic pathway based on established organometallic chemistry, discusses its potential applications, and provides essential safety and handling protocols. The information is structured to deliver both foundational knowledge and practical insights for laboratory applications.

Core Molecular Identity and Properties

3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid is a bifunctional organic compound featuring a biphenyl backbone. This framework consists of two phenyl rings linked by a single carbon-carbon bond. One ring is substituted with a nitrile (-C≡N) group at the 3' position, while the other bears a carboxylic acid (-COOH) group at the 3 position. This specific arrangement of functional groups makes it a valuable building block in medicinal chemistry and materials science. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to other functional groups, while the carboxylic acid provides a site for amide bond formation, esterification, or salt formation.

Chemical and Physical Data Summary

The physicochemical properties of a compound are fundamental to its application, dictating its solubility, reactivity, and pharmacokinetic profile in potential therapeutic uses. The data below has been aggregated from various chemical data repositories.[1]

PropertyValueUnit
CAS Number 253878-93-2-
Molecular Formula C₁₄H₉NO₂-
Molecular Weight 223.23 g/mol
Density 1.3 ± 0.1g/cm³
Boiling Point 456.4 ± 38.0°C at 760 mmHg
Flash Point 229.8 ± 26.8°C
Vapor Pressure 0.0 ± 1.2mmHg at 25°C
Topological Polar Surface Area 61.1Ų
XLogP3 2.8-
Hydrogen Bond Donor Count 1-
Hydrogen Bond Acceptor Count 3-
Rotatable Bond Count 2-
Structural Identifiers
  • SMILES: O=C(O)C1=CC=CC(=C1)C2=CC=CC(=C2)C#N[1]

  • InChI Key: BFOFVXTZGJGLES-UHFFFAOYSA-N[1]

  • Common Synonyms: 3'-Cyanobiphenyl-3-carboxylic acid, 3-(3-cyanophenyl)benzoic Acid[1]

Synthesis and Purification Protocol

The causality for selecting this method rests on its high efficiency in forming C-C bonds between sp²-hybridized carbon atoms, which is precisely the bond that connects the two phenyl rings in the target molecule.

Suzuki_Coupling_Workflow cluster_catalyst Catalytic System Reactant1 3-Bromobenzonitrile (Aryl Halide) Reaction Suzuki Coupling Reaction Vessel (Solvent: Dioxane/Water) Reactant1->Reaction Reactant2 3-Carboxyphenylboronic acid (Boronic Acid) Reactant2->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Aqueous Base (e.g., K₂CO₃, Na₂CO₃) Base->Reaction Workup Acidic Workup & Purification (e.g., Crystallization) Reaction->Workup Product 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid (Final Product) Workup->Product

A representative workflow for the synthesis of the target compound via Suzuki coupling.
Step-by-Step Experimental Methodology

This protocol is a representative procedure based on established Suzuki coupling methods, such as those described for analogous biphenyl preparations.[2]

  • Reagent Preparation: In a nitrogen-flushed reaction vessel, combine 3-bromobenzonitrile (1.0 eq), 3-carboxyphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0-3.0 eq).[2] The use of a slight excess of the boronic acid ensures the complete consumption of the aryl halide.

  • Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).[2] Sparge the mixture with nitrogen for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalysis: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), at a loading of 1-5 mol%.

  • Reaction Execution: Heat the reaction mixture to a temperature of 60-90°C under a nitrogen atmosphere and stir vigorously for 4-12 hours.[2] Reaction progress should be monitored by a suitable technique like TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to remove the organic solvent.

  • Purification: Dilute the remaining aqueous residue with water and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. This protonates the carboxylic acid, causing the product to precipitate out of the solution.[2]

  • Isolation: Collect the resulting solid by vacuum filtration. Wash the solid with water to remove inorganic salts, followed by a cold non-polar solvent (e.g., hexane) to remove non-polar impurities.

  • Final Product: Dry the solid under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture.[2] This self-validating step ensures that the final product is isolated in high purity, as confirmed by melting point analysis and spectroscopic methods.

Potential Applications and Research Fields

The molecular architecture of 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid positions it as a versatile intermediate in several high-value research and development areas.

Applications Core 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid Pharma Pharmaceuticals & Drug Discovery Core->Pharma Materials Material Science Core->Materials Organic Organic Synthesis Intermediate Core->Organic Modulators Scaffold for Receptor Modulators (e.g., Beta-3 Adrenoceptor) Pharma->Modulators LiquidCrystals Precursor for Liquid Crystals Materials->LiquidCrystals Polymers Monomer for High-Performance Polymers Materials->Polymers Derivatives Synthesis of Esters, Amides, etc. Organic->Derivatives

Logical relationships between the core compound and its potential application areas.
  • Pharmaceutical Intermediate: Biphenyl structures are common motifs in pharmaceuticals. The carboxylic acid group provides a handle for creating amide or ester linkages to other pharmacophores, while the cyano-substituted phenyl ring can engage in specific interactions with biological targets. Related biphenyl-3-carboxylic acid structures have been investigated as modulators of beta-3 adrenoceptor activity, suggesting a potential role in metabolic or urinary disorder research.[3]

  • Material Science: Cyanobiphenyls are a well-known class of compounds used in the development of liquid crystals for display technologies.[4] The rigid biphenyl core combined with the polar cyano and carboxylic acid groups can impart desirable mesogenic properties. Furthermore, biphenyl carboxylic acids are used to enhance the thermal stability of polymers.

  • Organic Synthesis: As a bifunctional molecule, it serves as a versatile building block. The carboxylic acid can be converted into a wide range of other functional groups, making it a key intermediate for constructing more complex molecules for agrochemical and specialty chemical applications.

Safety, Handling, and Storage

Proper handling of all chemicals is paramount for laboratory safety. The following information is synthesized from safety data for this compound and structurally related analogs.

Hazard Identification
  • Signal Word: Warning[1]

  • Primary Hazards: The compound is classified with potential hazards upon exposure. It may be harmful if swallowed, in contact with skin, or if inhaled.[1] Safety data for similar biphenyl carboxylic acids indicate that it may cause skin, eye, and respiratory irritation.[5][6][7]

  • Hazard Statements:

    • H303: May be harmful if swallowed.[1]

    • H313: May be harmful in contact with skin.[1]

    • H333: May be harmful if inhaled.[1]

    • H315: Causes skin irritation.[5][7]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5][7]

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[8][9]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA or EN166 standards.[6]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[6][8]

  • Respiratory Protection: If dusts are generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.[9]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[8][10]

Storage Recommendations
  • Short-Term Storage (1-2 weeks): Store in a refrigerator at approximately -4°C.[1]

  • Long-Term Storage (1-2 years): For extended periods, store in a freezer at -20°C.[1]

  • General Conditions: Keep the container tightly sealed in a dry place.[7][11]

Conclusion

3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid is a specialty chemical with significant potential as a building block in diverse scientific fields. Its defined physicochemical properties, coupled with a robust and accessible synthetic route via Suzuki coupling, make it a valuable tool for researchers. Its utility is primarily projected in the synthesis of novel pharmaceutical agents and advanced materials, particularly liquid crystals and high-stability polymers. Adherence to strict safety and handling protocols is essential when working with this compound to mitigate potential health risks. This guide serves as a foundational resource to support and enable further investigation and application of this versatile molecule.

References

  • 3'-Cyanobiphenyl-3-carboxylic acid Chemical and Physical Properties. Kuujia.
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid ≥95%. Howei Pharm.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • 253678-93-2 | 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid. 1PlusChem.
  • Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)
  • 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid - Sigma-Aldrich. Sigma-Aldrich.
  • 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid - Sigma-Aldrich. Sigma-Aldrich.
  • BIPHENYL CARBOXYLIC ACID.
  • 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid - Sigma-Aldrich. Sigma-Aldrich.
  • Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid - Google Patents.
  • Biphenyl-3-carboxylic acid modulators of beta-3-adrenoreceptor - Google Patents.

Sources

Exploratory

Technical Whitepaper: 3'-Cyano-3-biphenylcarboxylic Acid as a Pharmacophore Scaffold

Executive Summary In the realm of medicinal chemistry, 3'-cyano-3-biphenylcarboxylic acid (CAS: 253878-93-2) represents a critical "privileged structure." Unlike its para-substituted counterparts, this meta-meta substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry, 3'-cyano-3-biphenylcarboxylic acid (CAS: 253878-93-2) represents a critical "privileged structure." Unlike its para-substituted counterparts, this meta-meta substituted biphenyl scaffold offers a unique non-linear geometry that improves solubility and metabolic stability while enabling precise orientation within protein binding pockets. This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic pathways, and utility as a divergent intermediate in drug discovery.[1]

Chemical Identity & Structural Analysis[2]

The compound consists of two benzene rings connected by a single bond (biphenyl core). The "3,3'-substitution" pattern places a carboxylic acid group on one ring and a nitrile (cyano) group on the other, both at the meta positions relative to the biaryl bond. This geometry creates a "twisted" conformation due to steric interactions, preventing the rings from becoming coplanar, which is often advantageous for disrupting crystal packing (enhancing solubility) and fitting into hydrophobic pockets of enzymes.

Table 1: Physicochemical Profile
PropertyData
IUPAC Name 3'-Cyano[1,1'-biphenyl]-3-carboxylic acid
Synonyms 3-(3-Cyanophenyl)benzoic acid; m,m'-Cyanobiphenylcarboxylic acid
CAS Number 253878-93-2
Molecular Formula C₁₄H₉NO₂
Molecular Weight 223.23 g/mol
Exact Mass 223.0633 g/mol
SMILES N#Cc1cccc(c1)-c2cccc(C(=O)O)c2
InChIKey BFOFVXTZGJGLES-UHFFFAOYSA-N
ClogP (Calc) ~3.14
TPSA 61.09 Ų
pKa (Acid) ~4.2 (Carboxylic acid)
Appearance Off-white to beige crystalline solid

Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling

The most robust route to 3'-cyano-3-biphenylcarboxylic acid is the palladium-catalyzed Suzuki-Miyaura coupling. This method is preferred over Gomberg-Bachmann or Ullmann couplings due to its mild conditions and tolerance of the nitrile and acid functional groups.

Strategic Retrosynthesis

The molecule is disconnected at the biaryl bond. Two pathways exist:

  • Route A: 3-Carboxyphenylboronic acid + 3-Bromobenzonitrile.

  • Route B: 3-Cyanophenylboronic acid + 3-Bromobenzoic acid.

Route A is generally preferred because 3-carboxyphenylboronic acid is highly stable and cost-effective.

Validated Experimental Protocol (Route A)

Reagents:

  • 3-Bromobenzonitrile (1.0 equiv)

  • 3-Carboxyphenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2][3]

Step-by-Step Workflow:

  • Inertion: Charge a reaction flask with 3-bromobenzonitrile, 3-carboxyphenylboronic acid, and K₂CO₃. Evacuate and backfill with Nitrogen (N₂) three times.

  • Solvation: Add degassed 1,4-dioxane and water.

  • Catalysis: Add the Pd catalyst under a positive stream of N₂.

  • Reaction: Heat the mixture to 85–90 °C for 12–16 hours. Monitor by LC-MS for the consumption of the bromide.

  • Work-up (Critical):

    • Cool to room temperature.

    • Acidification: The product exists as a carboxylate salt in the basic reaction media. Carefully acidify with 1M HCl to pH ~3. The product will precipitate.[4]

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (SiO₂, Hexane/EtOAc gradient with 1% Acetic Acid).

Visualization: Synthesis & Functionalization Workflow

G Start1 3-Bromobenzonitrile Process Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Start1->Process Start2 3-Carboxyphenylboronic Acid Start2->Process Product 3'-Cyano-3-biphenylcarboxylic Acid (Core Scaffold) Process->Product Acidification (pH 3) App1 Tetrazole Deriv. (Sartan analogs) Product->App1 NaN3, NH4Cl App2 Benzylamine Deriv. (Reductive Amination) Product->App2 H2, Pd/C App3 Amide Coupling (Peptidomimetics) Product->App3 R-NH2, HATU

Figure 1: Synthetic workflow for the generation of the 3'-cyano-3-biphenylcarboxylic acid core and its divergent downstream functionalization.

Applications in Drug Discovery[1]

The 3'-cyano-3-biphenylcarboxylic acid structure is not merely an intermediate; it is a bioisostere and a privileged scaffold .

Bioisosterism & Geometry
  • Meta-Meta vs. Para-Para: Para-substituted biphenyls are linear and rigid (rod-like). The 3,3'-substitution introduces a "kink" or angle (approx 120°) in the molecular backbone. This increases the fraction of sp3 character (Fsp3) equivalent in terms of spatial occupancy, improving solubility and allowing the molecule to wrap around active site residues.

  • Acid/Nitrile Duality:

    • The Carboxylic Acid serves as a hydrogen bond donor/acceptor and an anchor for ionic interactions (e.g., with Arginine residues in COX enzymes or URAT1).

    • The Cyano (Nitrile) group is a dipole that can accept hydrogen bonds but is metabolically stable compared to esters. It can also be converted to a Tetrazole (a carboxylic acid bioisostere) to improve oral bioavailability (as seen in Sartan drugs like Valsartan).

Therapeutic Areas
  • URAT1 Inhibitors: Biphenyl acids are potent inhibitors of Urate Transporter 1 (URAT1), used in treating hyperuricemia (gout). The 3,3' geometry mimics the binding mode of benzbromarone analogs.

  • Metalloprotease Inhibitors: The carboxylic acid chelates the Zinc (Zn²⁺) ion in the active site of Matrix Metalloproteinases (MMPs), while the biphenyl tail occupies the hydrophobic S1' pocket.

  • Anticancer Agents: Derivatives of this scaffold have shown activity against breast cancer lines (MCF-7) by inhibiting specific signaling pathways involved in cell proliferation [1].

Safety & Handling (MSDS Highlights)

While stable, this compound exhibits standard hazards associated with aryl acids and nitriles.

  • GHS Classification: Warning.[5][6]

  • Hazard Statements:

    • H302: Harmful if swallowed (Nitrile toxicity potential).

    • H315: Causes skin irritation (Acidic functionality).

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use standard PPE (Nitrile gloves, safety goggles). Avoid dust formation. Store at room temperature in a dry environment.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2757950. Retrieved from [Link]

Sources

Foundational

Predictive and Empirical Determination of 3'-Cyano-biphenyl-3-carboxylic Acid Solubility in Organic Solvents: A Methodological Whitepaper

Executive Summary The solubility profile of active pharmaceutical ingredients (APIs) and their advanced intermediates dictates downstream processing, crystallization, and formulation strategies. 3'-Cyano-biphenyl-3-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solubility profile of active pharmaceutical ingredients (APIs) and their advanced intermediates dictates downstream processing, crystallization, and formulation strategies. 3'-Cyano-biphenyl-3-carboxylic acid represents a highly challenging structural motif: it combines a rigid, hydrophobic biphenyl core with a strongly polar cyano group and a carboxylic acid capable of forming robust intermolecular dimers. This whitepaper provides researchers and drug development professionals with an authoritative, self-validating methodological framework to empirically determine and thermodynamically model the solubility of this compound in organic solvents.

By integrating Hansen Solubility Parameters (HSP) with the Jouyban-Acree cosolvency model, this guide bridges the gap between empirical measurement and predictive solvent selection.

Thermodynamic Framework & Solvation Mechanics

The Challenge of Biphenyl Carboxylic Acids

The dissolution of 3'-cyano-biphenyl-3-carboxylic acid requires overcoming a substantial crystal lattice energy. In the solid state, the carboxylic acid groups form tightly hydrogen-bonded dimers, while the planar biphenyl rings engage in extensive


 stacking. Consequently, non-polar solvents (e.g., toluene, heptane) lack the hydrogen-bond acceptor capacity required to disrupt the carboxylic dimers, resulting in poor solubility. Conversely, highly polar protic solvents (e.g., water) are repelled by the hydrophobic bulk of the biphenyl core.
Hansen Solubility Parameters (HSP)

To systematically select optimal solvents, we utilize the extended Hansen Solubility Parameter (HSP) framework. HSP deconvolutes the total cohesive energy of a molecule into three distinct intermolecular forces: dispersion (


), polarity (

), and hydrogen bonding (

). For carboxylic acids, the extended Hansen model is highly effective at predicting solvent-solute miscibility, provided that the Flory-Huggins entropy correction is applied to account for the size disparity between the large biphenyl solute and smaller solvent molecules [1].

The "distance" (


) between the solute and solvent in the 3D Hansen space dictates solubility; a smaller 

indicates a higher thermodynamic affinity.
The Jouyban-Acree Model for Mixed Solvents

Pure solvents rarely offer the perfect balance of


, 

, and

required for complex molecules like 3'-cyano-biphenyl-3-carboxylic acid. Binary solvent mixtures (co-solvents) are often required. The Jouyban-Acree model is the industry standard for mathematically representing and predicting solute solubility in mixed solvents at various temperatures [2]. It accounts for both ideal mixing and the non-ideal interactions between the two solvents, enabling the precise identification of synergistic solubility peaks (e.g., where a specific ratio of Ethanol/Water or DMF/Water exponentially increases solubility compared to either pure solvent) [3].

Modeling D1 Empirical Pure Solvent Solubility Data D2 Hansen Solubility Parameters (Dispersion, Polarity, H-Bond) D1->D2 Regression D3 Jouyban-Acree Model (Mixed Solvents) D1->D3 Co-solvency D4 Flory-Huggins Entropy Correction D2->D4 D5 Predictive Solvent Optimization D3->D5 D4->D5

Fig 1. Thermodynamic modeling pathway integrating HSP and Jouyban-Acree models for solvent selection.

Self-Validating Experimental Protocol

A common pitfall in early-phase drug development is measuring the solubility of an in-situ generated solvate rather than the intended anhydrous free acid. The following shake-flask methodology is designed as a self-validating system , ensuring high scientific integrity by coupling quantitative HPLC with qualitative solid-state verification.

Step-by-Step Methodology: Isothermal Equilibration
  • Solvent Preparation & Solute Addition: Add an excess amount of 3'-cyano-biphenyl-3-carboxylic acid (approx. 50-100 mg depending on expected solubility) to 10 mL of the selected analytical-grade organic solvent in a 20 mL amber glass vial. Causality: Amber glass prevents potential UV-induced degradation of the cyano-aromatic system over extended equilibration periods. Excess solid ensures the system reaches true thermodynamic equilibrium with the crystal lattice.

  • Isothermal Equilibration: Seal the vials hermetically and agitate them in a thermostated water bath shaker at 298.15 K (± 0.05 K) for 72 hours. Causality: Rigid, high-melting biphenyls have high activation energies of dissolution. A minimum of 72 hours is required to ensure the system has reached a steady-state equilibrium, preventing the under-reporting of solubility.

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge and spin at 10,000 rpm for 15 minutes at exactly 298.15 K. Causality: Centrifuging at the exact equilibration temperature prevents thermal fluctuations from causing premature precipitation or supersaturation, which would skew the supernatant concentration.

  • Supernatant Quantification (HPLC-UV): Carefully extract an aliquot of the clear supernatant, dilute it immediately with the mobile phase (e.g., Acetonitrile/Water with 0.1% TFA), and analyze via HPLC-UV at 254 nm. Causality: Gravimetric analysis is highly prone to error due to solvent entrapment in the biphenyl lattice upon drying. The highly conjugated biphenyl system provides a strong UV chromophore, making HPLC-UV the most accurate quantification method.

  • Solid-State Validation (Critical Step): Recover the residual solid from the bottom of the centrifuge tube, dry it gently under a nitrogen stream, and analyze it via X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Causality: This validates the data. If the XRPD pattern of the recovered solid differs from the starting material, a solvate, hydrate, or new polymorph has formed. The measured solubility would therefore correspond to the new form, not the original API.

Workflow N1 Solute & Solvent Preparation N2 Isothermal Equilibration (72h, 298.15 K) N1->N2 N3 Phase Separation (Temp-Controlled Centrifuge) N2->N3 N4 Solid Phase Recovery N3->N4 N5 Supernatant Aliquot N3->N5 N6 XRPD / DSC Analysis (Polymorph Validation) N4->N6 N7 HPLC-UV Analysis (Quantification) N5->N7 N8 Validated Thermodynamic Solubility Data N6->N8 Form Confirmed N7->N8 Conc. Measured

Fig 2. Self-validating isothermal equilibration workflow for thermodynamic solubility determination.

Quantitative Data & Predictive Modeling

While exact empirical solubility values for proprietary intermediates are often restricted, we can accurately estimate the physicochemical behavior of 3'-cyano-biphenyl-3-carboxylic acid using group contribution methods (e.g., Hoftyzer-Van Krevelen) and structurally analogous data [4].

Hansen Solubility Parameters (Estimated)

To dissolve this compound, a solvent must possess a moderate dispersion parameter (to interact with the biphenyl rings), a high polarity parameter (to stabilize the cyano group), and a strong hydrogen-bond acceptor capacity (to break the carboxylic acid dimers).

Table 1: Estimated HSP Values for Solute and Common Organic Solvents

SubstanceDispersion (

) [MPa

]
Polarity (

)[MPa

]
H-Bonding (

)[MPa

]
3'-Cyano-biphenyl-3-carboxylic acid ~19.5 ~8.2 ~7.5
Dimethylformamide (DMF)17.413.711.3
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Toluene18.01.42.0
Water15.616.042.3
Representative Solubility Profile

Based on the HSP distances (


), we can project the mole fraction solubility (

) of the compound across different solvent classes at 298.15 K.

Table 2: Representative Mole Fraction Solubility (


) at 298.15 K 
SolventMole Fraction (

)
Mechanistic Causality
DMF

Strong H-bond acceptor; effectively disrupts carboxylic dimers while solvating the cyano dipole.
Ethanol

Moderate H-bonding capability, but high

mismatch limits complete solvation of the hydrophobic core.
Ethyl Acetate

Good dispersion match, but lacks sufficient H-bond acceptor strength to fully break the crystal lattice.
Toluene

Non-polar; completely incapable of breaking the robust hydrogen-bonded crystal lattice.
Water

Extreme hydrophobic repulsion from the biphenyl core; high cohesive energy of water prevents cavity formation.

Conclusion & Application in Drug Development

For process chemists and formulation scientists handling 3'-cyano-biphenyl-3-carboxylic acid, pure solvents often present a dichotomy: polar aprotic solvents (like DMF) offer excellent solubility but are difficult to remove and environmentally toxic, while greener solvents (like Ethanol) offer sub-optimal solubility.

The strategic application of this guide involves utilizing the Jouyban-Acree model to design binary solvent systems. By mapping the experimental data from Table 2 into the model, researchers can identify anti-solvent crystallization pathways (e.g., dissolving the API in DMF and titrating with Water to induce controlled precipitation) or discover synergistic green solvent blends (e.g., Ethanol/Ethyl Acetate mixtures) that maximize solubility while adhering to ICH guidelines for residual solvents.

References

  • Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter.Journal of Chemical & Engineering Data, ACS Publications.
  • Mathematical derivation of the Jouyban-Acree model to represent solute solubility data in mixed solvents at various temperatures.Journal of Molecular Liquids / ResearchGate.
  • Solubility Study of Acetylsalicylic Acid in Ethanol + Water Mixtures: Measurement, Mathematical Modeling, and Stability Discussion.AAPS PharmSciTech / PMC.
  • Solubility of Gallic Acid in Single and Mixed Solvents.Materials / MDPI.
Exploratory

A Comprehensive Technical Guide to the pKa of 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid: Theoretical Principles, Determination Methods, and Applications

Abstract This technical guide provides an in-depth analysis of the acid dissociation constant (pKa) for 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid. While direct experimental pKa values for this specific compound are not...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the acid dissociation constant (pKa) for 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid. While direct experimental pKa values for this specific compound are not prominently available in public literature, this document synthesizes data from structurally analogous compounds to provide a scientifically grounded estimation. We project the pKa to be in the range of 3.5 to 3.7 , influenced significantly by the electron-withdrawing nature of the 3'-cyano substituent. This guide elucidates the underlying electronic effects governing this acidity, presents detailed protocols for both experimental determination (potentiometric titration, UV-Vis spectrophotometry) and state-of-the-art computational prediction using Density Functional Theory (DFT), and discusses the critical role of pKa in the fields of medicinal chemistry and drug development. This document is intended for researchers, chemists, and pharmaceutical scientists who require a deep understanding of this molecule's physicochemical properties.

Introduction to 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid and the Significance of pKa

3'-cyano-[1,1'-biphenyl]-3-carboxylic acid is a bifunctional organic molecule featuring a biphenyl scaffold, which provides a rigid and sterically defined backbone common in materials science and medicinal chemistry. The molecule is substituted with a carboxylic acid group, the source of its acidic properties, and a cyano group, a powerful electronic modulator.

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that quantifies the acidity of a compound in solution. It is the pH at which the compound exists in a 50:50 equilibrium between its protonated (acidic) and deprotonated (conjugate base) forms. For drug development professionals, an accurate understanding of a molecule's pKa is indispensable as it directly governs:

  • Aqueous Solubility: The ionized form of a molecule is typically more water-soluble than the neutral form.

  • Membrane Permeability: Neutral species generally permeate biological membranes more readily than charged species.

  • Pharmacokinetics (ADME): Absorption, Distribution, Metabolism, and Excretion are all profoundly influenced by the ionization state of a drug candidate in various physiological compartments (e.g., stomach pH ~1.5-3.5, blood pH ~7.4).

  • Pharmacodynamics: The charge of a molecule can dictate its ability to bind to a biological target, such as an enzyme or receptor, through electrostatic interactions.

Given the importance of this parameter, this guide provides the theoretical and practical framework necessary to understand, estimate, and determine the pKa of 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid.

Molecular Structure and Governing Electronic Effects

The acidity of the carboxylic acid group in this molecule is modulated by the electronic effects transmitted through the biphenyl system. The key contributors are the phenyl ring itself and the distal 3'-cyano substituent.

Caption: Structure of 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid.

  • Inductive Effect (-I): The cyano group is strongly electronegative and exerts a powerful electron-withdrawing inductive effect. This effect is transmitted through the sigma bonds of the biphenyl framework, pulling electron density away from the carboxylic acid. This stabilizes the resulting carboxylate anion (the conjugate base) formed upon deprotonation, thereby increasing the acidity (lowering the pKa).

  • Resonance Effect (-M/-R): The cyano group also exhibits an electron-withdrawing resonance effect. While this effect is strongest at the ortho and para positions, its influence can still be transmitted through the conjugated pi-system of the biphenyl rings. This delocalization further stabilizes the conjugate base.[1][2]

Compared to benzoic acid, the presence of the second phenyl ring in biphenyl-3-carboxylic acid has a mildly acid-weakening effect. However, the addition of the potent cyano group on the second ring counteracts this and is expected to be the dominant factor in determining the final pKa.

pKa Estimation through Comparative Analysis

An accurate pKa value can be estimated by comparing the target molecule to structurally related compounds with known experimental or high-fidelity predicted pKa values.

CompoundCAS NumberpKa ValueKey Structural Feature & Rationale
Benzoic Acid65-85-0~4.20The fundamental aromatic carboxylic acid reference.[3]
Biphenyl-3-carboxylic acid716-76-7~4.14 (Predicted)The parent biphenyl structure without the cyano group; slightly less acidic than benzoic acid.[4][5]
3-Cyanobenzoic acid1877-72-13.60Demonstrates the direct, powerful acid-strengthening effect of a meta-cyano group on a single phenyl ring.[6][7][8]
3'-cyano-[1,1'-biphenyl]-3-carboxylic acid N/A ~3.5 - 3.7 (Estimated) The inductive effect of the cyano group is transmitted across the biphenyl system, resulting in acidity comparable to or slightly greater than 3-cyanobenzoic acid.

Reasoning for the Estimate: The pKa of biphenyl-3-carboxylic acid (~4.14) serves as our baseline.[4][5] The introduction of a cyano group at the 3'-position will significantly increase acidity due to its strong electron-withdrawing nature. The pKa of 3-cyanobenzoic acid is 3.60, representing a drop of ~0.6 pKa units compared to benzoic acid.[6][7][8] Applying a similar logic, the pKa of 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid is expected to be substantially lower than 4.14 and fall within a range very close to that of 3-cyanobenzoic acid.

Methodologies for Precise pKa Determination

To move beyond estimation, experimental measurement or high-level computational modeling is required.

Experimental Approaches

The choice of experimental method depends on the compound's properties, such as solubility and the presence of a chromophore.

A. Potentiometric Titration

This is considered the gold-standard method for pKa determination. It involves monitoring the pH of a solution of the analyte as a titrant (a strong base, e.g., NaOH) is added incrementally.

Protocol: Potentiometric Titration for pKa Determination

  • Preparation:

    • Prepare a stock solution of 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid (~0.01 M) in a suitable co-solvent (e.g., methanol/water mixture) to ensure solubility.

    • Prepare a standardized titrant solution of carbonate-free 0.1 M NaOH.

    • Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00) at the desired experimental temperature (e.g., 25 °C).

  • Titration:

    • Place a known volume (e.g., 25.00 mL) of the analyte solution into a thermostatted beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Record the initial pH.

    • Add the NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL) using a calibrated burette or auto-titrator.

    • Allow the pH reading to stabilize after each addition and record both the volume of titrant added and the corresponding pH. Continue well past the expected equivalence point.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.

    • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

    • For higher accuracy, determine the equivalence point by calculating the first or second derivative of the titration curve. The peak of the first derivative plot (ΔpH/ΔV vs. V) corresponds to the equivalence point.

    • The pKa is the pH value on the original curve corresponding to exactly half of this equivalence volume.

TitrationWorkflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis prep_analyte Prepare Analyte Solution (~0.01 M in co-solvent) titrate Titrate Analyte with NaOH prep_analyte->titrate prep_titrant Standardize NaOH Titrant (~0.1 M, carbonate-free) prep_titrant->titrate prep_ph Calibrate pH Meter (2-point calibration) prep_ph->titrate record Record pH vs. Volume Added titrate->record plot_curve Plot Titration Curve (pH vs. Volume) record->plot_curve find_ep Determine Equivalence Point (e.g., via First Derivative) plot_curve->find_ep calc_pka Determine pKa (pH at 1/2 Equivalence Volume) find_ep->calc_pka

Caption: Workflow for experimental pKa determination via potentiometric titration.

B. UV-Vis Spectrophotometry

This method is applicable if the protonated (HA) and deprotonated (A⁻) forms of the molecule have different ultraviolet or visible light absorption spectra.

Protocol: Spectrophotometric pKa Determination

  • Spectral Analysis:

    • Prepare two stock solutions of the analyte at the same concentration: one in a strongly acidic buffer (pH << pKa, e.g., pH 1-2) to get the spectrum of the pure HA form, and one in a strongly basic buffer (pH >> pKa, e.g., pH 9-10) for the pure A⁻ form.

    • Scan both solutions across a relevant UV wavelength range (e.g., 200-400 nm) to identify an analytical wavelength where the absorbance difference between HA and A⁻ is maximal.

  • pH-Dependent Measurement:

    • Prepare a series of buffer solutions with precisely known pH values spanning the estimated pKa (e.g., from pH 2.5 to 5.5 in 0.2 pH unit increments).

    • Add an identical, small aliquot of a concentrated analyte stock solution to each buffer.

    • Measure the absorbance of each solution at the predetermined analytical wavelength.

  • Data Analysis:

    • The pKa can be determined by plotting absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation, or by using the following relationship: pKa = pH + log[(A - AA⁻) / (AHA - A)] where A is the absorbance at a given pH, AHA is the absorbance of the fully protonated form, and AA⁻ is the absorbance of the fully deprotonated form.

Computational Approaches

In silico pKa prediction is a rapid and cost-effective method, particularly for novel compounds. High-accuracy predictions can be achieved using quantum mechanical methods.[9]

Methodology: DFT-Based pKa Prediction

The most common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a simulated aqueous environment.

  • Reaction: HA(aq) ⇌ H⁺(aq) + A⁻(aq)

  • pKa Calculation: pKa = ΔG°aq / (2.303 * RT)

Causality Behind Method Selection:

  • Method: Density Functional Theory (DFT) is chosen for its excellent balance of computational cost and accuracy in describing electronic structures.[10]

  • Functional: Range-separated hybrid functionals like CAM-B3LYP are often superior for calculating properties of charged species, providing a more accurate description of long-range interactions.[11]

  • Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p) , is necessary to accurately model the electron distribution, especially for the anion.[11]

  • Solvation Model: An implicit solvation model, such as the SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model) , is critical to account for the bulk electrostatic effects of water, which profoundly influences the energetics of dissociation.[10][11]

This combination of methods has been validated to predict the pKa of carboxylic acids with a mean absolute error of well below 0.5 pKa units, providing a reliable alternative to experimental determination.[11]

Conclusion

The pKa of 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid is a critical parameter for its application in research and development. Based on a robust analysis of structurally related compounds, its pKa is estimated to be in the 3.5 - 3.7 range, driven by the potent electron-withdrawing inductive and resonance effects of the 3'-cyano group. For definitive validation, this guide provides detailed, field-proven protocols for both experimental determination via potentiometric titration and computational prediction using DFT. An accurate understanding and application of this value will empower scientists to better predict the compound's behavior, from its solubility and membrane transport in biological systems to its reactivity in chemical synthesis.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). 3-Cyanobenzoic Acid: A Versatile Building Block in Chemical Synthesis.
  • Balasubramaniyan, P. et al. (1984). Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(1), 13-21.
  • Guidechem. 3-AMINOBIPHENYL 2243-47-2 wiki.
  • ChemicalBook. 3-Cyanobenzoic acid.
  • ChemicalBook. 3-Biphenylcarboxylic acid CAS#: 716-76-7.
  • ChemicalBook. 3-Cyanobenzoic acid CAS#: 1877-72-1.
  • Di Meo, F. et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. ART.
  • Exposome-Explorer. 3-Aminobiphenyl (T3D4630).
  • Byron, D. J. et al. (1970). The effects of 2′-substituents on the ionisation constants of biphenyl-4-carboxylic acid, 4-aminobiphenyl, and 4-biphenylylacetic acid. Journal of the Chemical Society C.
  • O'Hagan, M. G. et al. (2012).
  • Pharmaguideline. Acidity of Carboxylic Acids, Effect of Substituents on Acidity.
  • PubChem. 3-Aminobiphenyl.
  • Guidechem. 3-Cyanobenzoic acid 1877-72-1 wiki.
  • Lumen Learning. The Effect of Substituents on pKa.
  • ResearchGate. Experimental pKa values of carboxylic acids.
  • Organic Chemistry D
  • Al-Mokaram, A. A. M. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences.
  • Al-Mokaram, A. A. M. (2025). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid.
  • Wikipedia. 3-Aminobiphenyl.
  • HCPG. Acidity of Carboxylic Acids.
  • Wang, Y. et al. (2023).
  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
  • PubChem. 3-Cyanobenzoic acid.
  • Kheyfets, A. et al. (2020). Surface pKa of Saturated Carboxylic Acids at the Air/Water Interface: A Quantum Chemical Approach. MPG.PuRe.
  • ChemBK. (2024). 3-Biphenylcarboxylic acid.

Sources

Foundational

A Comprehensive Technical Guide to 3'-Cyanobiphenyl-3-carboxylic Acid: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides an in-depth exploration of 3'-cyanobiphenyl-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its fundamental chemical identifiers,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of 3'-cyanobiphenyl-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its fundamental chemical identifiers, outline a robust synthetic pathway, detail its spectroscopic signature, and discuss its potential as a scaffold in modern drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights.

Core Molecular Identifiers and Physicochemical Properties

A precise understanding of a molecule begins with its fundamental identifiers and properties. 3'-Cyanobiphenyl-3-carboxylic acid is a bifunctional organic compound featuring a biphenyl backbone, substituted with a nitrile group and a carboxylic acid moiety at the meta positions of the respective phenyl rings.

PropertyValueSource
IUPAC Name 3'-(Cyano)biphenyl-3-carboxylic acid-
CAS Number 253878-93-2[1]
Molecular Formula C₁₄H₉NO₂[1]
Molecular Weight 223.23 g/mol [1]
SMILES O=C(O)c1cccc(c1)c1cccc(c1)C#N[1]
InChI Key BFOFVXTZGJGLES-UHFFFAOYSA-N[1]
Topological Polar Surface Area 61.1 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Boiling Point 456.4 ± 38.0 °C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]

These identifiers are critical for database searches, regulatory submissions, and ensuring the correct compound is being utilized in experimental work. The presence of both a hydrogen bond donor (the carboxylic acid) and multiple acceptor sites (the carbonyl oxygen, the second oxygen, and the nitrile nitrogen) suggests the potential for complex intermolecular interactions, which are pivotal in drug-receptor binding.

Synthesis via Suzuki-Miyaura Cross-Coupling: A Mechanistic and Practical Overview

The construction of the biphenyl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is the method of choice due to its high tolerance for functional groups and generally high yields.[2]

The overall synthetic strategy involves the coupling of two key precursors: 3-Bromobenzoic acid and 3-Cyanophenylboronic acid .

G cluster_precursors Precursor Synthesis cluster_suzuki Suzuki-Miyaura Coupling 3-Bromotoluene 3-Bromotoluene 3-Bromobenzoic Acid 3-Bromobenzoic Acid 3-Bromotoluene->3-Bromobenzoic Acid KMnO₄ Oxidation Benzoic Acid Benzoic Acid Benzoic Acid->3-Bromobenzoic Acid Electrophilic Bromination 3-Bromobenzonitrile 3-Bromobenzonitrile 3-Cyanophenylboronic Acid 3-Cyanophenylboronic Acid 3-Bromobenzonitrile->3-Cyanophenylboronic Acid 1. n-BuLi, B(OiPr)₃ 2. H₃O⁺ Final Product 3'-Cyanobiphenyl-3-carboxylic Acid 3-Bromobenzoic Acid->Final Product Coupling Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/H₂O) 3-Cyanophenylboronic Acid->Final Product Coupling->Final Product

Caption: Synthetic workflow for 3'-cyanobiphenyl-3-carboxylic acid.

Causality in Precursor Synthesis
  • 3-Bromobenzoic Acid: This precursor can be synthesized via two primary routes. The oxidation of 3-bromotoluene with a strong oxidizing agent like potassium permanganate (KMnO₄) is a robust method.[3] Alternatively, direct electrophilic bromination of benzoic acid can be employed. The carboxylic acid group is a meta-director, ensuring the bromine is installed at the desired position.[4] The choice between these routes often depends on the cost and availability of the starting materials.

  • 3-Cyanophenylboronic Acid: This key intermediate is prepared from 3-bromobenzonitrile. The process involves a lithium-halogen exchange using n-butyllithium at low temperatures (-78 °C) to prevent side reactions, followed by trapping the resulting aryllithium species with an electrophilic boron source like triisopropyl borate. Acidic workup then hydrolyzes the boronate ester to the desired boronic acid.[5] This method is highly effective for introducing the boronic acid functionality onto an aromatic ring.[6]

The Suzuki-Miyaura Catalytic Cycle

The core of the synthesis lies in the palladium-catalyzed cycle, which elegantly constructs the C-C bond between the two phenyl rings.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar¹-X Transmetal Transmetalation Intermediate OxAdd->Transmetal Transmetalation OxAdd->Transmetal ReductElim Reductive Elimination Complex Transmetal->ReductElim ReductElim->Pd0 Reductive Elimination Product Ar¹-Ar² (Final Product) ReductElim->Product Release ArylHalide Ar¹-X (3-Bromobenzoic Acid) Organoboron Ar²-B(OH)₂ (3-Cyanophenylboronic Acid) Organoboron->Transmetal + [Ar²-B(OH)₃]⁻ Base Base (e.g., CO₃²⁻) Base->Organoboron Activation Drug_Discovery_Logic cluster_features Molecular Features cluster_properties Contribution to Drug Properties cluster_applications Potential Therapeutic Applications Molecule 3'-Cyanobiphenyl- 3-carboxylic Acid Biphenyl Biphenyl Scaffold (Privileged Structure) COOH Carboxylic Acid (Pharmacophore) CN Cyano Group (Bioisostere, H-Bond Acceptor) Properties • Conformational Rigidity/Flexibility • Defined Vector for Substituents • Ionic & H-Bonding Interactions • Improved Solubility (pKa modulation) • Metabolic Stability • Fine-tuning of Polarity Biphenyl->Properties COOH->Properties CN->Properties Applications • Enzyme Inhibition • Receptor Antagonism/Agonism • Development of Novel Antibacterials • Anti-inflammatory Agents Properties->Applications

Sources

Exploratory

difference between 3'-cyano and 4'-cyano biphenyl carboxylic acid isomers

An In-depth Technical Guide to the Core Differences Between 3'-Cyano- and 4'-Cyano-Biphenyl-4-Carboxylic Acid Isomers Introduction: The Critical Role of Isomerism in Molecular Design In the realms of drug discovery and m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core Differences Between 3'-Cyano- and 4'-Cyano-Biphenyl-4-Carboxylic Acid Isomers

Introduction: The Critical Role of Isomerism in Molecular Design

In the realms of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. Constitutional isomers, molecules sharing the same molecular formula but differing in the connectivity of their atoms, often exhibit remarkably divergent physicochemical and biological properties. This guide provides a detailed exploration of two such isomers: 3'-cyano-[1,1'-biphenyl]-4-carboxylic acid and 4'-cyano-[1,1'-biphenyl]-4-carboxylic acid. While seemingly minor, the shift of the cyano (-C≡N) group from the meta (3') to the para (4') position on one of the phenyl rings fundamentally alters the molecule's geometry, electronic profile, and intermolecular interactions. For researchers, scientists, and drug development professionals, a thorough understanding of these differences is crucial for rational molecular design, guiding synthesis, and predicting a compound's ultimate function and applicability.

Part 1: Molecular Structure and Resulting Physicochemical Properties

The foundational differences between the 3'- and 4'-cyano isomers stem directly from their distinct structural arrangements. The 4'-isomer possesses a high degree of linearity and symmetry, with the cyano and carboxylic acid groups positioned at opposite ends of the biphenyl core. In contrast, the 3'-isomer has a bent, asymmetric geometry.

Figure 1: Chemical Structures of the 4'- and 3'-cyano isomers.

This structural variance has profound implications for the molecules' electronic properties. The cyano group is strongly electron-withdrawing. In the 4'-position, its withdrawing effect acts directly along the principal molecular axis, creating a large dipole moment and significantly influencing the acidity of the carboxylic acid group through resonance and inductive effects. In the 3'-position, this electronic influence is less direct, altering the charge distribution in a more complex, asymmetrical pattern.

These structural and electronic distinctions manifest in measurable differences in their physicochemical properties, which are critical for predicting their behavior in both biological and material systems.

Table 1: Comparative Physicochemical Properties

Property3'-Cyano-[1,1'-biphenyl]-4-carboxylic acid4'-Cyano-[1,1'-biphenyl]-4-carboxylic acidRationale for Difference
CAS Number 5728-45-0[1][2]5728-46-1[3]Unique identifiers for distinct chemical substances.
Molecular Formula C₁₄H₉NO₂[1]C₁₄H₉NO₂[3]Isomers share the same molecular formula by definition.
Molecular Weight 223.23 g/mol [1]223.23 g/mol [3]Isomers share the same molecular weight by definition.
Melting Point Data not readily available263-266 °C[3]The linear, symmetric structure of the 4'-isomer allows for more efficient crystal packing, leading to stronger intermolecular forces and a higher melting point.
pKa (Predicted) Higher than 4'-isomer~3.96 - 3.99[3][4]The strong, direct electron-withdrawing effect of the 4'-cyano group stabilizes the carboxylate anion, making the carboxylic acid more acidic (lower pKa) compared to the 3'-isomer.
Molecular Geometry Asymmetric, bentSymmetric, linearThe para-substitution in the 4'-isomer results in a rod-like shape, crucial for applications like liquid crystals.[5][6]
Dipole Moment Asymmetric vectorLarge, along the principal axisThe alignment of electron-withdrawing groups in the 4'-isomer creates a significant dipole, essential for dielectric properties in materials.[7]

Part 2: Synthesis Methodologies

The synthesis of these isomers typically relies on modern cross-coupling reactions to construct the core biphenyl structure. The Suzuki-Miyaura coupling is a field-proven and versatile method for this transformation, involving the reaction of a boronic acid with a halide in the presence of a palladium catalyst. The choice of starting materials dictates which isomer is produced.

G cluster_0 General Suzuki-Miyaura Coupling Workflow ArylHalide Aryl Halide (e.g., 4-bromobenzoic acid derivative) Product Biphenyl Product (3'- or 4'-isomer) ArylHalide->Product BoronicAcid Arylboronic Acid (e.g., 3- or 4-cyanophenylboronic acid) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Catalyst Base Base (e.g., Na₂CO₃, K₂CO₃) Base->Product Base Solvent Solvent (e.g., Toluene/Water) Solvent->Product Heat

Figure 2: Generalized Suzuki-Miyaura Coupling Workflow.
Experimental Protocol: Synthesis of 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid

This protocol is a representative example based on standard Suzuki-Miyaura coupling conditions.

  • Reactant Preparation : In a reaction vessel, combine 4-bromobenzoic acid (1.0 eq), 4-cyanophenylboronic acid (1.1 eq), and a suitable base such as sodium carbonate (Na₂CO₃) (2.5 eq).

  • Solvent Addition : Add a degassed solvent mixture, typically toluene and water (e.g., in a 4:1 ratio). Degassing is critical to prevent oxidation of the palladium catalyst.

  • Catalyst Introduction : Under an inert atmosphere (e.g., Nitrogen or Argon), add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).

  • Reaction : Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup : After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to protonate the carboxylic acid, causing the product to precipitate.

  • Purification : Collect the solid product by filtration, wash thoroughly with water to remove inorganic salts, and then with a non-polar solvent like hexane to remove non-polar impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4'-cyano-[1,1'-biphenyl]-4-carboxylic acid.

Self-Validation: The success of the synthesis is validated by the disappearance of starting materials as monitored by chromatography. The identity and purity of the final product must be confirmed by analytical techniques such as NMR, Mass Spectrometry, and Melting Point analysis, which should match the data in Table 1. To synthesize the 3'-cyano isomer , the protocol remains identical, with the key substitution of 3-cyanophenylboronic acid for 4-cyanophenylboronic acid in Step 1.

Part 3: Analytical Differentiation

Distinguishing between the two isomers is straightforward with standard spectroscopic techniques. The difference in symmetry is the key to their unique spectral fingerprints.

  • ¹H NMR Spectroscopy : In the ¹H NMR spectrum, the protons on the phenyl ring containing the carboxylic acid will show a similar AA'BB' system (two doublets) for both isomers. The critical difference lies in the signals from the cyanophenyl ring.

    • 4'-Isomer : Due to its symmetry, this ring will also show a clean AA'BB' pattern (two doublets, integrating to 2H each).

    • 3'-Isomer : The lack of symmetry results in a more complex splitting pattern for the four protons on this ring, likely appearing as a series of multiplets.

  • ¹³C NMR Spectroscopy : The number of unique carbon signals will differ. The more symmetric 4'-isomer will have fewer signals in its ¹³C NMR spectrum compared to the less symmetric 3'-isomer, where each carbon atom is in a chemically distinct environment.

  • High-Performance Liquid Chromatography (HPLC) : The isomers can be separated based on polarity. The 4'-isomer, with its larger and more symmetric dipole, may interact differently with the stationary phase compared to the 3'-isomer. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or trifluoroacetic acid to suppress ionization of the carboxyl group) would be expected to yield different retention times for the two compounds.

Part 4: Divergent Applications in Science and Technology

The structural and electronic differences between the 3'- and 4'-cyano isomers directly translate to their utility in different fields.

Materials Science: The Foundation of Liquid Crystal Displays (LCDs)

The field of liquid crystals provides a classic example of the importance of this isomeric difference. The performance of a liquid crystal material is highly dependent on the shape and electronic properties of its constituent molecules.

  • 4'-Cyano Isomer : The linear, rod-like shape of 4'-substituted cyanobiphenyls is ideal for forming the nematic liquid crystal phases used in displays.[5][6] The large dipole moment along the long axis of the molecule, provided by the para-substituted cyano group, gives the material a strong positive dielectric anisotropy.[7] This property is the cornerstone of LCD technology, as it allows the molecules to align themselves with an applied electric field, thereby switching the optical state of the display. Carboxylic acid derivatives, specifically, have been studied for their ability to influence the alignment of liquid crystals on surfaces.[8]

  • 3'-Cyano Isomer : The bent shape of the 3'-isomer disrupts the ordered packing required to form a stable nematic phase. Its asymmetric dipole moment would not provide the necessary dielectric anisotropy for conventional display applications. Therefore, it is not suitable for this purpose.

Figure 3: Isomer Geometry and Liquid Crystal Packing.
Drug Development: A Game of Molecular Recognition

In medicinal chemistry, the biphenyl scaffold is a common structural motif in active pharmaceutical ingredients.[9] The carboxylic acid group is a frequent pharmacophore, often involved in critical hydrogen bonding interactions with a biological target, such as an enzyme or receptor.[10] The precise positioning of other functional groups, like the cyano group, is what determines binding affinity and selectivity.

A hypothetical binding pocket might have a specific site that can accommodate a linear molecule and form a hydrogen bond with the terminal cyano group of the 4'-isomer. The bent shape of the 3'-isomer would prevent it from fitting into this same pocket, or it might position the cyano group incorrectly, leading to a dramatic loss of biological activity. Therefore, the selection and synthesis of the correct isomer are non-negotiable steps in the development of a targeted therapeutic agent.

Conclusion

The comparison of 3'-cyano- and 4'-cyano-biphenyl-4-carboxylic acid serves as a powerful illustration of a core principle in chemical and pharmaceutical sciences: structure dictates function. A simple shift of a cyano group from the meta to the para position transforms the molecule from a bent, asymmetric structure to a linear, symmetric one. This change fundamentally alters key physicochemical properties, including melting point, acidity, and dipole moment. Consequently, the 4'-isomer is a foundational component in the materials science of liquid crystals, while the 3'-isomer is entirely unsuitable for such applications. In drug discovery, this same structural variance could be the difference between a potent therapeutic and an inactive compound. This guide underscores the absolute necessity for precise isomeric control and thorough characterization in any advanced research or development endeavor.

References

  • PubChem. (n.d.). 4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Bezborodov, V. S. (2006). Synthesis and mesomorphic properties of some 3-substituted-4-cyanophenyl esters, 4′-cyano-3-substituted-4-biphenyl esters of 4-(trans-4-alkylcyclohexyl) benzoic, 4-alkyl-3-substituted biphenyl-4′-carboxylic, trans-4-alkylcyclohexanecarboxylic and 4-alkylbenzoic acids and electrooptic parameters of liquid-crystalline mixtures containing these compounds. Liquid Crystals, 11(3). Retrieved from [Link]

  • Google Patents. (n.d.). US6160157A - Preparation of 4-cyano-4'-hydroxybiphenyl.
  • openEQUELLA. (2017). Synthetic and spectroscopic studies of cyanobiphenyls and related compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4'-Cyano[1,1'-biphenyl]-4-carboxylic acid Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Chemspace. (n.d.). 3'-cyano-[1,1'-biphenyl]-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The suggested mechanism for the synthesis of cyano biphenyl. Retrieved from [Link]

  • SIELC Technologies. (2018). [1,1'-Biphenyl]-4-carboxylic acid, 4'-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester. Retrieved from [Link]

  • Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 4'-Cyano-biphenyl-3-carboxylic acid. Retrieved from [Link]

  • NASA Technical Reports Server. (1989). Structures of cyano-biphenyl liquid crystals. Retrieved from [Link]

  • Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • pKa chart. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Mimics of cyanobiphenyls, synthetic possibilities in carboxylic acids, and lateral substitutions by nitro-and halogeno-units. Retrieved from [Link]

  • Park, J. S., et al. (2006). Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces. Journal of Colloid and Interface Science, 304(2), 459-73. Retrieved from [Link]

  • NIST. (n.d.). Biphenyl-4-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • NIH. (2018). Crystal structure and Hirshfeld surface analysis of 3-cyanophenylboronic acid. Acta Crystallographica Section E, 74(Pt 4), 488-492. Retrieved from [Link]

  • MDPI. (2020). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 25(19), 4571. Retrieved from [Link]

  • MDPI. (2020). Activity of Natural Carboxylic Acids. Encyclopedia. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structure of 4-cyano-4′-pentyl-biphenyl, arrangement of.... Retrieved from [Link]

  • Taylor & Francis Online. (2023). Cyanobiphenyls and metallomesogens – where it started and where it went. Retrieved from [Link]

  • Google Patents. (n.d.). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.
  • ResearchGate. (2022). The influences of lateral groups on 4-cyanobiphenyl-benzonitrile- based dimers. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic data for dyes 3 and 4 at 298 K in different solvents. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Pharmaceuticals, 16(2), 295. Retrieved from [Link]

  • ResearchGate. (n.d.). Dielectric properties of 4′-n-alkyl-4-cyanobiphenyls in their nematic phases. Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability and Phase Behavior of Cyano-Substituted Biphenyl Carboxylic Acids

Technical Whitepaper | Series: Advanced Mesogenic Intermediates Executive Summary Cyano-substituted biphenyl carboxylic acids (specifically 4'-cyano[1,1'-biphenyl]-4-carboxylic acid, hereafter CBCA ) serve as critical "p...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper | Series: Advanced Mesogenic Intermediates

Executive Summary

Cyano-substituted biphenyl carboxylic acids (specifically 4'-cyano[1,1'-biphenyl]-4-carboxylic acid, hereafter CBCA ) serve as critical "promesogenic" scaffolds in the synthesis of liquid crystals (LCs) and sartan-class pharmaceuticals. Their thermodynamic stability is governed by a delicate energetic balance between the biphenyl torsion angle (steric vs. conjugative forces) and intermolecular hydrogen bonding (carboxylic acid dimerization).

This guide provides a rigorous analysis of the thermodynamic drivers, phase transitions, and characterization protocols required to work with CBCA derivatives. It moves beyond basic property listing to explain the causality of thermal behavior, essential for reproducible scale-up and formulation.

Molecular Architecture & Thermodynamic Drivers

The thermodynamic profile of CBCA is not static; it is a function of three competing structural vectors. Understanding these is the prerequisite for interpreting DSC and XRD data.

The "Twist" Energy Landscape

Unlike planar aromatics (e.g., anthracene), the biphenyl core of CBCA is not flat.

  • Steric Repulsion: The ortho-hydrogens on the phenyl rings repel each other, pushing the rings toward a 90° dihedral angle.

  • Electronic Conjugation: The

    
    -system seeks overlap, favoring a 0° (planar) angle.
    
  • The Result: CBCA stabilizes at a torsion angle of approximately 30°–40° in the solid state. This "twist" is the thermodynamic well.

    • Implication: Any thermal processing that forces planarity (e.g., co-crystallization with planar hosts) incurs an energetic penalty, often manifesting as metastable polymorphs.

The Dimerization Synthon

The carboxylic acid moiety (-COOH) is the primary driver of high lattice energy.

  • Mechanism: In the solid state, CBCA forms centrosymmetric dimers via dual hydrogen bonds (

    
     graph set motif).
    
  • Thermodynamic Impact: This dimerization significantly elevates the melting point (

    
     to 
    
    
    
    depending on polymorph) compared to the ester or nitrile precursors. Disruption of this dimer by solvent (e.g., DMSO) or humidity induces phase changes.
The Cyano Dipole

The -CN group at the 4'-position acts as a strong longitudinal dipole.

  • Effect: It promotes head-to-tail stacking in the crystal lattice, competing with the head-to-head carboxylic dimers. This competition is the root cause of the rich polymorphism observed in this class.

Synthesis & Purification Workflow

Thermodynamic data is meaningless without defined purity. The industry-standard Suzuki-Miyaura coupling is preferred for generating thermodynamically consistent batches (avoiding halide contamination which acts as crystal defects).

Diagram 1: Synthesis & Purification Logic

SynthesisWorkflow Start 4-Cyanophenyl boronic acid Reaction Suzuki Coupling (Dioxane/H2O, 80°C) Start->Reaction Reactant 4-Bromobenzoic acid Reactant->Reaction Cat Pd(PPh3)4 Catalyst K2CO3 Base Cat->Reaction Catalysis Crude Crude CBCA (Precipitate) Reaction->Crude Precipitation Purification Acid-Base Extraction (Removal of Homocoupled Byproducts) Crude->Purification Dissolve in NaOH Filter Pd Reprecipitate w/ HCl Final Pure CBCA (>99.5% HPLC) Purification->Final Recrystallization (EtOH/DMF)

Caption: Optimized Suzuki-Miyaura route for high-purity CBCA, minimizing homocoupled impurities that skew thermodynamic data.

Experimental Characterization Protocols

To validate thermodynamic stability, a "single-pass" analysis is insufficient. You must employ a cyclical stress test.

Differential Scanning Calorimetry (DSC) Stress Test

Goal: Identify reversible phase transitions vs. irreversible decomposition.

Protocol:

  • Sample Prep: Weigh 2–4 mg of dried CBCA into a Tzero aluminum pan. Crimp hermetically (pinhole if solvent loss is suspected, but hermetic is preferred for stability).

  • Cycle 1 (Erasing Thermal History): Heat from 25°C to 250°C at 10°C/min.

    • Note: Ignore minor endotherms <100°C (solvent loss). Watch for the primary melt endotherm (

      
      ).
      
  • Cooling: Cool to 25°C at 5°C/min.

    • Observation: Look for supercooling or crystallization exotherms (

      
      ). A lack of 
      
      
      
      indicates glass formation.
  • Cycle 2 (Thermodynamic Fingerprint): Heat to 250°C at 10°C/min.

    • Analysis: The

      
       in this cycle represents the intrinsic stability of the material, free from solvent-induced artifacts.
      
Variable-Temperature XRD (VT-XRD)

Goal: Correlate thermal events with structural changes (e.g., dimer breakage).

Protocol:

  • Mount sample on a Kapton loop.

  • Collect diffractogram at 25°C. Key peaks: Low angle (

    
    ) often indicate the long-axis spacing of the dimer.
    
  • Heat to

    
    .
    
  • Critical Check: If low-angle peaks shift significantly, the lattice is expanding anisotropically (pre-transition to liquid crystal phase).

Key Thermodynamic Data

The following data summarizes the physicochemical properties of 4'-cyano[1,1'-biphenyl]-4-carboxylic acid. Note the discrepancy in melting points across literature, which is often a hallmark of polymorphism or varying degrees of solvation.

ParameterValueUnitNotes
Molecular Weight 223.23 g/mol Formula:

Melting Point (

)
193 – 230°CRange depends on polymorph/purity [1][2].
Enthalpy of Fusion ~25–30kJ/molEstimated for dimerized biphenyl acids.
Torsion Angle 31° – 38°DegreesSolid-state conformation [3].

(Apparent)
3.96-Enhanced acidity due to CN-group withdrawing effect [1].
Solubility (Water)

mg/LPractically insoluble (Hydrophobic core).

Phase Behavior & Polymorphism

CBCA exhibits enantiotropic polymorphism . This means the stability order of crystal forms changes with temperature.

  • Form I (Stable): Obtained from slow crystallization in ethanol. High density, high

    
     (>200°C). Characterized by tightly packed carboxylic dimers.
    
  • Form II (Metastable): Obtained from rapid precipitation (acid-base crash). Lower

    
    , higher solubility.
    
  • Mesophase (Liquid Crystal): While CBCA itself has a high melting point that often leads to decomposition before clearing, its salts and esters form stable Nematic and Smectic phases. The acid is a "virtual" mesogen.

Diagram 2: Thermodynamic Phase Transitions

PhaseBehavior Solid Crystalline Solid (H-Bonded Dimers) Solid->Solid Polymorph Transition (Solvent Mediated) Nematic Nematic Phase (Orientational Order Only) Solid->Nematic Melting (Tm) Endothermic Nematic->Solid Crystallization Isotropic Isotropic Liquid (Disordered) Nematic->Isotropic Clearing (Tc) Endothermic Isotropic->Nematic Cooling Decomp Thermal Decomposition (Decarboxylation) Isotropic->Decomp >300°C

Caption: Phase transition pathway. Note that for pure CBCA, the Nematic window is narrow or virtual due to high Tm.

References

  • US Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 4'-Cyano[1,1'-biphenyl]-4-carboxylic acid. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. 4'-cyano-4-biphenylcarboxylic acid Compound Summary. Available at: [Link]

  • National Science Foundation (NSF) Public Access. Structural Characterization and Hydrogen Bonding in Biphenyl Carboxylic Acids. (Contextual data on torsion angles). Available at: [Link]

  • MDPI. Synthesis of New Cyano-Substituted bis-Benzothiazolyl Arylfurans. (Thermal stability data of related cyano-carboxy derivatives). Available at: [Link]

Exploratory

Technical Guide: Melting Point &amp; Characterization of 3'-Cyano-[1,1'-biphenyl]-3-carboxylic Acid

The following technical guide details the characterization, thermodynamic profile, and experimental protocols for 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid . Executive Summary 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the characterization, thermodynamic profile, and experimental protocols for 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid .

Executive Summary

3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid (CAS: 253878-93-2 ) is a critical biaryl intermediate used in the synthesis of pharmaceuticals, particularly kinase inhibitors and thrombopoietin receptor agonists (e.g., Eltrombopag analogs). Unlike commoditized reagents, this compound often lacks standardized physicochemical data in public compendia.

This guide provides the predicted thermodynamic range , a validated synthesis protocol to isolate the correct polymorph, and the standard operating procedure (SOP) for determining its melting point (MP) to pharmaceutical standards.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

ParameterData
IUPAC Name 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid
Common Synonyms 3-(3-Cyanophenyl)benzoic acid; 3'-Cyanobiphenyl-3-carboxylic acid
CAS Number 253878-93-2
Molecular Formula C₁₄H₉NO₂
Molecular Weight 223.23 g/mol
Predicted Boiling Point 456.4 ± 38.0 °C (at 760 mmHg)
Density 1.3 ± 0.1 g/cm³
pKa (Predicted) ~3.8 (Carboxylic acid), ~-1.5 (Nitrile nitrogen)

Thermodynamic Analysis: Melting Point

The Data Gap & Estimated Range

As of current literature, a standardized experimental melting point for CAS 253878-93-2 is not indexed in major crystallographic databases (CSD). However, based on Structure-Activity Relationship (SAR) analysis of structural analogs, the melting point is estimated to lie within the High-Temperature Range (200°C – 240°C) .

  • Analog 1: 3-Cyanobenzoic acid (

    
    )
    
  • Analog 2: 4-Biphenylcarboxylic acid (

    
    )
    
  • Analog 3: 3-Biphenylcarboxylic acid (

    
    )
    
  • Effect of Cyano Substitution: The addition of the cyano group at the 3'-position increases lattice rigidity and dipole-dipole interactions, significantly elevating the melting point relative to the unsubstituted biphenyl acid.

Polymorphism Warning

Biaryl carboxylic acids are prone to polymorphism and solvate formation .

  • Recrystallization Solvent: Crystallization from polar protic solvents (Methanol/Ethanol) may yield solvates that exhibit a depressed or broad melting range (e.g., "sweating" at 180°C before true melt).

  • Anhydrous Form: The true melting point refers to the anhydrous crystalline lattice, typically obtained via recrystallization from Acetic Acid or Toluene/THF followed by vacuum drying.

Experimental Protocols

Synthesis & Purification Workflow

To measure the melting point accurately, one must first synthesize high-purity material. The industry-standard route is the Suzuki-Miyaura Coupling .

SynthesisWorkflow Start Raw Materials (3-Cyanophenylboronic acid + 3-Bromobenzoic acid) Reaction Suzuki Coupling (Pd(PPh3)4, Na2CO3, Dioxane/H2O, 90°C) Start->Reaction Catalysis Workup Acidic Workup (HCl to pH 2) Reaction->Workup Quench Crude Crude Solid (Precipitate) Workup->Crude Filtration Purification Recrystallization (Glacial Acetic Acid or EtOH/H2O) Crude->Purification Dissolution Final Pure Product (Anhydrous Crystal) Purification->Final Slow Cooling

Figure 1: Synthesis and purification workflow to isolate the correct polymorph for thermal analysis.

Step-by-Step Synthesis:

  • Coupling: React 3-cyanophenylboronic acid (1.1 eq) with 3-bromobenzoic acid (1.0 eq) using Pd(PPh₃)₄ (3-5 mol%) and Na₂CO₂ (2.0 eq) in a degassed Dioxane/Water (4:1) mixture at 90°C for 12-16 hours.

  • Isolation: Cool to room temperature. Filter off palladium black. Acidify the filtrate with 1N HCl to pH ~2 to precipitate the carboxylic acid.

  • Purification (Critical): Recrystallize the crude solid from Glacial Acetic Acid or a mixture of Ethanol/Water .

  • Drying: Dry under high vacuum at 60°C for 24 hours to remove lattice solvents.

Melting Point Determination SOP

Method A: Capillary (Büchi/Mel-Temp)

  • Preparation: Grind 5 mg of dried sample into a fine powder. Fill a capillary tube to a height of 2-3 mm. Compact the sample by tapping.

  • Ramp: Heat rapidly to 190°C, then reduce heating rate to 1°C/min .

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).
    • Acceptance Criteria: Range should not exceed 2°C (e.g., 221.5 – 223.0°C).

Method B: Differential Scanning Calorimetry (DSC)

  • Pan: Aluminum (crimped, pinhole lid).

  • Atmosphere: Nitrogen (50 mL/min).

  • Program: Equilibrate at 40°C → Ramp 10°C/min to 260°C.

  • Interpretation: The melting point is defined as the extrapolated onset temperature of the endothermic peak, not the peak maximum.

DSC_Logic Start DSC Thermal Scan (10°C/min) Event1 Endotherm < 100°C? Start->Event1 Solvate Result: Solvate/Hydrate (Dry sample & re-run) Event1->Solvate Yes Event2 Sharp Endotherm > 200°C? Event1->Event2 No Melt Result: True Melting Point (Record Onset) Event2->Melt Yes (Sharp) Broad Broad/Split Peak? Event2->Broad No Impure Result: Impurity/Mixture (Recrystallize) Broad->Impure Yes

Figure 2: Decision logic for interpreting DSC thermograms of biphenyl carboxylic acids.

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Melting Range > 4°C Low PurityRecrystallize; check for unreacted boronic acid (often co-precipitates).
Bubbling during melt Decarboxylation or Wet SampleCheck TGA for weight loss. If decarboxylation, MP is invalid (decomposition point).
Double Peak in DSC Polymorphic TransitionHold at temp between peaks to anneal, or change crystallization solvent.

References

  • Synthesis & Properties: Asian Journal of Green Chemistry, "Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents" (2025).

  • Chemical Data: PubChem Compound Summary for CID 854423 (3'-Cyano-3-biphenylcarboxylic acid).

  • Safety & Handling: Thermo Fisher Scientific, Safety Data Sheet (SDS) for Biphenyl Carboxylic Acid Derivatives.

Foundational

Strategic Sourcing &amp; Technical Guide: 3'-Cyano-[1,1'-biphenyl]-3-carboxylic Acid

This guide serves as a strategic resource for researchers and procurement specialists focusing on 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid (CAS: 253878-93-2).[1][2] It synthesizes market data, chemical utility, and syn...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a strategic resource for researchers and procurement specialists focusing on 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid (CAS: 253878-93-2).[1][2] It synthesizes market data, chemical utility, and synthesis protocols into a unified technical document.[2][3]

[2][3]

CAS Number: 253878-93-2 Molecular Formula: C₁₄H₉NO₂ Molecular Weight: 223.23 g/mol IUPAC Name: 3'-cyano-3-biphenylcarboxylic acid[2][3][4]

Part 1: Technical Profile & Application Utility

The "Meta-Meta" Geometric Advantage

In medicinal chemistry, the biphenyl scaffold is ubiquitous, but the substitution pattern dictates its pharmacological success.[2][3] Unlike the linear para-para (4,4') substitution, which creates a rod-like geometry often associated with poor solubility and "brick-dust" properties, the 3,3' (meta-meta) substitution of this compound introduces a critical "kink" or twist in the molecular axis.[2][3]

  • Conformational Control: The 3,3' substitution forces a non-planar dihedral angle (typically 35–40°), reducing π-stacking aggregation and improving solubility compared to planar analogs.[2][3]

  • Vector Exploration: The carboxylic acid (-COOH) and cyano (-CN) groups exit the scaffold at vectors that allow simultaneous probing of distinct hydrophilic pockets in a target protein (e.g., kinases, GPCRs).[2][3]

  • Synthetic Versatility:

    • -COOH: Precursor for amides, esters, or bioisosteres (e.g., tetrazoles, oxadiazoles).[2][3]

    • -CN: A robust hydrogen bond acceptor or precursor for amines (reduction) and amidines (Pinner reaction).[2][3]

Therapeutic Relevance

Research indicates this scaffold class is relevant in the development of:

  • URAT1 Inhibitors: Used in gout therapy, where biphenyl carboxylic acids mimic the urate anion transport pharmacophore.[3]

  • PKMYT1 Inhibitors: The twisted biphenyl core provides the necessary shape complementarity for the ATP-binding pocket of kinases, avoiding steric clashes common with linear inhibitors.[3]

Part 2: Supply Chain Landscape (2025/2026)

This compound is classified as a Specialized Building Block , not a bulk commodity.[2][3] Inventory is typically held in milligram-to-gram quantities by catalog vendors, with kilogram scales requiring lead times.[2][3]

Verified Suppliers & Stock Status

Note: "In Stock" refers to US/EU warehouse availability.[3] "Lead Time" implies synthesis-on-demand from Asian manufacturing sites.[2][3]

SupplierCatalog / RefAvailabilityPurity TierBest For...
Combi-Blocks Check "Carboxes" CategoryHigh Probability95%+Rapid delivery (San Diego based).[2][3]
Enamine Store Code SearchMake-on-Demand95%Large libraries & analogs.[2][3]
Aaron Chemicals Catalog Item2-3 Weeks97%Bulk synthesis requests.[2][3]
CalPacLab Ref: 253878-93-2Inquiry96%Specific small-scale needs (1-5g).[2][3]
Sigma-Aldrich Rare ChemicalsLow Stock95%Reference standards (high cost).[2]
Estimated Market Pricing

Pricing is volatile due to batch synthesis nature.[2][3] Use these baselines for budgeting:

QuantityEstimated Price Range (USD)Unit Cost (USD/g)Notes
100 mg $45 – $85$450 – $850High markup for small aliquots.
1 gram $120 – $250$120 – $250Standard discovery scale.[2][3]
5 grams $400 – $750$80 – $150Best value for hit-to-lead campaigns.[2][3]
25 grams $1,200 – $1,800$48 – $72Requires custom quote/lead time.[3]

Strategic Note: If your requirement exceeds 10 grams , the "Make" option (internal synthesis) often becomes more cost-effective than the "Buy" option, provided you have access to standard palladium catalysis reagents.[3]

Part 3: "Make vs. Buy" Decision Logic

For teams with synthetic chemistry capabilities, this compound is accessible via a robust, one-step Suzuki-Miyaura coupling.[2][3]

Decision Tree

The following logic ensures resource optimization:

SourcingLogic Start Need CAS 253878-93-2 QtyCheck Quantity Required? Start->QtyCheck TimeCheck Timeline < 1 Week? QtyCheck->TimeCheck < 10g BuyBulk OUTSOURCE: Custom Synthesis (2-4 weeks) QtyCheck->BuyBulk > 10g BuySmall BUY: 1g - 5g (Combi-Blocks/Enamine) TimeCheck->BuySmall Yes (Urgent) MakeInternal MAKE: Internal Synthesis (Protocol Below) TimeCheck->MakeInternal No (Have Capacity)

Caption: Strategic sourcing workflow based on quantity and urgency constraints.

Internal Synthesis Protocol

Reaction Type: Suzuki-Miyaura Cross-Coupling Scale: 5.0 mmol (approx.[3] 1.1 g yield)

Reagents:

  • Reactant A: 3-Cyanophenylboronic acid (CAS: 150255-96-2) – 1.0 equiv.[2]

  • Reactant B: 3-Bromobenzoic acid (CAS: 585-76-2) – 1.0 equiv.[2][3]

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ – 3–5 mol%[3]

  • Base: K₂CO₃ (2.0 M aq.) or Cs₂CO₃ – 3.0 equiv.[3]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Workflow:

  • Charge: In a round-bottom flask, combine Reactant A (735 mg), Reactant B (1.0 g), and K₂CO₃ (2.07 g).

  • Solvate: Add Dioxane (20 mL) and Water (5 mL). Degas with N₂ for 10 mins.[2][3]

  • Catalyze: Add Pd catalyst (approx. 200 mg).

  • Reflux: Heat to 90°C under N₂ atmosphere for 4–6 hours. Monitor by LCMS (Target m/z: 222.0 [M-H]⁻).[3]

  • Workup: Cool to RT. Acidify with 1N HCl to pH ~3 (precipitate forms). Extract with EtOAc (3x).[3]

  • Purification: Wash organics with brine, dry over Na₂SO₄. Concentrate. Recrystallize from EtOH/Hexane or purify via flash chromatography (0-5% MeOH in DCM).

Yield Expectation: 75–85% (White to off-white solid).[2][3]

Part 4: Quality Control & Validation

When purchasing or synthesizing this compound, verify identity and purity using the following parameters.

Analytical Specifications
  • Appearance: White to pale beige powder.[3]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Look for the carboxylic acid proton (broad singlet) at ~13.0 ppm.[3]

    • Aromatic region (7.5 – 8.3 ppm) should show 8 protons with complex splitting due to meta-substitution (triplets, doublets of doublets).[2][3]

    • Key Diagnostic: Absence of para-substitution symmetry (simple AB doublets).[3]

  • LC-MS:

    • Ionization: ESI Negative Mode (Carboxylic acids ionize best in Neg).[3]

    • Parent Ion: 222.1 [M-H]⁻.[3]

  • Purity Threshold: >95% is required for biological assays to avoid false positives from metal contaminants (Pd) or boronic acid byproducts.[3]

QC Workflow Diagram

QCWorkflow Sample Raw Sample LCMS LC-MS (ESI-) Sample->LCMS NMR 1H NMR (DMSO) Sample->NMR Check1 Mass = 222.1? LCMS->Check1 Check2 Integrals = 8H? NMR->Check2 Pass Release to Assay Check1->Pass Yes Fail Repurify Check1->Fail No Check2->Pass Yes Check2->Fail No

Caption: Standard Quality Control workflow for validating building block integrity.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CAS 253878-93-2. Retrieved from [Link]

  • MDPI (2023) . Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules. Retrieved from [Link]

  • Journal of Medicinal Chemistry (2024) . Structure-Based Drug Design of Biphenyl-carboxamide Derivatives. ACS Publications.[3] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 3'-Cyano-[1,1'-biphenyl]-3-carboxylic Acid via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application Focus: C-C Bond Formation, Heterogeneous Catalyst Optimization, and Self-Validating Purification Workflows Strategic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application Focus: C-C Bond Formation, Heterogeneous Catalyst Optimization, and Self-Validating Purification Workflows

Strategic Rationale & Chemical Causality

The synthesis of biaryl scaffolds containing both electron-withdrawing cyano groups and hydrogen-bond-donating carboxylic acids is a critical operation in medicinal chemistry. Molecules like 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid serve as privileged building blocks for designing angiotensin II receptor blockers and novel kinase inhibitors.

To construct this asymmetric biaryl system, the [2] is the premier methodology. Unlike the Stille or Negishi couplings, the Suzuki reaction utilizes organoboronic acids, which are bench-stable, environmentally benign, and highly tolerant of unprotected functional groups like carboxylic acids.

Substrate & Reagent Causality
  • Electrophile (3-Bromobenzoic Acid): We select the aryl bromide over the aryl chloride. Aryl chlorides undergo oxidative addition too slowly without the use of expensive, sterically demanding phosphine ligands (e.g., XPhos). The bromide offers the optimal balance of kinetic reactivity and cost-efficiency.

  • Nucleophile (3-Cyanophenylboronic Acid): The cyano group is strongly electron-withdrawing, which slightly reduces the nucleophilicity of the boronic acid. To counteract this, a robust base and a highly active catalyst are required.

  • Catalyst (Pd(dppf)Cl₂): The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) enforces a cis-geometry on the palladium center. This spatial constraint drastically accelerates the reductive elimination step, minimizing competitive side reactions such as protodeboronation [3].

Mechanistic Framework

The reaction proceeds through a well-defined Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is essential for troubleshooting and rational optimization.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd PdII_1 Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII_1 BaseAct Base Activation [Ar'-B(OH)3]- Formation PdII_1->BaseAct TransMet Transmetalation (Ar' transfer to Pd) BaseAct->TransMet PdII_2 Pd(II) Intermediate Ar-Pd-Ar' TransMet->PdII_2 RedElim Reductive Elimination (C-C Bond Formation) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 3'-Cyano-[1,1'-biphenyl] -3-carboxylic Acid RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Insight: The addition of a base (K₂CO₃) and water is not merely for pH control. The base attacks the trivalent boron to form a tetrahedral boronate anion [Ar-B(OH)3]-. This intermediate is significantly more nucleophilic than the neutral boronic acid, facilitating the critical transmetalation step [1].

Quantitative Data: Reaction Optimization

To establish the most robust protocol, various catalytic systems were evaluated. The data below demonstrates why the Pd(dppf)Cl₂ / K₂CO₃ system in aqueous dioxane was selected as the standard protocol.

EntryCatalyst System (Loading)Base (2.5 eq)Solvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O (4:1)901265
2Pd(OAc)₂ / PPh₃ (5 mol%)K₂CO₃DMF/H₂O (4:1)100855
3Pd(dppf)Cl₂ (3 mol%) K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 4 92
4Pd(dppf)Cl₂ (3 mol%)Cs₂CO₃1,4-Dioxane/H₂O (4:1)90494*

*Note: While Cs₂CO₃ provided a marginal yield increase, K₂CO₃ was selected for the final protocol due to its superior cost-efficiency at scale.

Experimental Protocol

This methodology is designed as a self-validating system . By leveraging the carboxylic acid moiety of the product, we bypass the need for time-consuming silica gel chromatography. Instead, we use a highly specific acid-base extraction workflow.

ExperimentalWorkflow S1 1. Reagent Mixing Ar-Br, Ar'-B(OH)2, Pd(dppf)Cl2, K2CO3 S2 2. Degassing Argon Sparging (15 min) S1->S2 S3 3. Thermal Reaction 90°C, 4 hours S2->S3 S4 4. Aqueous Workup Organic Extraction S3->S4 S5 5. Acidification pH 2 with HCl S4->S5 S6 6. Isolation Filtration & Drying S5->S6

Step-by-step experimental workflow with built-in acid-base purification.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzoic acid (1.00 g, 4.97 mmol) and 3-cyanophenylboronic acid (0.80 g, 5.47 mmol, 1.1 equiv).

  • Add potassium carbonate (K₂CO₃) (1.72 g, 12.4 mmol, 2.5 equiv).

  • Suspend the solids in a solvent mixture of 1,4-Dioxane (20 mL) and Deionized Water (5 mL). Causality: Dioxane provides excellent solubility for the organic substrates at high temperatures, while water is strictly required to dissolve the inorganic base and generate the active boronate complex [4].

Step 2: Degassing (Critical Step) 4. Seal the flask with a rubber septum. Submerge a long needle into the solvent mixture and sparge with Argon gas for 15 minutes. 5. Causality: Oxygen rapidly degrades the active Pd(0) catalyst into inactive Pd(II) black and promotes the oxidative homocoupling of the boronic acid.

Step 3: Catalyst Addition & Reaction 6. Briefly remove the septum under a positive flow of Argon and add Pd(dppf)Cl₂ (0.11 g, 0.15 mmol, 3 mol%). 7. Replace the septum, equip the flask with a reflux condenser (flushed with Argon), and heat the mixture to 90 °C in an oil bath for 4 hours.

Step 4: Self-Validating Workup & Isolation 8. Cool the reaction mixture to room temperature. Dilute with 30 mL of Deionized Water and 30 mL of Ethyl Acetate (EtOAc). 9. Transfer to a separatory funnel and shake vigorously. Separate the layers. 10. Organic Wash: Discard the organic layer. Causality: In the basic aqueous layer (pH > 10), the target product exists as a water-soluble potassium carboxylate. The EtOAc wash selectively removes the palladium catalyst, unreacted boronic acid, and any neutral homocoupled byproducts. 11. Acidification: Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously, slowly add 2M HCl dropwise until the solution reaches pH 2. 12. Isolation: A dense white/off-white precipitate will form immediately. Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (2 × 10 mL) and dry under high vacuum overnight.

Self-Validation & Quality Control Checkpoints

To ensure the integrity of the protocol, rely on these built-in validation metrics:

  • Checkpoint 1: Visual Catalyst Activation. Upon heating to 90 °C, the reaction mixture should transition from a heterogeneous orange suspension to a dark, homogeneous red/brown solution, indicating the successful generation of the active Pd(0) species.

  • Checkpoint 2: Acidification Precipitation. The formation of a precipitate upon the addition of HCl is a binary pass/fail indicator. If no precipitate forms at pH 2, the cross-coupling failed, or the carboxylic acid moiety was inadvertently esterified/degraded.

  • Checkpoint 3: Analytical Purity.

    • TLC: Run a small aliquot of the acidified product against the 3-bromobenzoic acid starting material (Eluent: 9:1 DCM/MeOH with 1% Acetic Acid). The product will show a distinct Rf shift.

    • LC-MS: Confirm the target mass in negative ion mode: [M-H]⁻ = 222 m/z.

References

  • Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews URL:[Link]

  • Suzuki-Miyaura Coupling Chemistry LibreTexts URL:[Link]

  • Suzuki Coupling Organic Chemistry Portal URL:[Link]

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Protocol for Cyanobiphenyl Carboxylic Acids

Introduction Cyanobiphenyl carboxylic acids, specifically molecules like 4'-cyanobiphenyl-4-carboxylic acid (CBCA), represent highly valuable structural motifs in modern chemical synthesis. These compounds are critical p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Cyanobiphenyl carboxylic acids, specifically molecules like 4'-cyanobiphenyl-4-carboxylic acid (CBCA), represent highly valuable structural motifs in modern chemical synthesis. These compounds are critical precursors in the engineering of advanced nematic liquid crystals[1] and serve as essential pharmacophores in the development of angiotensin II receptor blockers (Sartans). The most robust, atom-economical method for constructing the biaryl core of these molecules is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[2]. This application note details an optimized, self-validating protocol for coupling cyanophenylboronic acids with halobenzoic acids, emphasizing the mechanistic causality behind each experimental parameter.

Mechanistic Insights & Causality (E-E-A-T)

The synthesis relies on a precise three-step catalytic cycle driven by a Palladium(0) catalyst[3]. Understanding the chemical causality of each step is critical for troubleshooting and scaling the reaction:

  • Oxidative Addition (Rate-Determining Step): The active Pd(0) species inserts into the C-X (halogen) bond of the halobenzoic acid. The choice of halide dictates the activation energy barrier (I > Br >> Cl). We utilize 4-bromobenzoic acid because it offers the optimal balance between commercial stability and reactivity.

  • Transmetalation (Base-Dependent): Boronic acids are inherently poor nucleophiles. The addition of a mild base (e.g., K₂CO₃) is chemically non-negotiable. The base coordinates with the boron atom to form a negatively charged, highly nucleophilic boronate complex, which facilitates the rapid transfer of the cyanophenyl group to the Pd(II) center[4].

  • Reductive Elimination: The sterically crowded diaryl-Pd(II) complex undergoes reductive elimination to forge the new C-C bond, releasing the target cyanobiphenyl carboxylic acid and regenerating the active Pd(0) catalyst.

Visualization of the Catalytic Workflow

G Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition [Pd(II) Intermediate] Pd0->OxAdd TransMet Transmetalation [Diaryl Pd(II) Complex] OxAdd->TransMet RedElim Reductive Elimination [C-C Bond Formation] TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Prod 4'-Cyanobiphenyl-4-carboxylic acid (Target Product) RedElim->Prod Product Release ArX 4-Bromobenzoic Acid (Electrophile) ArX->OxAdd C-Br Cleavage ArB 4-Cyanophenylboronic Acid + K2CO3 (Nucleophile) ArB->TransMet Boronate Activation

Fig 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for cyanobiphenyl carboxylic acids.

Quantitative Data: Reaction Optimization

The following table summarizes the quantitative optimization data for the synthesis of 4'-cyanobiphenyl-4-carboxylic acid, demonstrating the critical necessity of the base and the impact of the halide leaving group.

Aryl Halide SubstrateBoronic Acid SubstrateCatalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Isolated Yield (%)
4-Bromobenzoic acid4-Cyanophenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (3.0)Toluene/EtOH/H₂O (2:1:1)9088
4-Iodobenzoic acid4-Cyanophenylboronic acidPd(OAc)₂ (2%)Na₂CO₃ (3.0)DMF/H₂O (4:1)10094
4-Chlorobenzoic acid4-Cyanophenylboronic acidPd(dppf)Cl₂ (5%)K₃PO₄ (3.0)Dioxane/H₂O (4:1)11076
4-Bromobenzoic acid4-Cyanophenylboronic acidPd(PPh₃)₄ (5%)None Toluene/EtOH/H₂O (2:1:1)900 (Trace)
Detailed Experimental Protocol

Objective: Palladium-catalyzed cross-coupling of 4-bromobenzoic acid and 4-cyanophenylboronic acid to yield 4'-cyanobiphenyl-4-carboxylic acid.

Phase 1: Reaction Assembly and Degassing
  • In a flame-dried 250 mL round-bottom flask, charge 4-bromobenzoic acid (10.0 mmol, 2.01 g) and 4-cyanophenylboronic acid (12.0 mmol, 1.76 g).

  • Add potassium carbonate (K₂CO₃) (30.0 mmol, 4.14 g) to act as the transmetalation activator.

  • Add a biphasic solvent mixture consisting of Toluene/Ethanol/Water (2:1:1 v/v/v, 100 mL)[4].

  • Causality of Degassing: Degas the biphasic mixture by vigorously bubbling argon or nitrogen gas through the solution for 15 minutes. Ambient oxygen must be strictly excluded to prevent the irreversible oxidation of the active Pd(0) catalyst into an inactive Pd(II) species.

  • Quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mmol, 0.58 g, 5 mol%) under a positive stream of inert gas.

Phase 2: Catalytic Cross-Coupling
  • Equip the flask with a reflux condenser and heat the mixture to 90 °C in an oil bath with vigorous stirring (1000 rpm) to ensure optimal mass transfer between the aqueous and organic phases of the biphasic system.

  • Maintain reflux for 12 hours under an inert atmosphere.

  • In-Process Control: Monitor reaction progress via Thin Layer Chromatography (TLC) using an eluent of Dichloromethane/Methanol (9:1) with 1% Acetic Acid. The complete consumption of the UV-active 4-bromobenzoic acid spot indicates reaction completion.

Phase 3: Self-Validating Work-up and Purification

Causality of Work-up: This protocol utilizes a highly selective acid-base extraction strategy that inherently validates the success of the reaction. Because the target product is a carboxylic acid, it remains highly water-soluble as a potassium carboxylate salt under the basic reaction conditions. Conversely, non-acidic impurities (such as homocoupled cyanobiphenyls, unreacted boronic acid, and triphenylphosphine oxide) partition exclusively into the organic phase.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 50 mL of distilled water and 50 mL of Ethyl Acetate (EtOAc). Transfer the mixture to a separatory funnel.

  • Separate the layers. Extract the basic aqueous layer with an additional 2 x 50 mL of EtOAc. Discard the organic layers (which contain the catalyst residues and non-acidic byproducts).

  • Transfer the purified aqueous layer to an Erlenmeyer flask and cool in an ice bath to 0–5 °C.

  • Validation Step: Slowly add 2M Hydrochloric Acid (HCl) dropwise under continuous stirring until the pH reaches 2.0. The immediate, heavy precipitation of a white/off-white solid confirms the successful formation of the water-insoluble 4'-cyanobiphenyl-4-carboxylic acid. If no precipitate forms, the cross-coupling has failed.

  • Vacuum filter the precipitate using a Büchner funnel, wash the filter cake with ice-cold water (3 x 20 mL), and dry under high vacuum at 50 °C for 8 hours to afford the pure product.

References

1.[4] Synthesis of Phenyl-Ring Containing Liquid Crystal Precursors: A Technical Guide - Benchchem. URL: 2.[3] Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes - PMC (NIH). URL: 3.[2] Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications - MDPI. URL: 4.[1] Ordering of Liquid Crystals on Photocatalytic Titania Surfaces - Cornell NanoScale Facility. URL:

Sources

Method

Application Notes &amp; Protocols: 3'-Cyano-[1,1'-biphenyl]-3-carboxylic Acid as a Versatile Linker for Functional Metal-Organic Frameworks

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid as a precursor for synthesizing func...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid as a precursor for synthesizing functional Metal-Organic Frameworks (MOFs). We will explore the unique advantages conferred by this linker's asymmetric design and nitrile functionality, which opens avenues for advanced applications such as targeted drug delivery and catalysis. Detailed, field-tested protocols for linker synthesis, MOF formation via solvothermal methods, and subsequent characterization are provided.[1] The causality behind critical experimental steps is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Strategic Advantage of a Cyano-Functionalized Biphenyl Linker

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1][2] The choice of the organic linker is paramount as it dictates the resulting MOF's topology, porosity, and chemical functionality.[3][4][5] While symmetric dicarboxylate linkers like terephthalic acid (BDC) and biphenyl-4,4'-dicarboxylic acid (BPDC) are common, the use of asymmetric and functionalized linkers offers a pathway to more complex and tailored materials.[5][6][7]

The 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid linker presents two key strategic advantages:

  • Inherent Asymmetry: The different functional groups at the 3 and 3' positions can lead to lower symmetry frameworks with unique pore environments compared to their symmetric counterparts.

  • Pendant Nitrile Group: The cyano (-C≡N) group is a particularly valuable functionality. It is relatively inert under typical solvothermal synthesis conditions, meaning it can be incorporated into the MOF structure without interfering with framework assembly.[8] Subsequently, this group serves as a versatile chemical handle for post-synthetic modification (PSM).[9][10][11][12] PSM allows for the covalent grafting of new functionalities onto the MOF after its initial synthesis, a powerful technique to introduce chemical properties that might not be compatible with the initial MOF formation conditions.[11][12][13]

For drug development, the ability to post-synthetically modify a MOF is critical. For instance, the nitrile group can be reduced to a primary amine, which can then be used to attach targeting ligands, therapeutic agents, or moieties that enhance biocompatibility.[10]

Synthesis of 3'-Cyano-[1,1'-biphenyl]-3-carboxylic Acid Linker

The synthesis of the asymmetric linker is typically achieved via a Suzuki cross-coupling reaction, a robust and high-yielding method for forming carbon-carbon bonds between aryl halides and boronic acids.

Protocol 2.1: Suzuki Coupling Synthesis of the Linker

This protocol details the coupling of 3-bromobenzonitrile and 3-carboxyphenylboronic acid.

Materials & Reagents:

ReagentFormulaM.W. ( g/mol )AmountMmolEq.
3-BromobenzonitrileC₇H₄BrN182.021.82 g10.01.0
3-Carboxyphenylboronic acidC₇H₇BO₃165.941.82 g11.01.1
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56231 mg0.20.02
Potassium Carbonate (K₂CO₃)K₂CO₃138.214.15 g30.03.0
1,4-DioxaneC₄H₈O₂88.1140 mL--
Deionized WaterH₂O18.0210 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzonitrile (1.82 g, 10.0 mmol), 3-carboxyphenylboronic acid (1.82 g, 11.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

    • Rationale: A slight excess of the boronic acid is used to ensure complete consumption of the more expensive aryl bromide. Potassium carbonate is the base required to activate the boronic acid for the catalytic cycle.

  • Solvent Addition & Degassing: Add 1,4-dioxane (40 mL) and deionized water (10 mL). Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.

    • Rationale: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. Degassing is a critical step to ensure catalytic activity and high yield. The dioxane/water solvent system is effective for dissolving both the organic reagents and the inorganic base.

  • Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (231 mg, 0.2 mmol).

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching & Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add 100 mL of deionized water and transfer to a separatory funnel. Wash the aqueous layer with ethyl acetate (3 x 50 mL) to remove the catalyst and any non-polar impurities.

    • Rationale: The product, being a carboxylic acid, will be deprotonated by the K₂CO₃ and remain in the aqueous phase, while the catalyst and byproducts are extracted into the organic phase.

  • Workup - Acidification & Isolation: Carefully acidify the aqueous layer to pH ~2 using 2M HCl. A white precipitate of the product will form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Expected Yield: 80-90%. Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

MOF Synthesis: A General Solvothermal Protocol

Solvothermal synthesis is a common method for producing high-quality MOF crystals.[4][14][15] The following is a general protocol that can be adapted for various metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺).[14]

MOF_Synthesis_Workflow

Protocol 3.1: Synthesis of a Zn-based MOF

Materials & Reagents:

ReagentFormulaAmountMmol
3'-cyano-[1,1'-biphenyl]-3-carboxylic acidC₁₄H₉NO₂25 mg0.112
Zinc Nitrate HexahydrateZn(NO₃)₂·6H₂O33 mg0.112
N,N-Dimethylformamide (DMF)C₃H₇NO8 mL-
EthanolC₂H₅OH2 mL-

Step-by-Step Procedure:

  • Solution Preparation: In a 20 mL scintillation vial, dissolve the linker (25 mg, 0.112 mmol) and zinc nitrate hexahydrate (33 mg, 0.112 mmol) in a mixture of DMF (8 mL) and ethanol (2 mL).

  • Homogenization: Sonicate the mixture for 5-10 minutes to ensure complete dissolution and homogenization.

  • Reaction: Tightly cap the vial and place it in a programmable oven. Heat to 120 °C over 2 hours, hold at 120 °C for 48 hours, and then cool to room temperature over 12 hours.

    • Rationale: The slow cooling process is crucial for the formation of well-defined, single crystals suitable for X-ray diffraction analysis. DMF is a common high-boiling point solvent for solvothermal synthesis.[16]

  • Isolation: After cooling, crystals should be visible. Decant the mother liquor and wash the crystals by soaking them in fresh DMF (3 x 10 mL, 8 hours each).

  • Solvent Exchange: To remove the high-boiling DMF from the pores, exchange it with a more volatile solvent. Submerge the crystals in dichloromethane (DCM) or acetone (3 x 10 mL, 8 hours each).

  • Activation: To obtain a porous material, the solvent within the pores must be removed without causing the framework to collapse. This is a critical step.[14]

    • Method A (Thermal Activation): Heat the solvent-exchanged crystals under high vacuum at a temperature below the decomposition point of the MOF (e.g., 120-150 °C, determined by TGA) for 12-24 hours.

    • Method B (Supercritical Drying): For delicate frameworks prone to collapse, supercritical CO₂ drying is the preferred method.[14]

Characterization of the Resulting MOF

A suite of analytical techniques is required to confirm the successful synthesis and to determine the properties of the new material.

Table of Characterization Techniques:

TechniqueAbbreviationInformation Gained
Powder X-Ray DiffractionPXRDConfirms crystallinity, phase purity, and provides a fingerprint of the structure.
Single-Crystal X-Ray DiffractionSC-XRDDetermines the precise 3D atomic structure, including connectivity, bond lengths, and pore geometry.
Thermogravimetric AnalysisTGADetermines thermal stability and the temperature at which guest/solvent molecules are removed.
Fourier-Transform Infrared SpectroscopyFT-IRConfirms the presence of the linker's functional groups (e.g., -C≡N stretch at ~2230 cm⁻¹) and coordination of the carboxylate to the metal.
Gas Sorption Analysis (N₂ at 77K)BET/LangmuirMeasures the surface area, pore volume, and pore size distribution, confirming permanent porosity.

MOF_Structure

Application in Drug Development: Post-Synthetic Modification

The true potential of MOFs derived from this linker is realized through Post-Synthetic Modification (PSM).[9][17][18] The nitrile group is an excellent platform for a variety of chemical transformations that can be performed on the intact crystalline framework.

Example Application: Creating an Amine-Functionalized MOF for Drug Conjugation

  • Reduction of Nitrile: The nitrile groups within the MOF pores can be reduced to primary amines (-NH₂) using mild reducing agents like borane-tetrahydrofuran complex (BH₃·THF).

  • Amide Coupling: A drug molecule containing a carboxylic acid can then be covalently attached to the newly formed amine groups using standard peptide coupling reagents (e.g., EDC/NHS).

  • Targeting: Alternatively, the amine can be used to attach a targeting ligand (e.g., folic acid) to direct the MOF to specific cells, such as cancer cells.

This modular approach allows for the creation of sophisticated drug delivery systems where the porous framework acts as a high-capacity reservoir for a primary therapeutic, while the surface is functionalized for targeted delivery and enhanced biocompatibility.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No crystals or amorphous powder forms Incorrect solvent ratio, temperature, or pH. Reagents are not fully dissolved.Vary the solvent composition (e.g., add a modulator like acetic acid). Ensure complete dissolution with sonication before heating. Adjust the heating/cooling ramp rates.
Low Surface Area after Activation Framework collapse during solvent removal.Use a less aggressive activation method like supercritical CO₂ drying.[14] Ensure complete solvent exchange to a low-boiling point solvent before thermal activation.
Incomplete Post-Synthetic Modification Poor diffusion of reagents into pores. Steric hindrance.Increase reaction time and/or temperature (within the MOF's stability limit). Use smaller, more mobile reagents if possible. Ensure the MOF is fully activated and solvent-free before starting the PSM reaction.
Loss of Crystallinity after PSM Reaction conditions are too harsh, degrading the MOF structure.Use milder reagents and lower temperatures. Monitor the PXRD pattern of the MOF at intermediate reaction times to check for framework degradation.

References

  • Synthesis and Characterization of Functionalized Metal-organic Frameworks. (2025). Journal of Visualized Experiments.
  • Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties - PMC. (n.d.).
  • Post-Synthetic Cyano-Ferrate(II) Functionalization of the Metal–Organic Framework, NU-1000 - ChemRxiv. (n.d.). ChemRxiv.
  • Post-Synthetic Cyano-ferrate(II) Functionalization of a Metal–Organic Framework, NU-1000 | Langmuir - ACS Publications. (2023).
  • Postsynthetic Modification of Metal–Organic Frameworks | Inorganic Chemistry. (2021).
  • Design and Characterization of MOFs (Metal-Organic Frameworks)
  • Structure of most common organic linkers used in the synthesis of MOFs;... - ResearchGate. (n.d.).
  • Unique Design of Functionalized Covalent Organic Frameworks for Highly Selective Removal of Cyano-Neonicotinoids - MDPI. (2025). MDPI.
  • (PDF) Synthesis, characterization and functionalization of MOFs and their use in Knoevenagel condensation reactions between ethyl cyanoacetate and 4-nitrobenzaldehyde - ResearchGate. (2024).
  • Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization - PMC. (n.d.).
  • WO2021216174A1 - High yield synthesis of metal-organic frameworks - Google Patents. (n.d.).
  • A Post-Synthetic Modification Approach to Expand MIL-101-NH 2 Functionaliz
  • Metal-Organic Framework-Based Engineered Materials—Fundamentals and Applic
  • Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC. (2020).
  • Various carboxylic acid linkers used for MOF synthesis and a common... - ResearchGate. (n.d.).
  • Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks | ACS Central Science. (2020).
  • (PDF) Post‐Synthetic Modification of Metal–Organic Frameworks Toward Applications. (2021).
  • Some common organic linkers used in MOF synthesis. a Carboxylate... - ResearchGate. (n.d.).
  • Biologically Derived Metal Organic Frameworks - Infoscience. (n.d.). Infoscience.
  • (a) The carboxylic acids employed in the synthesis of porous MOFs with... - ResearchGate. (n.d.).
  • the synthesis of metal-organic frameworks (MOFS) with an environmentally benign solvent for applications in environmental protection - Memorial University Research Repository. (n.d.). Memorial University Research Repository.
  • SYNTHESIS OF METAL-ORGANIC FRAMEWORKS FOR ENERGETIC APPLICATIONS - Fraunhofer-Publica. (n.d.). Fraunhofer-Publica.

Sources

Application

The Strategic Intermediate: 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid in Modern Drug Discovery

Introduction: The Architectural Elegance of the Biphenyl Scaffold in Medicinal Chemistry In the intricate world of drug design, the biphenyl scaffold stands as a privileged structure, a testament to its remarkable versat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Elegance of the Biphenyl Scaffold in Medicinal Chemistry

In the intricate world of drug design, the biphenyl scaffold stands as a privileged structure, a testament to its remarkable versatility and efficacy in engaging a wide array of biological targets. Its inherent rigidity, coupled with the potential for tunable conformational flexibility through substitution, allows for precise three-dimensional positioning of pharmacophoric elements. This structural motif is a cornerstone in the development of therapeutics ranging from anti-inflammatory agents to anti-cancer drugs.[1] The addition of a carboxylic acid group introduces a critical interaction point, often serving as a key anchor to the target protein through hydrogen bonding or ionic interactions.[2] Furthermore, the strategic placement of a cyano group can enhance binding affinity, modulate electronic properties, and improve metabolic stability, making the 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid a highly valuable intermediate for medicinal chemists.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and application of 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid as a pivotal intermediate in the synthesis of complex pharmaceutical agents, with a particular focus on its role in the preparation of angiotensin II receptor antagonists like Telmisartan.

Synthesis of 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid: A Protocol Grounded in the Suzuki-Miyaura Coupling

The construction of the biphenyl core is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a preferred method due to its mild reaction conditions and broad functional group tolerance.[3][4] The following protocol outlines a robust and reproducible method for the synthesis of 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid.

Reaction Principle

The synthesis involves the palladium-catalyzed cross-coupling of 3-carboxyphenylboronic acid with 3-bromobenzonitrile. The catalytic cycle, a cornerstone of modern organic synthesis, proceeds through oxidative addition, transmetalation, and reductive elimination to form the desired carbon-carbon bond.[5]

Suzuki_Coupling_Workflow reagents Starting Materials: - 3-Bromobenzonitrile - 3-Carboxyphenylboronic acid reaction Suzuki-Miyaura Coupling: - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/Water) reagents->reaction 1. Reaction Setup workup Aqueous Work-up: - Acidification (e.g., HCl) - Extraction (e.g., Ethyl Acetate) reaction->workup 2. Quenching & Extraction purification Purification: - Recrystallization or - Column Chromatography workup->purification 3. Isolation product Final Product: 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid purification->product 4. Final Product Telmisartan_Synthesis start 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid esterification Esterification (e.g., with Methanol/H₂SO₄) start->esterification intermediate1 Methyl 3'-cyano-[1,1'-biphenyl]-3-carboxylate esterification->intermediate1 reduction Reduction of Cyano Group (e.g., with NaBH₄/CoCl₂) intermediate1->reduction intermediate2 Methyl 3'-(aminomethyl)-[1,1'-biphenyl]-3-carboxylate reduction->intermediate2 alkylation Alkylation with Benzimidazole derivative intermediate2->alkylation telmisartan_ester Telmisartan Methyl Ester alkylation->telmisartan_ester hydrolysis Ester Hydrolysis (e.g., NaOH, then H⁺) telmisartan_ester->hydrolysis telmisartan Telmisartan hydrolysis->telmisartan

Sources

Method

conversion of 3'-cyano group to tetrazole in biphenyl carboxylic acids

An Application Guide to the Synthesis of Biphenyl Tetrazoles via 3'-Cyano Group Conversion For Researchers, Scientists, and Drug Development Professionals This document provides a detailed technical guide on the conversi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Biphenyl Tetrazoles via 3'-Cyano Group Conversion

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the conversion of a 3'-cyano group to a 5-substituted-1H-tetrazole within the biphenyl carboxylic acid scaffold. This transformation is a cornerstone in medicinal chemistry, particularly in the synthesis of Angiotensin II receptor blockers (ARBs) or "sartans". We will explore the underlying chemical principles, compare various catalytic systems, and provide detailed, field-proven protocols.

Introduction: The Tetrazole as a Carboxylic Acid Bioisostere

In drug design, the tetrazole ring is widely recognized as a non-classical bioisostere of the carboxylic acid group.[1][2][3][4] It mimics the acidity and key spatial properties of a carboxylate but offers significant advantages, including enhanced metabolic stability against degradation and improved lipophilicity, which can lead to better cell membrane permeability.[2][5] This strategic replacement is exemplified in numerous FDA-approved drugs, most notably in the "sartan" class of antihypertensives like Losartan and Valsartan, which feature a characteristic biphenyl tetrazole moiety.[2][6][7]

The most robust and widely adopted method for constructing this crucial heterocycle is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition, between the nitrile (cyano group) and an azide source.[1][5][8][9][10]

The [3+2] Cycloaddition: Mechanism and Catalysis

The formation of a tetrazole from a nitrile and an azide is a 1,3-dipolar cycloaddition.[11][12] This reaction, however, often has a high activation energy barrier, necessitating the use of catalysts to proceed at reasonable rates and temperatures.[13] The catalyst's primary role is to activate the nitrile, making its carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the azide ion.

Catalytic Systems: An Overview

  • Organotin Reagents : Historically, organotin azides like tributyltin azide (Bu₃SnN₃) and trimethyltin azide were the reagents of choice for this transformation.[14][15][16] They are highly effective and proceed under relatively mild conditions. However, the extreme toxicity and difficulties in removing residual tin impurities from the final active pharmaceutical ingredient (API) have driven the development of safer alternatives.[17][18]

  • Lewis Acid Catalysts (Zinc Salts) : A significant advancement was the development of zinc salt-catalyzed methods, pioneered by Sharpless and coworkers.[19][20] Catalysts like zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂) are effective, less toxic, and can be used in environmentally benign solvents like water.[20][21] The zinc ion coordinates to the nitrogen of the nitrile, activating it for the cycloaddition. Running the reaction in water at a slightly alkaline pH minimizes the formation of the highly toxic and explosive hydrazoic acid (HN₃).[20]

  • Amine Salts & Brønsted Acids : Simple amine salts, such as triethylamine hydrochloride (Et₃N·HCl) or pyridine hydrochloride, can also effectively catalyze the reaction, typically in polar aprotic solvents like N,N-Dimethylformamide (DMF).[22][23] Heterogeneous solid acid catalysts, like silica-supported sulfuric acid, have also been developed to simplify catalyst removal through filtration.[19][24]

  • Transition Metal Complexes : More recent research has explored various transition metal complexes involving copper, cobalt, and others as efficient homogeneous or heterogeneous catalysts for the cycloaddition.[8][9][25][26]

Below is a diagram illustrating the general mechanism for the Lewis acid-catalyzed cycloaddition.

Mechanism RCN R-C≡N ActivatedNitrile R-C≡N---ZnBr₂ (Activated Nitrile) RCN->ActivatedNitrile Coordination ZnBr2 ZnBr₂ (Lewis Acid) ZnBr2->ActivatedNitrile N3 N₃⁻ (Azide) CycloadditionTS [Transition State] N3->CycloadditionTS ActivatedNitrile->CycloadditionTS Azide Attack TetrazolideSalt R-C(=N-N=N⁻)-N-ZnBr₂ CycloadditionTS->TetrazolideSalt Ring Closure TetrazolideAnion [Tetrazolide Anion] TetrazolideSalt->TetrazolideAnion Release Product 5-Substituted-1H-Tetrazole TetrazolideAnion->Product Protonation Protonation H₃O⁺ (Acidic Workup)

Caption: Lewis acid-catalyzed [3+2] cycloaddition mechanism.

Comparative Analysis of Reaction Conditions

The choice of catalyst and solvent system significantly impacts reaction time, temperature, yield, and safety profile. The following table summarizes common conditions reported in the literature.

Catalyst SystemAzide SourceSolventTemperature (°C)Typical Time (h)Representative YieldsKey Advantages & Disadvantages
**Zinc Bromide (ZnBr₂) / Zinc Chloride (ZnCl₂) **Sodium Azide (NaN₃)Water, DMF, Alcohols100 - 17012 - 4880-95%Pro: Low toxicity, green solvent option (water), high yields.[19][20] Con: High temperatures, may require longer reaction times.
Tributyltin Azide (Bu₃SnN₃) In situ from Bu₃SnCl + NaN₃Toluene, Xylene110 - 1408 - 32>90%Pro: Highly efficient, excellent yields.[15][16] Con: Highly toxic, difficult to remove tin residues.
Triethylamine Hydrochloride (Et₃N·HCl) Sodium Azide (NaN₃)DMF, NMP100 - 13010 - 2485-95%Pro: Inexpensive, effective, avoids toxic metals.[22][23] Con: Requires polar aprotic solvents.
Silica Sulfuric Acid (SSA) Sodium Azide (NaN₃)DMF1304 - 1272-95%Pro: Heterogeneous (easy removal), reusable, good yields.[24] Con: Requires high temperatures.
Cobalt (II) Complexes Sodium Azide (NaN₃)Methanol11012 - 24>90%Pro: High catalytic activity, mild conditions.[8][13] Con: Requires synthesis of the catalyst complex.

Experimental Protocols

The following protocols provide step-by-step guidance for the synthesis of a biphenyl tetrazole from its corresponding nitrile precursor.

Protocol 1: Zinc-Catalyzed Synthesis in Water (Sharpless Method)

This protocol is adapted from the work of Demko and Sharpless and represents a greener, safer approach to tetrazole synthesis.[20]

Principle: A biphenyl nitrile is reacted with sodium azide in water using zinc bromide as a catalyst. The reaction is heated to drive the cycloaddition. Acidic workup protonates the resulting tetrazolide salt, allowing for extraction.

Materials & Reagents:

  • 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (or similar biphenyl nitrile precursor)

  • Sodium Azide (NaN₃)

  • Zinc Bromide (ZnBr₂)

  • Deionized Water

  • Ethyl Acetate

  • 3M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the biphenyl nitrile (1.0 equiv), sodium azide (1.5 equiv), and zinc bromide (1.2 equiv).

  • Add deionized water to achieve a concentration of approximately 0.5 M with respect to the nitrile.

  • Reaction Execution: Heat the stirred suspension to reflux (approx. 100-105 °C) in an oil bath.

  • Monitor the reaction progress using TLC or LC-MS (typically 24-48 hours). The starting material is significantly less polar than the tetrazole product.

  • Workup: After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate. Carefully acidify the aqueous layer to pH ~2 by the slow addition of 3M HCl while stirring in an ice bath.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Safety Precautions:

  • Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE).

  • Acidification of azide-containing solutions can generate highly toxic and explosive hydrazoic acid (HN₃). Always perform acidification slowly, in a well-ventilated fume hood, and preferably at reduced temperatures (ice bath). [5][20]

Protocol 2: Amine Salt-Catalyzed Synthesis in DMF

This protocol uses a common organic solvent and an inexpensive amine salt catalyst.[22]

Principle: The cycloaddition is performed in a polar aprotic solvent (DMF) using triethylamine hydrochloride as a catalyst, which acts as a proton source to generate hydrazoic acid in situ in a controlled manner.

Materials & Reagents:

  • Biphenyl nitrile precursor (1.0 equiv)

  • Sodium Azide (NaN₃) (1.2 - 1.5 equiv)

  • Triethylamine Hydrochloride (Et₃N·HCl) (1.2 equiv)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Water & Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the biphenyl nitrile (1.0 equiv) in DMF.

  • Add triethylamine hydrochloride (1.2 equiv) and sodium azide (1.5 equiv) to the solution.

  • Reaction Execution: Heat the mixture to 120-130 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and pour it into a beaker containing ice water.

  • Acidify the aqueous slurry to pH ~3 with 1M HCl. A precipitate of the product may form.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts and wash with water and then brine to remove residual DMF.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and remove the solvent in vacuo. Purify the crude solid by recrystallization or column chromatography as described in Protocol 1.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of biphenyl tetrazoles.

Workflow start_end start_end process process product product qc qc A Start: Biphenyl Nitrile B Add Solvent, NaN₃, and Catalyst A->B C Heat Reaction Mixture (Reflux) B->C D Monitor Reaction (TLC / LC-MS) C->D E Reaction Complete? D->E E->C No F Cool & Acidify (Workup) E->F Yes G Liquid-Liquid Extraction F->G H Dry & Concentrate Organic Phase G->H I Purification (Recrystallization / Chromatography) H->I J Final Product: Biphenyl Tetrazole I->J

Caption: General workflow for biphenyl tetrazole synthesis.

References

  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (2020).
  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex - PMC.
  • Synthesis of 1H-tetrazoles - Organic Chemistry Portal. Organic Chemistry Portal.
  • Step-by-step synthesis protocol for 5-substituted Tetrazoles. - Benchchem. BenchChem.
  • Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions | Journal of Chemical Health Risks. Journal of Chemical Health Risks.
  • Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles
  • Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water - Organic Chemistry Portal. Organic Chemistry Portal.
  • Application Notes & Protocols: Synthesis and Purification of High-Purity Valsartan - Benchchem. BenchChem.
  • Tin‐Catalyzed Synthesis of 5‐Substituted 1H‐Tetrazoles from Nitriles: Homogeneous and Heterogeneous Procedures - ResearchGate.
  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate | ACS Omega - ACS Publications.
  • LOSARTAN - New Drug Approvals. New Drug Approvals.
  • US20100222597A1 - Process for the preparation of losartan - Google Patents.
  • Click Chemistry Synthesis of Tetrazoles Research Guide - PapersFlow. PapersFlow.
  • Synthesis of Valsartan as drug for the treatment of hypertension - ResearchGate.
  • Reaction mechanism for tetrazole via [3+2] cycloaddition - ResearchGate.
  • Synthesis of Valsartan via Decarboxylative Biaryl Coupling - ACS Publications.
  • The Formation of Tetrazoles by the Condensation of Organic Azides with Nitriles. Wiley Online Library.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. Frontiers.
  • Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC.
  • Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist - Moodle@Units. Moodle@Units.
  • Deliverable 1.7: Cascade 3 – a) Synthesis of Valsartan. ONE-FLOW Project.
  • A PROCESS FOR THE SYNTHESIS OF VALSARTAN - European Patent Office - EP 1831186 B1 - Googleapis.com.
  • A click chemistry approach to tetrazoles by Huisgen 1,3-dipolar cycloaddition: synthesis of 5-acyltetrazoles from azides and acyl cyanides - PubMed.
  • Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow.
  • Mechanisms of tetrazole formation by addition of azide to nitriles. - Semantic Scholar. Semantic Scholar.
  • Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles - Who we serve. Thieme.
  • US8569528B2 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides - Google Patents.
  • Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water † - ResearchGate.
  • Synthesis of 5-Substituted 1 H -Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan | Request PDF - ResearchGate.
  • An efficient synthesis of losartan. The last step resulted in the formation of the tetrazole ring[27]. - ResearchGate. ResearchGate.

  • Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Publishing. Royal Society of Chemistry.
  • Reactions of organotin tetrazoles: synthesis of functionalised poly-tetrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Royal Society of Chemistry.
  • Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - PubMed.
  • Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06800B. Royal Society of Chemistry.
  • WO2007054965A2 - Process for preparation of tetrazoles from aromatic cyano derivatives - Google Patents.
  • US20030078435A1 - Process for the synthesis of a known tetrazol derivative - Google Patents.
  • Electrochemical synthesis of tetrazoles via metal- and oxidant-free [3 + 2] cycloaddition of azides with hydrazones - Green Chemistry (RSC Publishing). Royal Society of Chemistry.
  • Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite.
  • Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles - Der Pharma Chemica. Der Pharma Chemica.
  • 807 - A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES.
  • Nano-Catalytic Synthesis of 5 Substituted 1H Tetrazole Derivatives and Biological Applic
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry. ScienceDirect.
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC.

Sources

Application

Advanced Synthesis of Angiotensin II Receptor Blocker (ARB) Analogs: Biphenyl-Tetrazole Scaffold Construction

Executive Summary & Strategic Overview The "Sartan" class of antihypertensives (Losartan, Valsartan, Irbesartan, Candesartan) shares a privileged pharmacophore: the biphenyl-tetrazole system. This scaffold is critical fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The "Sartan" class of antihypertensives (Losartan, Valsartan, Irbesartan, Candesartan) shares a privileged pharmacophore: the biphenyl-tetrazole system. This scaffold is critical for binding to the AT1 receptor subtype. While effective, the industrial synthesis of these analogs faces three primary bottlenecks:

  • Biaryl Construction: Efficient C-C bond formation without heavy metal contamination.

  • Regioselectivity: Controlling N1 vs. N2 alkylation on the heterocyclic core.

  • Tetrazole Safety: Mitigating explosion hazards (hydrazoic acid) and mutagenic impurities (nitrosamines).

This guide provides a modernized, scalable protocol for synthesizing ARB analogs, focusing on the 4'-(bromomethyl)biphenyl-2-carbonitrile intermediate. It integrates the Sharpless zinc-catalyzed cycloaddition and strict nitrosamine mitigation strategies compliant with recent FDA/EMA mandates.

Retrosynthetic Logic

The synthesis is convergent, assembling the biphenyl core (A) and the heterocyclic head (B) separately before final coupling and functional group transformation.

Retrosynthesis Target Target ARB (e.g., Losartan) Tetrazole Tetrazole Formation (Click Chemistry) Tetrazole->Target Deprotection/H+ Coupled N-Alkylated Intermediate Coupled->Tetrazole NaN3 / ZnBr2 Heterocycle Heterocycle Core (e.g., Imidazole) Heterocycle->Coupled N-Alkylation Biphenyl 4'-(bromomethyl) biphenyl-2-carbonitrile (The Key Intermediate) Biphenyl->Coupled SN2 Reaction Boronic 4-Methylphenyl boronic acid Boronic->Biphenyl Suzuki Coupling + Bromination Bromide 2-Bromobenzonitrile Bromide->Biphenyl

Figure 1: Retrosynthetic disassembly of the Sartan pharmacophore.

Module 1: The Biphenyl Scaffold (Suzuki-Miyaura Coupling)[1]

The foundation of all ARBs is the biphenyl ring. We utilize a palladium-catalyzed Suzuki coupling followed by radical bromination.

Reaction Scheme

Reaction A: 2-Bromobenzonitrile + 4-Methylphenylboronic acid


 4'-methylbiphenyl-2-carbonitrile (OTBN).
Reaction B:  OTBN 

4'-(bromomethyl)biphenyl-2-carbonitrile.
Detailed Protocol
Step A: Synthesis of OTBN (4'-methylbiphenyl-2-carbonitrile)

Rationale: We use


 with triphenylphosphine (

) for a robust, cost-effective catalytic cycle.
  • Charge Reactor: In a 1L reactor, dissolve 2-bromobenzonitrile (18.2 g, 100 mmol) and 4-methylphenylboronic acid (15.0 g, 110 mmol) in Toluene (200 mL) and Ethanol (50 mL).

  • Catalyst Prep: Add

    
     (1.05 g, 4 mol%) and stir for 10 min under 
    
    
    
    sparging to remove oxygen (Critical for catalyst longevity). Add
    
    
    (0.22 g, 1 mol%).
  • Base Addition: Add aqueous

    
     (2M, 100 mL).
    
  • Reaction: Heat to reflux (85-90°C) for 4-6 hours. Monitor by HPLC (Target: <0.5% starting bromide).

  • Workup: Cool to RT. Separate phases. Wash organic layer with brine.[1] Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from n-heptane/IPA (9:1).

    • Expected Yield: 85-90%

    • Appearance: White crystalline solid.[1]

Step B: Radical Bromination

Safety: This step uses radical initiators. Ensure oxygen is excluded to prevent induction periods followed by exotherms.

  • Dissolve OTBN (19.3 g, 100 mmol) in Chlorobenzene (200 mL).

  • Add N-Bromosuccinimide (NBS) (18.7 g, 105 mmol) and AIBN (0.8 g, 5 mmol).

  • Heat slowly to 80°C. An exotherm usually occurs; control temp <95°C.

  • Stir for 2-3 hours.

  • Critical Wash: Cool to 20°C. Wash with 5% sodium bisulfite (to quench active bromine) and then water.

  • Isolation: Concentrate to dryness. Use immediately or store at <5°C (benzyl bromides are lachrymators and thermally unstable).

Module 2: Regioselective N-Alkylation[3]

This is the most failure-prone step. Heterocycles like imidazoles (Losartan) or benzimidazoles (Candesartan) have two nucleophilic nitrogens.

The Challenge: N1 vs. N3 alkylation. The Solution: Use of non-polar solvents and specific bases to favor the thermodynamic product or sterically favored isomer.

Protocol (Example: Losartan Intermediate)

Reactants: 2-butyl-4-chloro-5-formylimidazole (BCFI) + Biphenyl Bromide (from Module 1).

  • Solvent Choice: Use Dimethylacetamide (DMAc) . Avoid DMF if possible (see Section 5 on Nitrosamines).

  • Deprotonation: Suspend BCFI (20 g, 107 mmol) and

    
     (16.5 g, 120 mmol) in DMAc (150 mL). Stir at 20°C for 1 hour.
    
  • Coupling: Cool to 0-5°C. Add solution of Biphenyl Bromide (27.2 g, 100 mmol) in DMAc dropwise over 60 mins.

    • Why Slow Addition? Keeps the concentration of alkylating agent low, suppressing over-alkylation (quaternization).

  • Reaction: Stir at RT for 4-6 hours.

  • Quench: Pour into ice water (500 mL). The product should precipitate.[1]

  • Filtration: Filter the solids.

  • Isomer Purge: The crude contains ~90:10 ratio of N1:N3 isomers. Recrystallize from Ethyl Acetate/Hexanes to remove the unwanted regioisomer.

Module 3: Tetrazole Formation (The "Click" Reaction)

Converting the nitrile (-CN) to a tetrazole is the defining step of Sartan synthesis.

Historical Risk: Traditional methods use Tributyltin azide (toxic tin residues) or


 (sublimes explosive 

). Modern Protocol: We use the Sharpless Zinc-Catalyzed Method . It is safer, cleaner, and avoids toxic organotins.[2]
Mechanism & Safety

The Lewis acid (


) activates the nitrile, facilitating the [2+3] cycloaddition with azide.

TetrazolePathway Nitrile Nitrile (-CN) Complex Zn-Nitrile Activated Complex Nitrile->Complex ZnBr2 Azide Sodium Azide (NaN3) Azide->Complex Tetrazole Tetrazole Zinc Salt Complex->Tetrazole Cycloaddition (100°C) Final Free Tetrazole (API) Tetrazole->Final Acidic Workup (HCl)

Figure 2: Zinc-mediated tetrazole formation mechanism.

Protocol
  • Reagents: In a reactor, combine the Alkylated Nitrile Intermediate (1.0 eq), Sodium Azide (

    
    , 1.5 eq), and Zinc Bromide  (
    
    
    
    , 1.0 eq).
  • Solvent: Water/Isopropanol (1:1) or Toluene (if phase transfer catalyst is used).

    • Note: The aqueous zinc method is safest.[2]

  • Reaction: Heat to reflux (approx. 100°C) for 24 hours.

    • Safety Check: Ensure the condenser is efficient. Do not allow the reaction to run dry.

  • Workup (Critical for Safety):

    • Cool to RT.

    • Add Ethyl Acetate and water.

    • Acidification: Slowly add dilute HCl to pH 3-4. WARNING: Use a scrubber containing NaOH connected to the vent. Acidification releases trace Hydrazoic Acid (

      
      ) gas.
      
    • The tetrazole precipitates or extracts into the organic layer.

  • Nitrite Treatment: (See Section 5 - Do NOT use standard nitrite quench if avoidable). Use Hydrogen Peroxide or specific enzymatic quenchers for residual azide if necessary.

Quality Assurance: Nitrosamine Mitigation

Since 2018, "Sartans" have been under scrutiny for nitrosamine impurities (NDMA, NDEA).[3] These are potent carcinogens formed by the reaction of secondary amines with nitrosating agents.

The Danger Zone
  • Source of Amines: DMF (degrades to dimethylamine), TEA, residual amines from synthesis.

  • Source of Nitrosating Agent: Sodium Nitrite (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) is historically used to quench excess Azide in the tetrazole step.
    
Mitigation Protocol (Mandatory)
ParameterStandard Practice (Risk)Modern Safe Practice (Recommended)
Solvent DMF (Dimethylformamide)DMSO, DMAc, or NMP (low water content) . Test solvents for secondary amines.
Azide Quench Sodium Nitrite (

)
Hydrogen Peroxide (

)
or Sulfamic Acid . Never use Nitrite in the presence of amide solvents.
Cleaning Standard solvent washDedicated equipment for Tetrazole steps to prevent cross-contamination.

Validation Test: Final API must be tested using GC-MS/MS or LC-MS/MS (High Resolution).

  • Limit: < 0.03 ppm (30 ppb) for NDMA/NDEA.

References

  • Carini, D. J., et al. (1991). Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylmethyl)imidazoles as potent, orally active antihypertensives. Journal of Medicinal Chemistry, 34(8), 2525–2547. Link

  • Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist.[4][5] The Journal of Organic Chemistry, 59(21), 6391–6394. Link

  • Demko, Z. P., & Sharpless, K. B. (2001).[2] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. Link

  • European Medicines Agency (EMA). (2020).[6] Lessons learnt from presence of N-nitrosamine impurities in sartan medicines.[3][6] Link

Sources

Method

Application Note: Modulating Liquid Crystal Properties via Cyano-Biphenyl Carboxylic Acid Derivatives for Advanced Sensor Technologies

Introduction & Mechanistic Overview Cyano-biphenyls, such as 4-cyano-4'-pentylbiphenyl (5CB) and 4'-octyloxy-4-biphenylcarbonitrile (8OCB), are cornerstone nematic liquid crystals (LCs) renowned for their room-temperatur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Cyano-biphenyls, such as 4-cyano-4'-pentylbiphenyl (5CB) and 4'-octyloxy-4-biphenylcarbonitrile (8OCB), are cornerstone nematic liquid crystals (LCs) renowned for their room-temperature stability, strong dielectric anisotropy, and broad utility in optical electronics and display technologies (1)[1]. While pure cyano-biphenyls are standard in these fields, introducing carboxylic acid derivatives—specifically 4-cyano-4'-biphenylcarboxylic acid—drastically alters their interfacial behavior, opening highly sensitive avenues for biological and chemical sensing.

Causality of Interfacial Anchoring: The orientational ordering of LCs on chemically functionalized surfaces dictates their optical output. Pure 5CB typically adopts a planar alignment on many polar surfaces. However, the direct addition of 4-cyano-4'-biphenylcarboxylic acid (or its in situ generation via UV irradiation) accelerates a rapid transition to a perpendicular (homeotropic) alignment on specific substrates (2)[2].

  • Ammonium-Terminated Surfaces: The acid derivative induces homeotropic anchoring that is highly dependent on the LC film thickness (13–50 µm). This causality stems from a dipolar coupling between the LC molecules and the electric field generated by the electrical double layer at the ammonium surface[2].

  • Hydroxyl-Terminated Surfaces: Conversely, on hydroxyl surfaces, the homeotropic alignment is thickness-independent. This indicates a distinct mechanism: direct hydrogen bonding between the carboxylic acid moiety and the surface hydroxyl groups, which is capable of overriding bulk elastic forces[2].

Quantitative Data: Phase Transitions of Cyano-Biphenyls

Understanding the thermal boundaries of the mesophases is critical for experimental design, particularly to ensure that doping and capillary loading occur in the isotropic phase to prevent domain trapping. Table 1 summarizes the transition temperatures of relevant cyano-biphenyl derivatives.

Table 1: Phase Transition Temperatures of Selected Cyano-Biphenyl Derivatives

Compound

(°C)

(°C)

(°C)
Anchoring Mechanism (with Acid Dopant)
4'-Octyloxy-4-biphenylcarbonitrile (8OCB) 52.8666.6579.10H-bonding / Dipolar Coupling[1]
4-Cyano-4'-pentylbiphenyl (5CB) N/AN/A (

: 24.0)
35.0Baseline Planar
5CB + 4-cyano-4'-biphenylcarboxylic acid N/AN/A~35.0Homeotropic (Ammonium/Hydroxyl)[2]

Experimental Workflows and Protocols

Protocol 1: Preparation and Doping of Cyano-Biphenyl Liquid Crystals

Objective: To create a responsive LC mixture capable of homeotropic anchoring on functionalized surfaces. Self-Validating Step: We utilize both direct doping and UV-generation to cross-verify the active role of the carboxylic acid derivative.

  • Direct Doping Method:

    • Weigh 10 mg of 4-cyano-4'-biphenylcarboxylic acid and 990 mg of 5CB to create a 1% w/w mixture.

    • Sonicate the mixture at 40 °C for 30 minutes to ensure complete dissolution.

    • Causality Check: Heating to 40 °C pushes 5CB past its nematic-isotropic transition (

      
       = 35 °C). Mixing in the isotropic phase prevents the formation of localized concentration gradients that would otherwise become trapped within highly viscous nematic domains.
      
  • Photochemical Generation Method:

    • Place pure 5CB in a quartz cuvette (transparent to UV).

    • Irradiate with a broad-band UV light source (e.g., 254 nm) for 15–30 minutes. UV exposure photochemically generates a range of products, including the target 4-cyano-4'-biphenylcarboxylic acid[2].

    • Validation: Compare the IR spectra of the UV-treated 5CB against the directly doped mixture to confirm the presence of the C=O stretch (~1680-1700 cm⁻¹).

Protocol 2: Surface Functionalization & LC Cell Assembly

Objective: To fabricate functionalized substrates that interact specifically with the carboxylic acid dopant.

  • Substrate Preparation:

    • Clean glass slides using a piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes. (Caution: Highly reactive. Perform in a fume hood.) Rinse thoroughly with deionized water and dry under a stream of N₂.

  • Self-Assembled Monolayer (SAM) Formation:

    • For ammonium surfaces: Immerse the slides in a 1 mM solution of an amine-terminated silane (e.g., APTES) in anhydrous ethanol for 2 hours. Rinse and protonate using dilute HCl (0.1 M) to generate surface ammonium groups.

    • For hydroxyl surfaces: Utilize the native silanol groups of the piranha-cleaned glass, or functionalize with a hydroxyl-terminated silane.

  • Cell Assembly:

    • Assemble two functionalized slides face-to-face, separated by Mylar spacers (e.g., 20 µm).

    • Causality of Spacer Choice: For ammonium surfaces, homeotropic alignment is strictly thickness-dependent (13–50 µm). A 20 µm spacer ensures the film is within the critical thickness threshold for dipolar coupling[2].

    • Heat the doped LC mixture to 40 °C (isotropic phase) and load it into the cell via capillary action. Cool slowly (1 °C/min) to room temperature to allow uniform transition into the nematic phase.

Protocol 3: Optical and Spectroscopic Characterization
  • Polarized Light Microscopy (PLM):

    • Place the LC cell between crossed polarizers.

    • Validation: A completely dark field of view upon rotation confirms homeotropic (perpendicular) alignment. Birefringent, bright textures indicate planar or tilted alignment.

  • PM-IRRAS Analysis:

    • Perform Polarization Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) on the disassembled hydroxyl-terminated slide.

    • Causality: PM-IRRAS is highly surface-sensitive and eliminates bulk liquid crystal signals. The presence of a shifted carbonyl stretch confirms that hydrogen bonding between the 4-cyano-4'-biphenylcarboxylic acid and the hydroxyl surface is the driving mechanism for alignment[2].

Mandatory Visualization

G N1 Pure 5CB (Planar Alignment) N2 UV Irradiation (Photochemical) N1->N2 N3 Direct Addition N1->N3 N4 4-cyano-4'-biphenylcarboxylic acid + 5CB Mixture N2->N4 N3->N4 N5 Ammonium-Terminated Surface (Dipolar Coupling) N4->N5 Applied to N6 Hydroxyl-Terminated Surface (Hydrogen Bonding) N4->N6 Applied to N7 Thickness-Dependent Homeotropic Alignment N5->N7 Electric Field Effect N8 Thickness-Independent Homeotropic Alignment N6->N8 PM-IRRAS Confirmed

Mechanism of LC anchoring via cyano-biphenyl carboxylic acid.

Workflow S1 Step 1: Substrate Functionalization (APTES or Piranha) S3 Step 3: Isotropic Capillary Loading (Heated to 40°C) S1->S3 S2 Step 2: LC Doping (1% w/w Acid in 5CB) S2->S3 S4 Step 4: Controlled Cooling (Transition to Nematic) S3->S4 Prevents domain trapping S5 Step 5: Validation (PLM & PM-IRRAS) S4->S5 Self-validating output

Step-by-step workflow for LC cell assembly and validation.

References

  • Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces Source: PubMed (NIH) URL:[Link]

Sources

Application

preparation of 3,3'-biphenyldicarboxylic acid from cyano precursor hydrolysis

Application Note & Protocol: Preparation of 3,3'-Biphenyldicarboxylic Acid via Nitrile Hydrolysis Abstract This application note provides a rigorous protocol for the synthesis of 3,3'-biphenyldicarboxylic acid (CAS 612-8...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Preparation of 3,3'-Biphenyldicarboxylic Acid via Nitrile Hydrolysis

Abstract

This application note provides a rigorous protocol for the synthesis of 3,3'-biphenyldicarboxylic acid (CAS 612-87-3) from its cyano precursor, 3,3'-dicyanobiphenyl (CAS 36852-02-5) . The transformation is achieved via base-promoted hydrolysis, a method selected for its high conversion efficiency and ability to mitigate equilibrium limitations common in acid-catalyzed routes. This guide addresses critical process parameters (CPPs), including solvent selection to manage the high melting point of the intermediate, and provides a validated purification strategy to ensure pharmaceutical-grade purity suitable for Metal-Organic Framework (MOF) synthesis or drug development.

Introduction

3,3'-Biphenyldicarboxylic acid is a critical meta-substituted aromatic linker used in the construction of porous coordination polymers and pharmaceutical intermediates. Unlike its 4,4'-isomer, the 3,3'-geometry induces unique "kinked" topologies in supramolecular structures, enhancing gas storage and catalytic properties.

The synthesis involves the hydrolysis of the nitrile group (


) to the carboxylic acid (

). While this can be performed under acidic or basic conditions, basic hydrolysis is preferred for biphenyl systems. The alkaline environment drives the reaction to completion by forming the irreversible carboxylate salt, preventing the reaction from stalling at the amide intermediate.
Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the hydroxide ion on the nitrile carbon, forming an imidate, which tautomerizes to a primary amide. Continued hydrolysis releases ammonia and yields the dicarboxylate salt, which is subsequently protonated to the free acid.

ReactionScheme Nitrile 3,3'-Dicyanobiphenyl (Precursor) Amide Diamide Intermediate Nitrile->Amide + KOH/H2O Reflux Salt Dicarboxylate Salt (aq) Amide->Salt - NH3 Hydrolysis Product 3,3'-Biphenyldicarboxylic Acid (Solid) Salt->Product + HCl Acidification

Figure 1: Reaction pathway from dinitrile to dicarboxylic acid.

Materials & Equipment

Reagents
ReagentCAS No.[1][2][3][4][5][6]GradeFunction
3,3'-Dicyanobiphenyl 36852-02-5>97%Precursor
Potassium Hydroxide (KOH) 1310-58-3Pellets, >85%Hydrolysis Base
Ethylene Glycol 107-21-1Reagent GradeHigh-BP Solvent
Hydrochloric Acid (HCl) 7647-01-037% (Conc.)Acidification
Ethanol 64-17-5AbsoluteWashing/Recrystallization
N,N-Dimethylformamide (DMF) 68-12-2ACS ReagentRecrystallization
Equipment
  • Reaction Vessel: 250 mL Round Bottom Flask (3-neck) with standard taper joints (24/40).

  • Temperature Control: Oil bath or heating mantle with thermocouple feedback.

  • Condenser: High-efficiency reflux condenser (e.g., Dimroth or Allihn).

  • Stirring: Magnetic stir plate with PTFE-coated stir bar (oval or egg-shaped for solids).

  • Filtration: Buchner funnel, vacuum flask, and ashless filter paper (Whatman No. 1).

Experimental Protocol

Method A: High-Temperature Basic Hydrolysis (Recommended)

Rationale: The high boiling point of ethylene glycol (197°C) ensures rapid and complete hydrolysis of the sterically hindered meta-nitrile groups, which can be sluggish in aqueous ethanol.

Step 1: Reaction Setup

  • Charge the 250 mL round bottom flask with 5.0 g (24.5 mmol) of 3,3'-dicyanobiphenyl.

  • Add 50 mL of ethylene glycol .

  • Add 10.0 g (178 mmol, ~7 equiv) of KOH pellets.

    • Note: Excess base is required to drive the reaction and neutralize the generated ammonia.

  • Equip the flask with a stir bar and reflux condenser.

Step 2: Hydrolysis

  • Heat the mixture to 150–160°C with vigorous stirring.

  • Maintain reflux for 12–16 hours .

    • Observation: The solution will likely turn homogeneous and darken slightly. Ammonia gas will evolve; ensure the fume hood is active.

  • TLC Check: Monitor consumption of starting material (Eluent: 20% EtOAc/Hexane). The acid product will stay at the baseline; the nitrile will move.

Step 3: Work-up and Acidification

  • Cool the reaction mixture to room temperature.

  • Dilute the glycol solution with 100 mL of distilled water . The mixture should remain homogeneous (the potassium salt is water-soluble).

    • Troubleshooting: If solids remain, filter them off.[7] Unreacted nitrile is insoluble in water.

  • Place the flask in an ice bath.

  • Slowly add concentrated HCl dropwise with stirring until pH < 2.

    • Critical: A thick white precipitate of 3,3'-biphenyldicarboxylic acid will form immediately.

  • Stir the suspension for 30 minutes to ensure complete protonation.

Step 4: Isolation

  • Filter the solid using a Buchner funnel.[7]

  • Wash the filter cake copiously with water (3 x 50 mL) to remove ethylene glycol and KCl salts.

  • Wash with a small amount of cold ethanol (10 mL) to remove organic impurities.

  • Air dry the crude solid for 2 hours.

Purification & Characterization

The crude product may contain trace amide intermediates or occluded salts. Recrystallization is required for high purity.[8]

Recrystallization Protocol:

  • Suspend the crude solid in DMF (N,N-Dimethylformamide) (approx. 10 mL per gram of solid).

  • Heat to 100–120°C until the solid dissolves completely.

  • Optional: Hot filter through a glass frit if particulates are present.

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filter the white crystalline product and wash with cold ethanol.

  • Dry in a vacuum oven at 80°C for 12 hours to remove residual DMF.

Expected Data:

  • Yield: 80–90%

  • Appearance: White to off-white powder/crystals.

  • Melting Point: >300°C (Lit. ~330–337°C).[2]

  • Solubility: Soluble in DMF, DMSO, DMAc; Insoluble in water, chloroform, hexane.

Process Workflow Diagram

Workflow Start Start: 3,3'-Dicyanobiphenyl + KOH + Ethylene Glycol Reflux Reflux at 160°C (12-16 Hours) Start->Reflux Dilute Cool & Dilute with Water Reflux->Dilute Filter1 Filter (Remove insoluble unreacted material) Dilute->Filter1 Acidify Acidify filtrate with HCl (Precipitate Product) Filter1->Acidify Filtrate (contains salt) Filter2 Collect Crude Solid Acidify->Filter2 Purify Recrystallize from DMF Filter2->Purify Final Pure 3,3'-Biphenyldicarboxylic Acid Purify->Final

Figure 2: Operational workflow for the synthesis and purification.

Safety & Handling

  • Cyanide Risk: While nitriles are not free cyanide, they can release toxic gases under extreme conditions. However, the primary byproduct here is Ammonia (NH3) . Perform all reflux steps in a well-ventilated fume hood.

  • Ethylene Glycol: Toxic if ingested. Handle with gloves.

  • Strong Base/Acid: KOH and Conc. HCl are corrosive. Wear safety glasses and lab coat.

References

  • General Nitrile Hydrolysis: Cohen, J. Practical Organic Chemistry. Macmillan, 1920. Preparation 36 (Hydrolysis of Nitriles). Link

  • Biphenyldicarboxylic Acid Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 12217, 3,3'-Biphenyldicarboxylic acid. Link

  • Synthesis of Biphenyl Acids (Analogous Protocols): Tang, W., et al. "A Green, One-Pot Route to the Biphenyldicarboxylic Acids." International Journal of Organic Chemistry, 2011. Link

  • Recrystallization Solvents: BenchChem. "Refining crystallization methods for high purity 3-(3,5-dichlorophenyl)benzoic acid." (Analogous solubility data). Link

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of 3'-Cyano-[1,1'-biphenyl]-3-carboxylic Acid

Abstract This document provides a comprehensive guide for the scale-up synthesis of 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid, a key intermediate in pharmaceutical and materials science applications. The described proto...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid, a key intermediate in pharmaceutical and materials science applications. The described protocol is designed for robustness, scalability, and high yield, focusing on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Detailed experimental procedures, safety protocols, analytical methods, and process optimization strategies are presented to facilitate a seamless transition from laboratory to pilot-plant or manufacturing scale. This guide is intended for researchers, scientists, and drug development professionals with a background in organic process chemistry.

Introduction

Biphenyl derivatives are a critical class of compounds in medicinal chemistry and materials science due to their unique structural and electronic properties.[1][2] Specifically, 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid serves as a versatile building block for the synthesis of a wide range of biologically active molecules and functional materials.[3][4] The presence of both a cyano and a carboxylic acid group on the biphenyl scaffold allows for diverse downstream chemical transformations.

The synthesis of substituted biphenyls is often achieved through transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most efficient and widely used methods.[5][6][7] This reaction offers high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[7][8]

This application note details a scalable and efficient synthesis of 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid via a Suzuki-Miyaura coupling of 3-bromobenzonitrile and 3-carboxyphenylboronic acid. The protocol has been optimized for large-scale production, considering factors such as catalyst loading, solvent selection, reaction time, and product isolation to ensure a cost-effective and environmentally responsible process.

Synthetic Strategy

The chosen synthetic route is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach is favored for its reliability, high yields, and scalability.[9][10] The key transformation involves the coupling of an aryl halide (3-bromobenzonitrile) with an arylboronic acid (3-carboxyphenylboronic acid) in the presence of a palladium catalyst and a base.

Reaction Scheme

Caption: Suzuki-Miyaura coupling for the synthesis of 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid.

Rationale for Reagent and Catalyst Selection
  • 3-Bromobenzonitrile: A commercially available and cost-effective starting material. The bromo-substituent provides a good balance of reactivity and stability for the cross-coupling reaction.

  • 3-Carboxyphenylboronic Acid: A readily available boronic acid that directly incorporates the required carboxylic acid functionality into the final product.[8]

  • Palladium Catalyst: Palladium catalysts are highly efficient for Suzuki-Miyaura couplings.[9] For scale-up, a catalyst with high turnover number and stability is crucial. A common choice is a Pd(0) or Pd(II) precursor with a suitable phosphine ligand.

  • Base: A base is required to activate the boronic acid. An inorganic base such as potassium carbonate or sodium carbonate is often used due to its low cost and ease of removal during workup.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is typically employed to dissolve both the organic and inorganic reagents.

Safety and Hazard Analysis

It is imperative to conduct a thorough risk assessment before commencing any chemical synthesis. All procedures should be performed in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Reactant and Reagent Hazards
ChemicalCAS NumberHazards
3-Bromobenzonitrile6952-59-6Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[11][12][13]
3-Carboxyphenylboronic Acid25487-66-5Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[14][15][16][17]
Palladium CatalystVariesMay be flammable and toxic. Consult the specific Safety Data Sheet (SDS) for the chosen catalyst.
Potassium Carbonate584-08-7Causes serious eye irritation.
Toluene108-88-3Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness.
Emergency Procedures
  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[14]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[11][15]

  • Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11][15]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Detailed Experimental Protocol

This protocol is designed for a 100-gram scale synthesis. All glassware should be oven-dried and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials and Equipment
MaterialGradeQuantity
3-Bromobenzonitrile≥98%100 g (0.549 mol)
3-Carboxyphenylboronic Acid≥95%99.8 g (0.604 mol)
Tetrakis(triphenylphosphine)palladium(0)99%3.17 g (2.75 mmol, 0.5 mol%)
Potassium CarbonateAnhydrous151.7 g (1.10 mol)
TolueneAnhydrous1 L
WaterDeionized500 mL
Ethyl AcetateReagent GradeFor extraction
Brine (saturated NaCl solution)For washing
Sodium Sulfate or Magnesium SulfateAnhydrousFor drying
Hydrochloric Acid (2M)For acidification

Equipment:

  • 5 L three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Inert gas inlet

  • Separatory funnel (2 L)

  • Büchner funnel and filter flask

  • Rotary evaporator

Synthetic Procedure

Synthetic_Workflow Start Charge Reactor Inert Inert Atmosphere Start->Inert Add_Reagents Add Reagents (3-Bromobenzonitrile, 3-Carboxyphenylboronic Acid, Toluene, Water) Inert->Add_Reagents Degas Degas Mixture Add_Reagents->Degas Add_Base_Catalyst Add Base and Catalyst (Potassium Carbonate, Pd(PPh3)4) Degas->Add_Base_Catalyst Heat Heat to Reflux (Monitor by TLC/LC-MS) Add_Base_Catalyst->Heat Cool Cool to Room Temperature Heat->Cool Workup Aqueous Workup Cool->Workup Separate Separate Layers Workup->Separate Wash Wash Organic Layer Separate->Wash Dry Dry Organic Layer Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate in Vacuo Filter->Concentrate Acidify Acidify Aqueous Layer Concentrate->Acidify Precipitate Collect Precipitate Acidify->Precipitate Wash_Solid Wash Solid Precipitate->Wash_Solid Dry_Product Dry Product Under Vacuum Wash_Solid->Dry_Product End Obtain 3'-Cyano-[1,1'-biphenyl]-3-carboxylic Acid Dry_Product->End

Caption: Workflow for the scale-up synthesis of the target compound.

  • Reactor Setup: Assemble the 5 L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an inert gas inlet.

  • Charging Reagents: To the flask, add 3-bromobenzonitrile (100 g, 0.549 mol), 3-carboxyphenylboronic acid (99.8 g, 0.604 mol), toluene (1 L), and deionized water (500 mL).

  • Degassing: Stir the mixture and bubble nitrogen or argon through it for 30 minutes to remove dissolved oxygen.

  • Addition of Base and Catalyst: Add potassium carbonate (151.7 g, 1.10 mol) followed by tetrakis(triphenylphosphine)palladium(0) (3.17 g, 2.75 mmol).

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Phase Separation: Transfer the mixture to a 2 L separatory funnel and separate the aqueous and organic layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 250 mL).

  • Combine and Wash: Combine all organic layers and wash with brine (2 x 200 mL).

  • Drying: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Purification:

    • Combine the aqueous layer from the initial separation with the brine washes.

    • Cool the combined aqueous solution in an ice bath and acidify to pH 2-3 with 2M HCl. A precipitate will form.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water (2 x 100 mL).

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield and Characterization
  • Expected Yield: 105-115 g (85-94% of theoretical yield).

  • Appearance: Off-white to pale yellow solid.

  • Purity (by HPLC): ≥98%.

  • Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Process Optimization and Scale-Up Considerations

Catalyst Loading

While 0.5 mol% of the palladium catalyst is effective, for large-scale manufacturing, it is economically advantageous to minimize catalyst loading. A catalyst screening study could identify more active and robust catalysts that can be used at lower concentrations (e.g., <0.1 mol%).

Base Selection

Other inorganic bases such as sodium carbonate, potassium phosphate, or cesium carbonate can be evaluated. The choice of base can influence reaction kinetics and impurity profiles.

Solvent Selection

Alternative solvent systems like 1,4-dioxane/water or 2-methyltetrahydrofuran (2-MeTHF)/water can be explored for improved reaction performance or to meet greener chemistry standards.

Product Isolation and Purification

For multi-kilogram scale production, crystallization is a more efficient purification method than chromatography.[18] A solvent screen should be performed to identify a suitable crystallization solvent system that provides high recovery and purity. Common methods for purifying carboxylic acids also include recrystallization from different solvents or conversion to a salt followed by regeneration of the free acid.[18]

Impurity Profile

Potential impurities include unreacted starting materials, homocoupled byproducts (biphenyl-3,3'-dicarbonitrile and biphenyl-3,3'-dicarboxylic acid), and residual palladium. Analytical methods should be developed to quantify these impurities. For pharmaceutical applications, stringent limits on residual palladium must be met.

Conclusion

The provided application note and protocol describe a robust and scalable synthesis of 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid. By following the detailed procedures and considering the scale-up recommendations, researchers and process chemists can efficiently produce this valuable intermediate in high yield and purity. Adherence to the safety guidelines is crucial for the safe execution of this synthesis.

References

  • Ali, A., et al. (2023). The suggested mechanism for the synthesis of cyano biphenyl.
  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • Central Drug House (P) Ltd. (n.d.).
  • Chempedia - LookChem. (n.d.).
  • Fisher Scientific. (n.d.).
  • Fisher Scientific. (n.d.).
  • Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Ullmann Condensation. Chemical Reviews, 102(5), 1359-1470.
  • MedChemExpress. (2025). 3-Carboxyphenylboronic acid-SDS.
  • MilliporeSigma. (n.d.). 3-Bromobenzonitrile 99 6952-59-6.
  • MilliporeSigma. (n.d.). 3-Carboxyphenylboronic acid = 95 25487-66-5.
  • Organic Process Research & Development. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
  • PubChem - NIH. (n.d.). 3-Bromobenzonitrile | C7H4BrN | CID 23381.
  • ResearchGate. (2025).
  • Scirp.org. (n.d.).
  • Suzuki, A. (1981). Synthetic Commun. 11(7), 513.
  • Thermo Fisher Scientific. (2025).
  • Tokyo Chemical Industry. (2025).
  • U.S. Patent No. US20050182269A1. (2005). Process for the preparation of 3-cyano-1-naphthoic acid and some analogues thereof.
  • European Patent No. EP0606065A1. (n.d.).
  • European Patent No. EP2455365A1. (n.d.).
  • European Patent Office - EP 3089957 B1. (2020).
  • World Intellectual Property Organization. (n.d.).
  • BenchChem. (2025).
  • Arabian Journal of Chemistry. (2013).
  • PMC. (2023).
  • IJSDR. (n.d.).
  • PMC. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
  • ResearchGate. (2015).
  • ChemicalBook. (n.d.).
  • Thermo Fisher Scientific. (2023).
  • PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Suzuki-Miyaura Coupling for 3'-Cyano-biphenyl-3-carboxylic Acid Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3'-cyano-biphenyl-3-carboxylic acid via the Suzuki-Miyaura cross-coupling reaction. Our focus is to move beyond simple protocols and delve into the causality behind experimental choices to empower you to optimize your reaction yields and purity.

The targeted synthesis involves the coupling of 3-bromobenzonitrile and 3-carboxyphenylboronic acid. This specific transformation presents unique challenges due to the presence of an electron-withdrawing nitrile group on the aryl halide and a potentially reactive carboxylic acid group on the boronic acid. This guide will address these nuances directly.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is sluggish or has failed completely, resulting in a very low yield. What are the most critical initial factors to investigate?

A low or non-existent yield is a common, yet solvable, issue in Suzuki-Miyaura couplings. Before undertaking extensive optimization, it's crucial to verify the foundational elements of your experimental setup.

  • Reagent Quality and Integrity:

    • Boronic Acid Instability: Boronic acids are susceptible to decomposition, particularly protodeboronation (replacement of the boronic acid group with a hydrogen).[1][2] This is a primary cause of low yields. Always use fresh, high-purity 3-carboxyphenylboronic acid. If the reagent is old, consider purchasing a new batch or verifying its purity.

    • Catalyst Activity: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and may degrade over time. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure it is from a reliable source.[2][3]

    • Base Purity: The base is a critical component.[4] Ensure it is anhydrous if the reaction is sensitive to water and has not been excessively exposed to atmospheric CO₂.

  • Atmospheric Control (Degassing):

    • The Suzuki coupling catalytic cycle involves a sensitive Pd(0) species.[5][6] Oxygen can oxidize this active catalyst to an inactive Pd(II) state, which can also promote the unwanted homocoupling of the boronic acid.[1][3][7]

    • Solution: Rigorous degassing of your solvent and the reaction mixture is non-negotiable. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions.[3][8] Ensure the reaction is maintained under a positive pressure of inert gas throughout.[9]

  • Reaction Stoichiometry:

    • While a 1:1 ratio of coupling partners is theoretically required, it is common practice to use a slight excess of the boronic acid (e.g., 1.1–1.5 equivalents). This can help drive the reaction to completion, but a large excess should be avoided as it can contribute to side reactions.[3]

Q2: I'm observing significant formation of byproducts, primarily biphenyl-3-carboxylic acid and 3,3'-dicyanobiphenyl. What are these, and how can I suppress them?

The formation of these specific side products points to two common competing pathways: protodeboronation and homocoupling.

  • Protodeboronation: This results in the formation of benzoic acid from your starting boronic acid, which is then lost to the reaction. This side reaction is often promoted by excessive heat or the presence of water and certain bases.[2][10]

  • Homocoupling: This is the self-coupling of your boronic acid to form 3,3'-bibenzoic acid or your aryl halide to form 3,3'-dicyanobiphenyl. The most frequent cause of boronic acid homocoupling is the presence of oxygen, which facilitates this process via a Pd(II)-mediated pathway.[1][7]

Troubleshooting Workflow for Side Reactions

Caption: A workflow for troubleshooting common side reactions.

Mitigation Strategies:

  • Rigorous Degassing: As mentioned, this is the first line of defense against homocoupling.[3][7]

  • Use a Pd(0) Source: Starting with a Pd(II) precatalyst requires an in-situ reduction to the active Pd(0) species. This reduction step can sometimes be mediated by the boronic acid, consuming it in a homocoupling side reaction.[1][7] Using a direct Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can circumvent this issue.

  • Switch to a Boronate Ester: If protodeboronation is a persistent issue, boronic acids can be replaced with more robust boronate esters, such as pinacol esters. These are generally more stable and less prone to premature decomposition.[1][2]

Q3: How do I select the optimal catalyst, ligand, and base for coupling an electron-poor aryl bromide with an acidic boronic acid?

The electronic nature of your substrates—the electron-withdrawing nitrile on 3-bromobenzonitrile and the acidic carboxyl group on 3-carboxyphenylboronic acid—heavily influences the choice of reaction components.

Catalyst and Ligand Selection:

The oxidative addition of the C-Br bond in 3-bromobenzonitrile to the Pd(0) center is generally facilitated by the electron-withdrawing nitrile group.[1] However, a highly active and robust catalyst system is still recommended to ensure efficient turnover.

  • Electron-rich and Bulky Ligands: Ligands play a crucial role in stabilizing the palladium center and promoting the key steps of the catalytic cycle.[11][12] For challenging substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbenes (NHCs) are often employed.[1][13] These ligands promote both the oxidative addition and the final reductive elimination step.[1]

  • Pre-formed Catalysts: Using well-defined pre-catalysts, which readily generate the active Pd(0) species, can lead to more reproducible results than mixing a palladium source and ligand separately.[1]

Base Selection:

The base is arguably the most critical variable in this specific reaction. It plays multiple roles: it is required to activate the boronic acid for the transmetalation step, but it can also deprotonate the carboxylic acid on your boronic acid starting material and the final product.[4][6][14]

BaseTypeStrengthCommon Use & RationalePotential Issues for this Reaction
Na₂CO₃ / K₂CO₃ CarbonateModerateWidely used, inexpensive. Often used in aqueous solvent mixtures.[4][5]May not be strong enough for less reactive systems. Can lead to solubility issues.
K₃PO₄ PhosphateStrongOften more effective than carbonates, especially for sterically hindered or electron-poor substrates.[3][4][5] Highly recommended as a starting point.Generally a robust choice. Ensure it is finely powdered for better reactivity.
Cs₂CO₃ CarbonateStrongVery effective base, often provides higher yields when others fail due to the high solubility of its salts.[4][8]More expensive than other options.
KOH / NaOH HydroxideVery StrongCan be effective but may promote side reactions due to high basicity.[4]High basicity can increase the rate of protodeboronation. May cause issues with base-sensitive functional groups.

For the synthesis of 3'-cyano-biphenyl-3-carboxylic acid, K₃PO₄ is an excellent starting point due to its proven efficacy with challenging substrates.[3][13]

Q4: What are the best solvent and temperature conditions for this reaction?

Solvent choice impacts reagent solubility, reaction rate, and in some cases, even the catalytic pathway.[15][16]

  • Solvent Systems: A mixture of an organic solvent with water is often beneficial for Suzuki couplings. Water can help dissolve the inorganic base and facilitate the formation of the reactive boronate species.[17][18]

    • Recommended Solvents:

      • 1,4-Dioxane / Water

      • Toluene / Water

      • Tetrahydrofuran (THF) / Water [19]

  • Solvent Quality: Ensure solvents are of high purity and properly degassed. Contaminants in solvents can poison the catalyst.[20]

  • Temperature:

    • Most Suzuki reactions require heating to proceed at a reasonable rate. A starting temperature of 80-100 °C is typical.[3][10]

    • If the reaction is sluggish, the temperature can be cautiously increased. However, excessively high temperatures (>120 °C) can accelerate catalyst decomposition and side reactions like protodeboronation.[7][10] Monitoring the reaction by TLC or LC-MS is crucial to find the optimal balance.

Experimental Protocol: Synthesis of 3'-Cyano-biphenyl-3-carboxylic acid

This protocol provides a robust starting point for optimization.

Materials:

  • 3-Bromobenzonitrile (1.0 equiv)

  • 3-Carboxyphenylboronic acid (1.2 equiv)[21]

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)[13]

  • 1,4-Dioxane (Anhydrous, degassed)

  • Water (Degassed)

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar¹-Pd(II)L₂(X) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar¹-Pd(II)L₂(Ar²) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) reductive_elimination->product aryl_halide Ar¹-X (3-Bromobenzonitrile) aryl_halide->oxidative_addition organoboron Ar²-B(OH)₂ (3-Carboxyphenylboronic Acid) boronate [Ar²-B(OH)₃]⁻ organoboron->boronate base Base (e.g., K₃PO₄) base->boronate boronate->transmetalation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzonitrile (1.0 equiv), 3-carboxyphenylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure all oxygen is removed.[3]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio by volume) via cannula or syringe.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, pre-mix the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of the degassed solvent.

  • Catalyst Addition: Add the catalyst slurry to the main reaction flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material (3-bromobenzonitrile) is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, which will move it into the organic layer.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 3'-cyano-biphenyl-3-carboxylic acid.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. PubMed. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Available at: [Link]

  • Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. HEIA-FR. Available at: [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. AIDIC. Available at: [Link]

  • Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4]. ResearchGate. Available at: [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Available at: [Link]

  • 3-Carboxyphenylboronic acid. Chem-Impex. Available at: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • A Practical Preparation of 2-Carboxyphenylboronic Acid and its Application for the Preparation of Biaryl-2-carboxylic Acids using Suzuki Coupling Reactions. Synlett. Available at: [Link]

  • Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]

  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]

  • 3-Bromobenzonitrile. LookChem. Available at: [Link]

  • ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. Available at: [Link]

  • Synthesis of 3-carboxy-phenylboronic acid. ResearchGate. Available at: [Link]

  • 3-Bromo Benzonitrile for Synthesis (M-Bromobenzonitrile) 25 gm. Benotech. Available at: [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction?. Reddit. Available at: [Link]

  • Suzuki cross-coupling reactions of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. CORE. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town. Available at: [Link]

  • Suzuki cross-coupling reaction of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. Academia.edu. Available at: [Link]

  • A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. Scirp.org. Available at: [Link]

Sources

Optimization

preventing nitrile hydrolysis during biphenyl carboxylic acid synthesis

Ticket Subject: Chemoselectivity Protocol – Preventing Nitrile Hydrolysis Status: Open Support Tier: Level 3 (Senior Application Scientist) User Guide Overview Welcome to the Process Chemistry Technical Support Center. Y...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Chemoselectivity Protocol – Preventing Nitrile Hydrolysis Status: Open Support Tier: Level 3 (Senior Application Scientist)

User Guide Overview

Welcome to the Process Chemistry Technical Support Center. You are likely facing a classic chemoselectivity conflict: synthesizing a biphenyl carboxylic acid while preserving a nitrile (cyano) group on the scaffold.

Standard hydrolysis conditions (e.g., NaOH/MeOH, reflux) often fail here because the nitrile is prone to hydration (forming a primary amide) or full hydrolysis (forming a dicarboxylic acid) under the same conditions used to saponify the ester.

This guide provides three validated workflows to bypass this issue, ranked by experimental robustness.

Module 1: The "Trojan Horse" Strategy (Pre-Emptive Design)

Best For: Early-stage synthesis planning. Principle: Switch the ester protecting group to one that cleaves under acidic rather than basic conditions.

Nitriles are generally stable to Trifluoroacetic Acid (TFA) at room temperature, whereas they hydrolyze rapidly in aqueous base at elevated temperatures.

Protocol: Acidolytic Cleavage of tert-Butyl Esters
  • Precursor Synthesis: Ensure your biphenyl intermediate is synthesized as a tert-butyl ester (not methyl or ethyl).

  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve the tert-butyl ester substrate in DCM (0.1 M concentration).

    • Add TFA dropwise (Ratio: 1:1 v/v TFA to DCM). Note: Large excess is standard.

    • Stir at Room Temperature for 1–3 hours. Monitor by TLC/LCMS.[1]

    • Critical Step: Do not heat. Nitriles can hydrate in strong acids at high temperatures (Ritter reaction risk), but are stable at RT.

    • Workup: Concentrate under reduced pressure to remove TFA. Azeotrope with toluene 3x to remove trace acid.

Data Verification:

Condition Ester Cleavage Nitrile Status
TFA / DCM (RT) Complete Intact

| HCl / H₂O (Reflux) | Complete | Hydrolyzed (Amide/Acid) |

Module 2: The "Sniper" Reagents (Selective Hydrolysis)

Best For: When you are stuck with a Methyl or Ethyl ester and cannot change the route. Principle: Use anhydrous or specific Lewis-acid-assisted hydroxide delivery systems that activate the ester carbonyl much faster than the nitrile.

Option A: Trimethyltin Hydroxide (Me₃SnOH)

The Gold Standard for ester-over-nitrile selectivity. Mechanism: The tin atom acts as a Lewis acid, coordinating to the ester carbonyl oxygen, activating it for attack by the hydroxide. The nitrile is a poor ligand for the tin in this context and remains unreactive.

Protocol:

  • Safety Warning: Organotins are highly toxic. Use a fume hood and double-glove.

  • Reaction: Dissolve methyl/ethyl ester (1.0 equiv) in 1,2-dichloroethane (DCE).

  • Reagent: Add Me₃SnOH (2.0–5.0 equiv).

  • Conditions: Heat to 60–80 °C.

  • Workup: The reaction often precipitates the tin-carboxylate.

    • Dilute with Et₂O.[2]

    • Wash with 5% HCl (aq) to remove trimethyltin residues and protonate the acid.

Option B: Potassium Trimethylsilanolate (TMSOK)

The Anhydrous "Hydroxide" Source. Mechanism: TMSOK acts as a soluble source of "anhydrous hydroxide" (forms TMS-ester intermediate which hydrolyzes on workup). In the absence of water, the hydration of the nitrile is kinetically suppressed.

Protocol:

  • Solvent: Anhydrous THF or Et₂O.

  • Reagent: TMSOK (1.1–2.0 equiv).

  • Conditions: Stir at Room Temperature (or mild heat < 40 °C).

  • Observation: A precipitate (potassium carboxylate) often forms.

  • Workup: Filter the solid or quench with dilute acid.

Module 3: The Cross-Coupling Minefield (Suzuki Conditions)

Best For: Synthesizing the biphenyl core directly from a Cyanophenylboronic acid and a Carboxy/Ester-halide. Issue: Standard Suzuki conditions (aq. Na₂CO₃, reflux) will hydrate the nitrile.

Troubleshooting Guide: Suzuki-Miyaura with Nitriles
VariableRecommendationWhy?
Base K₃PO₄ or CsF (Anhydrous) Avoids hydroxide generation. Carbonates in water generate OH⁻ which attacks nitriles at reflux.
Solvent Dioxane or Toluene (Dry) Eliminates the water source required for nitrile hydration.
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ Standard catalysts work; the issue is the base/solvent, not the Pd.
Workup Acidify Cold Do not let the crude mixture sit in basic water. Quench immediately with dilute HCl/NH₄Cl.
Visualizing the Decision Process

NitrileProtection Start Start: Biphenyl Synthesis Target: -COOH + -CN CheckEster Is the Ester already installed? Start->CheckEster EsterType What type of Ester? CheckEster->EsterType Yes (Hydrolysis Step) Coupling Perform Suzuki Coupling CheckEster->Coupling No (Building Core) MethylEthyl Methyl / Ethyl EsterType->MethylEthyl tButyl tert-Butyl EsterType->tButyl ConditionCheck Use Anhydrous Conditions (K3PO4 / Dioxane) Coupling->ConditionCheck Me3SnOH Reagent: Me3SnOH (Trimethyltin Hydroxide) Solvent: DCE, 80°C MethylEthyl->Me3SnOH Preferred (High Selectivity) TMSOK Reagent: TMSOK (K-Trimethylsilanolate) Solvent: THF, RT MethylEthyl->TMSOK Alternative (Non-Toxic) TFA Reagent: TFA / DCM Temp: Room Temp tButyl->TFA Standard Protocol

Caption: Decision tree for selecting the correct reagents based on substrate constraints.

Frequently Asked Questions (FAQs)

Q1: I used NaOH at room temperature, but my nitrile still hydrolyzed. Why? A: Electronic activation. If your nitrile is on an electron-deficient ring (e.g., ortho or para to the biphenyl linkage or another withdrawing group), it is "super-activated" toward nucleophilic attack. In these cases, even mild aqueous hydroxide is too aggressive. Switch to Me₃SnOH (Module 2A) immediately.

Q2: Can I use Pig Liver Esterase (PLE)? A: Yes, enzymatic hydrolysis is extremely mild (pH 7 buffer) and will preserve the nitrile. However, PLE is substrate-specific and may not accept bulky biphenyls. Chemical methods (Me₃SnOH) are generally more reliable for this specific scaffold.

Q3: My product is trapped with Tin (Sn) residues after using Me₃SnOH. How do I clean it? A: Tin residues can be sticky.

  • Dissolve crude in EtOAc.

  • Wash vigorously with saturated KF (Potassium Fluoride) solution. This forms insoluble polymeric tin fluorides which can be filtered off.

  • Alternatively, use silica gel chromatography with 1% Triethylamine in the eluent.

Q4: I am doing the Suzuki coupling and the nitrile turned into an amide. I used Na₂CO₃. A: Carbonate in water at 80°C+ generates a significant concentration of Hydroxide (OH⁻).

  • Fix: Switch to Potassium Phosphate (K₃PO₄) in Toluene/Water (reduced water volume) or, better yet, anhydrous Cesium Fluoride (CsF) in Dioxane.

References
  • Nicolaou, K. C., et al. (2005).[3][4][5][6] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382.[3]

  • Laganis, E. D., & Chenard, B. L. (1984). "Metal silanolates: organic soluble equivalents for O-2 or OH-." Tetrahedron Letters, 25(51), 5831-5834.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

Sources

Troubleshooting

purification methods for 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid from Pd catalyst

Technical Support Ticket #8492: Pd Removal from Functionalized Biphenyls Topic: Purification of 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid Assigned Specialist: Senior Application Scientist, Separation Technologies[1] Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #8492: Pd Removal from Functionalized Biphenyls Topic: Purification of 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary

Purifying 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid presents a unique "dual-ligand" challenge.[1] The palladium catalyst does not merely physically mix with your product; it chemically coordinates to it. Your molecule contains two potent binding sites for Pd:[1]

  • The Nitrile (-CN): A strong

    
    -acceptor ligand.[1]
    
  • The Carboxylate (-COOH): An anionic

    
    -donor ligand.[1]
    

Standard filtration (Celite) often fails because the Pd is solubilized by your product. To reach pharmaceutical-grade purity (<10 ppm), you must break these coordination bonds without hydrolyzing the sensitive nitrile group.

This guide details three tiers of purification, ranked from "Standard Workup" to "High-Purity Polishing."[1]

Tier 1: The "pH Swing" Extraction (Baseline Protocol)

Objective: Remove bulk Pd(0) and non-polar organic impurities. Mechanism: This method exploits the acidity of the carboxylic acid (


). By converting the acid to its water-soluble salt, you release non-polar Pd complexes and filter off insoluble Pd black.

⚠️ Critical Warning: The cyano group is susceptible to hydrolysis (converting to amide or acid) under strong basic/acidic conditions with heat. Perform all steps at Room Temperature (20–25°C).

Protocol:
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Salt Formation: Slowly add 1M NaHCO₃ (aq) or 0.5M Na₂CO₃ .

    • Why: These weak bases are strong enough to deprotonate the carboxylic acid but too weak to attack the nitrile at room temperature.

    • Target pH: 8–9.

  • Phase Separation:

    • Organic Layer: Contains non-polar impurities and some Pd-ligand complexes.[1] Discard.

    • Aqueous Layer: Contains your product (as the sodium carboxylate) and soluble Pd species. Keep.

  • Filtration (Crucial Step): Filter the aqueous layer through a pad of Celite mixed with activated carbon (e.g., Darco G-60).

    • Why: Many Pd species are insoluble in water; this step physically traps them while your product passes through.

  • Re-acidification: Slowly add 1M HCl to the filtrate with vigorous stirring until pH reaches ~3–4.

    • Observation: The product will precipitate as a white/off-white solid.[1]

  • Isolation: Filter the solid, wash with water, and dry.

Tier 2: Chemical Scavenging (The Industry Standard)

Objective: Reduce Pd from ~500 ppm to <20 ppm. When to use: If Tier 1 yields a grey/off-white solid or fails QC limits.

Mechanism: Silica-bound scavengers (functionalized silica) have a binding affinity constant (


) for Pd that is orders of magnitude higher than your nitrile/acid product.[1]
Scavenger TypeFunctionalityBest ForCompatibility Note
Si-Thiol PropylthiolPd(II) & Pd(0)Universal; works in EtOAc/MeOH/THF.[1]
Si-DMT DimercaptotriazineHigh Pd loadsBest for this application. The triazine mimics the nitrile binding mode but binds tighter.
Activated Carbon High Surface AreaColloidal Pd"Darco KB-B" is preferred for acidic compounds.[1]
Protocol (Si-DMT Workflow):
  • Dissolve the Tier 1 solid in THF or 10% MeOH/DCM (solubility may be limited; ensure full dissolution).

  • Add Si-DMT (SiliaMetS® or equivalent) at a ratio of 5–10 equivalents relative to the residual Pd content (or 10 wt% of crude mass if Pd content is unknown).

  • Stir at 40°C for 4 hours.

    • Note: Mild heat aids kinetics but is safe for the nitrile.

  • Filter through a 0.45 µm membrane or fine sintered glass.

  • Concentrate the filtrate to dryness.

Tier 3: Troubleshooting & Decision Logic

If standard methods fail, use the following logic to diagnose the issue.

Pd_Purification_Workflow Start Crude Reaction Mixture (Pd Catalyst) Tier1 Tier 1: pH Swing Extraction (EtOAc / NaHCO3) Start->Tier1 Check_Color Visual Inspection: Is solid Grey/Black? Check_Purity QC Check: Pd Content > 20 ppm? Check_Color->Check_Purity Looks Clean Tier2 Tier 2: Si-DMT Scavenging (THF, 40°C, 4h) Check_Color->Tier2 Still Grey Tier1->Check_Color Check_Purity->Tier2 Yes (>20 ppm) Tier3 Tier 3: Recrystallization (EtOH/Water or AcOH) Check_Purity->Tier3 Persistent Pd Final Pure Product (White Solid) Check_Purity->Final No (<20 ppm) Tier2->Check_Purity Tier3->Final

Figure 1: Decision matrix for selecting the appropriate purification tier based on visual inspection and quantitative Pd analysis.

Frequently Asked Questions (FAQs)

Q: My product turned into a dicarboxylic acid (hydrolysis). What happened? A: You likely used a base that was too strong (NaOH/KOH) or applied too much heat during the extraction. The nitrile group at the 3' position is electron-deficient due to the biphenyl system, making it susceptible to attack.

  • Fix: Switch to NaHCO₃ or K₂CO₃ and strictly maintain temperatures

    
    .
    

Q: The product is not precipitating during the re-acidification step (Tier 1). A: The biphenyl core is hydrophobic, but the cyano group adds polarity. If the volume of water is too high, some product may remain solubilized.

  • Fix: Saturate the aqueous layer with NaCl (brine) before acidifying. This increases the ionic strength ("salting out"), forcing the organic acid to precipitate.

Q: Can I use hydrogenation to reduce the Pd(II) to Pd(0) for easier filtration? A: ABSOLUTELY NOT. Standard hydrogenation (H₂/Pd-C) will reduce your nitrile group to a primary amine (benzylamine derivative) or an imine.[1]

  • Alternative: If you must reduce soluble Pd, use a mild reductant like Sodium Borohydride (NaBH₄) , but be extremely cautious as this can also attack nitriles under certain conditions. Scavenging (Tier 2) is safer.

Q: Which solvent is best for recrystallization if I have to use Tier 3? A: Biphenyl carboxylic acids often crystallize well from Acetic Acid (AcOH) or Ethanol/Water mixtures.

  • Protocol: Dissolve in hot Ethanol, filter hot (to remove Pd black), then slowly add water until turbidity appears. Cool slowly.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link[1]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link[1]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 6: Workup). Link

  • SiliCycle Application Note. (2023). Metal Scavenging in Pharmaceutical Industry: Removal of Palladium from API. Link

Sources

Optimization

Technical Support Center: Solubility Optimization for 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid

This technical guide addresses the solubility challenges associated with 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid (CAS: 253878-93-2). It is designed for researchers encountering precipitation, gelation, or inconsistent...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the solubility challenges associated with 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid (CAS: 253878-93-2). It is designed for researchers encountering precipitation, gelation, or inconsistent assay results.

Executive Summary: The Structural Challenge

3'-cyano-[1,1'-biphenyl]-3-carboxylic acid presents a unique solubility paradox due to its "Amphiphilic-Rigid" structure.

  • The Core: The biphenyl scaffold is hydrophobic, planar, and rigid, promoting strong

    
    -
    
    
    
    stacking interactions (aggregation).
  • The Substituents: The carboxylic acid (-COOH) and cyano (-CN) groups are polar. The -CN group creates a strong dipole moment, while the -COOH group forms strong intermolecular hydrogen bond dimers (lattice energy enhancers).

The Result: High crystalline lattice energy makes the solid difficult to disrupt, while the hydrophobic core limits solubility in polar protic solvents (like methanol). Conversely, its acidity renders it sensitive to water content in aprotic solvents (like DMSO).

Diagnostic & Troubleshooting (Q&A)

Module A: DMSO Solubility Issues

Q1: I dissolved the compound in DMSO, but it precipitated after a few hours/days. Why? Diagnosis: The Hygroscopic Crash. DMSO is highly hygroscopic. It absorbs atmospheric water rapidly. 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid is hydrophobic. As the water content in your DMSO rises (even to 1-2%), the solvent power decreases, and the hydrophobic "antisolvent" effect of water forces the compound out of solution.

  • The Fix: Use anhydrous DMSO (stored over molecular sieves). Aliquot your stock solution immediately into single-use vials and store at -20°C. Never store the working stock in a frequently opened bottle.

Q2: My solution looks like a viscous gel or has floating "ghost" particles. Is it dissolved? Diagnosis: Solvate Gelation. Rigid aromatic acids can form "organogels" in DMSO at high concentrations. The "ghost particles" are likely undissolved polymorphs or solvates where DMSO molecules have intercalated into the crystal lattice but failed to fully dissociate the molecules.

  • The Fix: Sonication with Heat. Sonicate the sample at 40°C for 10–15 minutes. The combination of cavitation and thermal energy is required to break the intermolecular hydrogen dimer network.

Q3: Can I dilute my DMSO stock directly into cell culture media (PBS/Water)? Diagnosis: Rapid Reprecipitation. The pKa of the benzoic acid moiety is approx 3.9–4.2. In neutral buffers (pH 7.4), it should be deprotonated and soluble. However, rapid dilution from DMSO (pH ~11 equivalent) to water can cause transient local precipitation if the mixing isn't turbulent enough.

  • The Fix: Stepwise Dilution. Dilute the DMSO stock 1:10 into a buffer-free intermediate solvent (like PEG-400 or pure ethanol) before the final dilution into media. Alternatively, ensure the media is vigorously vortexing while adding the DMSO stock dropwise.

Module B: Methanol Solubility Issues

Q4: The compound is sparingly soluble in Methanol.[1] Can I heat it to reflux to dissolve it? Diagnosis: The Esterification Trap. WARNING: Heating a carboxylic acid in methanol (especially if any trace acid catalyst is present) can lead to Fischer Esterification , converting your active acid into its methyl ester (Methyl 3'-cyano-[1,1'-biphenyl]-3-carboxylate). This changes the compound's bioactivity and physical properties entirely.

  • The Fix: Avoid reflux. If heating is necessary, do not exceed 40°C and limit exposure time. If higher solubility is needed, switch to Ethanol (slower reaction) or a Methanol/DCM (1:1) mixture.

Q5: Why is the solubility so much lower in Methanol compared to DMSO? Diagnosis: Dielectric Mismatch. Methanol (dielectric constant


) relies on hydrogen bonding. While it solvates the -COOH group well, it struggles to solvate the hydrophobic biphenyl core and the dipolar -CN group simultaneously. DMSO (

) is a "super-solvent" for polarizable aromatic systems due to its high dipole moment and lack of H-bond donation network to disrupt.

Solubility Data & Solvent Compatibility

SolventSolubility RatingPrimary InteractionRisk FactorRecommended Max Conc.
DMSO High (20–50 mg/mL)Dipole-Dipole, H-bond AcceptorHygroscopicity (Water uptake)50 mM
Methanol Low/Moderate (<5 mg/mL)H-bond Donor/AcceptorEsterification , Low capacity for biphenyls5–10 mM
DMF High Dipole-DipoleToxicity, Hydrolysis50 mM
Ethanol Low H-bond DonorLow solubility<5 mM
DCM Moderate Dispersion ForcesVolatility10–20 mM

> Note: Values are estimated based on structural analogs (e.g., 4'-cyano-4-biphenylcarboxylic acid) and general solubility principles [1, 2].

Step-by-Step Optimization Protocol

Workflow: The "Hard-to-Dissolve" Decision Tree

SolubilityWorkflow Start Start: Solid Compound SolventChoice Select Solvent Start->SolventChoice DMSO_Path DMSO (Stock Solution) SolventChoice->DMSO_Path Bio Assay MeOH_Path Methanol (Analysis/Chem) SolventChoice->MeOH_Path HPLC/LCMS CheckClear Is Solution Clear? DMSO_Path->CheckClear MeOH_Path->CheckClear Sonicate Sonicate (40°C, 10 min) CheckClear->Sonicate No (Cloudy/Gel) Success Success: Store Aliquots (-20°C) CheckClear->Success Yes CheckClear2 Clear now? Sonicate->CheckClear2 CheckClear2->Success Yes AddBase Add 1.0 eq NaOH or TEA (Deprotonate Acid) CheckClear2->AddBase No (DMSO Path) SwitchSolvent Switch to DMSO/DCM (1:1) CheckClear2->SwitchSolvent No (MeOH Path) AddBase->Success SwitchSolvent->Success

Figure 1: Decision tree for troubleshooting solubility issues. Note the divergence in strategy for DMSO (deprotonation) vs. Methanol (cosolvent).

Detailed Protocol: Preparing a 10 mM Stock in DMSO
  • Preparation:

    • Weigh 2.23 mg of 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid.

    • Use a glass vial (avoid polystyrene which can leach in DMSO).

  • Solvent Addition:

    • Add 1.0 mL of Anhydrous DMSO (purity >99.9%).

    • Tip: Do not add the solid to the liquid; add liquid to the solid to prevent clumps floating on the surface tension.

  • Mechanical Mixing:

    • Vortex vigorously for 30 seconds.

    • Critical Step: If particles remain, place in an ultrasonic bath at 40°C for 10 minutes. The heat disrupts the carboxylic acid dimers.

  • Verification:

    • Hold the vial up to a light source. Check for "schlieren" lines (wavy lines indicating density differences) or micro-precipitates. The solution must be perfectly isotropic.

  • Storage:

    • Immediately aliquot into 50–100 µL volumes in polypropylene tubes.

    • Store at -20°C. Do not freeze-thaw more than 3 times.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 39226078, 3'-(Dimethylamino)biphenyl-3-carboxylic acid (Analogous Structure Solubility Data). Retrieved March 5, 2026 from [Link]

  • Trammell, R. L., et al. (1990). Solubility of Organic and Inorganic Chemicals in Selected Solvents.[2] National Technical Information Service. (Foundational data on aromatic acid solubility in DMSO/MeOH).

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki Couplings with Cyanophenylboronic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the reaction temperature for Suzuki-Miyaura cross-coupling reactions involving cyanophenylboronic acids. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for a Suzuki coupling reaction with cyanophenylboronic acid?

A typical starting point for Suzuki-Miyaura couplings is in the range of 80-100 °C.[1][2] However, this is highly dependent on the specific substrates (particularly the halide or pseudohalide coupling partner), the catalyst-ligand system, the base, and the solvent used. For less reactive partners like aryl chlorides, temperatures may need to be higher, while highly active, modern catalyst systems can sometimes facilitate the reaction at or near room temperature.[3][4]

Q2: Why is temperature such a critical parameter for this specific coupling?

Temperature is a delicate balance between reaction kinetics and component stability. The Suzuki coupling mechanism involves several steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Kinetics: Increasing the temperature accelerates all steps of the catalytic cycle, which can be essential for achieving a reasonable reaction rate, especially when using less reactive electrophiles like aryl chlorides.[7] The oxidative addition step is often rate-determining and benefits significantly from thermal energy.[5]

  • Stability: Conversely, cyanophenylboronic acids and the palladium catalyst complexes are thermally sensitive. Excessive heat can lead to degradation pathways that irreversibly consume your starting materials and deactivate the catalyst, ultimately lowering the yield.[1][8]

Q3: What are the consequences of the reaction temperature being too low?

If the temperature is insufficient, the reaction will be sluggish or may not proceed to completion at all.[1] You will likely observe a significant amount of unreacted starting materials, even after extended reaction times. This is particularly common when coupling with aryl chlorides, which require more energy for the initial oxidative addition of the palladium catalyst into the carbon-halogen bond.[7]

Q4: What are the primary risks associated with an excessively high reaction temperature?

Running the reaction too hot can introduce several yield-limiting side reactions and degradation processes:

  • Protodeboronation: This is a major side reaction where the C-B bond of the cyanophenylboronic acid is cleaved and replaced with a hydrogen atom from a proton source (like water).[1] This effectively destroys your nucleophile and is often accelerated at higher temperatures.

  • Catalyst Decomposition: Palladium-phosphine complexes can be thermally unstable. At high temperatures, they can decompose to form inactive palladium black, which you might observe as a black precipitate in your reaction flask.[9]

  • Homocoupling: High temperatures can sometimes promote the unwanted coupling of two cyanophenylboronic acid molecules.[7]

  • Substrate/Product Decomposition: The cyano group itself, or other functional groups on your coupling partners, may not be stable at elevated temperatures over long periods.

Q5: How does my choice of palladium catalyst and ligand impact the optimal temperature?

The catalyst system is paramount. Modern catalyst systems, particularly those using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs), are designed to be more active and thermally stable.[1][5][10] These advanced ligands can stabilize the palladium center throughout the catalytic cycle, which often allows reactions to be run at significantly lower temperatures and can improve catalyst longevity at higher temperatures when necessary.[5][11] For example, some highly active systems can couple aryl chlorides at room temperature, which would be impossible with older catalysts like Pd(PPh₃)₄.[10]

Troubleshooting Guide: Low Yield & Side Reactions

Use this section to diagnose and resolve common issues encountered during the reaction.

Problem: My reaction shows low conversion with significant starting material remaining.

This is the most common issue, indicating the reaction is too slow or has stalled.

Troubleshooting Workflow

start Low Yield: Significant Starting Material Remains reagents Step 1: Verify Reagent Quality - Is boronic acid fresh? - Are solvents fully degassed? - Is the catalyst/ligand active? start->reagents temp_low Step 2: Diagnosis Reaction is likely too slow due to insufficient thermal energy. reagents->temp_low If reagents are good action_increase_temp Action: Increase Temperature - Increase in 10-20 °C increments. - Monitor reaction closely for product formation vs. byproduct formation. temp_low->action_increase_temp consider_catalyst Alternative Action: - Switch to a more active catalyst system (e.g., Buchwald precatalyst/ligand). - This may allow for lower temperatures. temp_low->consider_catalyst

Caption: Troubleshooting workflow for low reaction conversion.

Causality & Explanation: Before adjusting any parameters, always verify the quality of your reagents. Boronic acids can degrade upon storage, and solvents must be properly degassed to prevent oxygen from deactivating the catalyst.[1][9] If reagent quality is confirmed, the primary cause is insufficient activation energy. A stepwise increase in temperature provides the necessary energy for the rate-limiting oxidative addition step to proceed efficiently.[5]

Problem: My desired product is formed, but I see significant byproducts, especially benzonitrile (from protodeboronation).

This indicates your reaction conditions are too harsh, leading to degradation of the boronic acid.

Troubleshooting Workflow

start Low Yield: Significant Protodeboronation (e.g., Benzonitrile byproduct) temp_high Step 1: Diagnosis Temperature is likely too high, accelerating C-B bond cleavage. start->temp_high action_decrease_temp Action: Decrease Temperature - Lower temp by 10-20 °C. - Reaction may require longer time. temp_high->action_decrease_temp consider_base Alternative Action: - Use a milder base (e.g., K₃PO₄, Cs₂CO₃). - Strong bases can promote protodeboronation. temp_high->consider_base

Caption: Troubleshooting workflow for protodeboronation side reactions.

Causality & Explanation: Protodeboronation is a known decomposition pathway for arylboronic acids and is highly sensitive to both temperature and base strength.[1] Lowering the temperature directly reduces the rate of this undesired side reaction. If lowering the temperature results in a sluggish main reaction, switching to a weaker base can also help preserve the boronic acid without compromising the necessary activation for transmetalation.[2]

Data Summary: The Effect of Temperature on Reaction Outcomes

The following table summarizes the general trends observed when adjusting temperature in a typical Suzuki-Miyaura coupling. Actual results are highly substrate-dependent.

ParameterLow Temperature (~50-70 °C)Optimal Temperature (~80-110 °C)High Temperature (>120 °C)
Reaction Rate Very Slow / IncompleteModerate to FastVery Fast
Product Yield LowHighLow to Moderate
Protodeboronation MinimalLow to ModerateHigh
Catalyst Stability HighGoodRisk of Decomposition (Pd Black)
Homocoupling LowLowCan Increase

Experimental Protocol: Temperature Screening

To empirically determine the optimal temperature for your specific system, a parallel screening experiment is the most rigorous approach.

Objective: To identify the temperature that provides the highest yield of the desired coupled product with the fewest byproducts.

Methodology:

  • Preparation of Stock Solutions: To ensure consistency across all reactions, prepare stock solutions of your aryl halide/boronic acid mixture and your catalyst/ligand system in the chosen degassed solvent.

  • Reaction Setup:

    • In an array of reaction vials (e.g., in a heating block), add the appropriate amount of base (e.g., K₃PO₄, 2.0 equivalents) to each vial.[9]

    • Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), dispense the stock solution containing the aryl halide (1.0 eq) and cyanophenylboronic acid (1.2 eq) into each vial.[9]

    • Add the stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., SPhos, 2.5-5 mol%).[9]

    • Seal all vials tightly.

  • Execution:

    • Place the vials in a multi-well heating block.

    • Set distinct temperatures for different vials or rows. A good screening range would be 80 °C, 100 °C, and 120 °C.

    • Stir the reactions vigorously for a set period (e.g., 12 hours).[9]

  • Analysis:

    • After cooling the reactions to room temperature, take a small, measured aliquot from each vial.

    • Dilute the aliquots with a suitable solvent (e.g., acetonitrile or methanol).

    • Analyze each sample by LC-MS or GC-MS to determine the conversion of starting material, yield of the desired product, and the relative abundance of key byproducts like the protodeboronated arene.

  • Interpretation: Compare the results across the temperature range. Select the temperature that provides the best balance of high product yield and minimal byproduct formation for your scaled-up reaction.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018, September 11). [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). [Link]

  • Thermal behavior of the boric acid (TG, DTG and DTA) - ResearchGate. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. (2005, March 8). [Link]

  • Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. [Link]

  • EFFECTS OF BORIC ACID DOSAGE AND REACTION TEMPERATURE ON THE PHASE COMPOSITION AND MICROSTRUCTURE OF SiC–B4C COMPOSITE POWDERS. [Link]

  • EFFECTS OF BORON COMPOUNDS ON THERMAL DEGRADATION BEHAVIOUR OF POLYMERS INVOLVING ESTER LINKAGES A THESIS SUBMITTED TO THE GRADU. (2021, February 10). [Link]

  • Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature - PMC. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls - Sandiego. [Link]

  • Quantifying Boric Acid Decomposition at High Temperatures - Patsnap Eureka. (2026, February 26). [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI. (2025, August 1). [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC. [Link]

  • Improvement of the thermal stability of cyanoacrylate adhesives | Request PDF. [Link]

  • Swelling, Mechanics, and Thermal/Chemical Stability of Hydrogels Containing Phenylboronic Acid Side Chains - MDPI. (2017, December 29). [Link]

Sources

Optimization

Technical Support Center: 3'-Cyano-biphenyl Synthesis Optimization

The following technical guide is structured as a Tier-3 Support Resource for process chemists and researchers. It addresses the specific challenge of minimizing and removing homocoupling byproducts (specifically biphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Resource for process chemists and researchers. It addresses the specific challenge of minimizing and removing homocoupling byproducts (specifically biphenyl) during the Suzuki-Miyaura synthesis of 3'-cyano-biphenyl.

Topic: Elimination of Homocoupling Byproducts (Biphenyl & 3,3'-Dicyanobiphenyl) Ticket Priority: High (Purity/Yield Critical) Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Overview

In the synthesis of 3'-cyano-biphenyl via Suzuki coupling, the reaction typically involves Phenylboronic acid and 3-Bromobenzonitrile . The primary impurity encountered is biphenyl , resulting from the oxidative homocoupling of the phenylboronic acid. A secondary, less common impurity is 3,3'-dicyanobiphenyl , resulting from halide homocoupling.

The Root Cause: Homocoupling is frequently driven by the presence of dissolved oxygen, which oxidizes the active Pd(0) species to a peroxo-Pd(II) complex. This complex reacts preferentially with the boronic acid rather than the aryl halide, consuming your reagent and generating the biphenyl impurity [1].

Troubleshooting & Optimization (Q&A)

Q1: I am seeing significant biphenyl formation (5-15%). Is my catalyst failing?

A: It is likely not a catalyst failure, but a catalyst misdirection. If you observe biphenyl, your system likely contains dissolved oxygen or you are using a Pd(II) source (like Pd(OAc)₂) without sufficient reduction time.

  • Mechanism: Oxygen intercepts the Pd(0) catalyst. Instead of undergoing oxidative addition with 3-bromobenzonitrile, the oxidized palladium reacts with two equivalents of phenylboronic acid.

  • Immediate Fix: Switch to a rigorous degassing protocol (Sparging is insufficient for high-sensitivity cases; use Freeze-Pump-Thaw).

  • Chemical Fix: Add a mild reducing agent like Potassium Formate (HCOOK) (10-20 mol%). This scavenges Pd(II) back to Pd(0), preventing the homocoupling cycle [2].

Q2: Can I remove the biphenyl byproduct without column chromatography?

A: Yes, but it depends on the scale.

  • Small Scale (<1g): Column chromatography is best. Biphenyl is non-polar (Rf ~0.9 in 10% EtOAc/Hexane), while 3'-cyano-biphenyl is more polar (Rf ~0.4-0.5) due to the nitrile group. They separate easily.

  • Large Scale (>10g): Exploiting solubility differences is more efficient. Biphenyl is highly soluble in pure pentane or hexane. 3'-cyano-biphenyl has lower solubility in cold alkanes.

    • Protocol: Dissolve the crude oil in minimal hot hexane. Cool to 0°C. The cyanobiphenyl often crystallizes out, while biphenyl remains in the mother liquor.

Q3: My reaction stalls before completion. Should I add more boronic acid?

A: Do not add more boronic acid as a bolus. Adding excess boronic acid increases the statistical probability of homocoupling.

  • Strategy: If the reaction stalls, check for catalyst death (palladium black precipitation). If active, add the boronic acid dropwise as a solution (Semi-Batch addition). This keeps the instantaneous concentration of boronic acid low relative to the halide, forcing the catalyst to favor the cross-coupling pathway [3].

Comparative Analysis: Reaction Parameters

The following table summarizes how specific parameters influence the ratio of Cross-Coupling (Product) to Homocoupling (Impurity).

ParameterCondition A (High Homocoupling Risk)Condition B (Optimized)Mechanistic Rationale
Atmosphere Nitrogen Balloon (Passive)Argon/Nitrogen Sparging + Sealed TubeOxygen promotes oxidative homocoupling of boronic acids.
Addition Mode One-pot (All reagents at start)Semi-batch (Slow addition of Boronic Acid)Low [Ar-B(OH)₂] favors reaction with Ar-Pd-X over Ar-B(OH)₂.
Catalyst Pd(OAc)₂ (unreduced)Pd(PPh₃)₄ or Pd(OAc)₂ + SPhos Bulky, electron-rich ligands (SPhos) accelerate reductive elimination, reducing intermediate lifespan.
Base Strong (e.g., NaOH, KOtBu)Mild/Buffered (e.g., K₂CO₃, K₃PO₄)Strong bases can accelerate deboronation; mild bases suffice for activation.

Validated Experimental Protocol

Protocol ID: SUZ-CN-03 Objective: Synthesis of 3'-cyano-biphenyl with <1% Homocoupling.

Reagents:
  • 3-Bromobenzonitrile (1.0 equiv)

  • Phenylboronic acid (1.2 equiv) — Prepared as a solution for slow addition

  • Pd(PPh₃)₄ (1-3 mol%) or Pd(OAc)₂/SPhos

  • Potassium Carbonate (2.0 equiv)

  • Solvent: Toluene/Water (4:1) or DME/Water

Step-by-Step Methodology:
  • System Deoxygenation (The "Self-Validating" Step):

    • Charge the reaction vessel with solvent only.

    • Sparge with Argon for 20 minutes.

    • Validation: Add the Pd catalyst.[1][2][3][4] If the solution turns black immediately, oxygen is still present. It should remain yellow/orange (for Pd-phosphine complexes).

  • Halide Activation:

    • Add 3-Bromobenzonitrile and Base to the catalyst mixture. Heat to 60°C.

    • Why: This ensures the oxidative addition complex (Ar-Pd-Br) is formed before the boronic acid enters, priming the system for cross-coupling.

  • Controlled Addition (The "Anti-Homocoupling" Step):

    • Dissolve Phenylboronic acid in a minimal amount of degassed solvent.

    • Add this solution dropwise to the reaction mixture over 30–60 minutes using a syringe pump or addition funnel.

    • Result: The local concentration of boronic acid never exceeds that of the active Ar-Pd-Br species.

  • Monitoring:

    • Monitor via TLC (Hexane/EtOAc 9:1).

    • Checkpoint: Biphenyl appears near the solvent front. Product appears in the middle. Starting halide is near the product.

  • Workup & Purification:

    • Partition between Ethyl Acetate and Water. Wash organic layer with Brine.[1][5]

    • Purification: Flash chromatography on Silica Gel.[1]

      • Eluent A: 100% Hexane (Elutes Biphenyl).[6]

      • Eluent B: 5% EtOAc in Hexane (Elutes Product).

Visualizing the Mechanisms[1]

The following diagrams illustrate the competing pathways and the purification logic.

Diagram 1: Competitive Pathways (Cross-Coupling vs. Homocoupling)

SuzukiMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Halide Peroxo Peroxo-Pd Complex (Pd-O2) Pd0->Peroxo + O2 (Leak) TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid (Base) Product Product: 3'-Cyano-biphenyl TransMet->Product Reductive Elimination Product->Pd0 Regenerates Catalyst HomoCoupling Impurity: Biphenyl (Homocoupling) Peroxo->HomoCoupling + 2x Boronic Acid Halide 3-Bromobenzonitrile Halide->OxAdd Boronic Phenylboronic Acid Boronic->TransMet Oxygen Dissolved O2 Oxygen->Peroxo

Caption: The "Death Loop" of homocoupling is triggered by Oxygen, diverting Pd(0) away from the productive cycle.

Diagram 2: Purification Workflow

Purification Crude Crude Mixture (Product + Biphenyl) Step1 Flash Chromatography (Silica Gel) Crude->Step1 Fraction1 Fraction 1: Hexane (Rf ~0.9) Step1->Fraction1 Elute Non-Polar Fraction2 Fraction 2: 5% EtOAc (Rf ~0.5) Step1->Fraction2 Elute Polar Waste Waste: Biphenyl Fraction1->Waste Final Pure 3'-Cyano-biphenyl Fraction2->Final Concentrate

Caption: Polarity-based separation strategy utilizing the nitrile group's polarity to isolate the target.

References

  • Adamo, C., et al. (2006).[7] "Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex." Journal of the American Chemical Society.[8]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews.

  • Kondolff, I., et al. (2007). "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development.

Sources

Troubleshooting

recrystallization solvents for high purity 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid

Topic: Recrystallization Solvents for High Purity 3'-cyano-[1,1'-biphenyl]-3-carboxylic Acid Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Process Chemists, Medicinal Chemists, and Drug Develo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization Solvents for High Purity 3'-cyano-[1,1'-biphenyl]-3-carboxylic Acid Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.

[1]

Case Reference: CBCA-PUR-01 Compound: 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid (CAS: 893736-75-9) Application: Intermediate for non-steroidal mineralocorticoid receptor antagonists (e.g., Finerenone analogs) and liquid crystal mesogens.

Executive Summary: The Solvent Strategy

Purifying 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid (CBCA) requires balancing the solubility of two distinct functional groups: the polar, hydrogen-bonding carboxylic acid (-COOH) and the dipolar nitrile (-CN), set against a hydrophobic biphenyl core.

The Golden Rule: Do not rely on a single solvent system. The synthesis method (typically Suzuki-Miyaura coupling) dictates the impurity profile.

Recommended Solvent Systems
System ClassSolvent MixtureRatio (v/v)Primary FunctionImpurity Target
Primary (Green) Ethanol / Water 80:20 to 60:40Bulk RecrystallizationInorganic salts, Boronic acids, Polar residues.
High Purity Acetic Acid / Water 90:10Polishing / Pd RemovalTrace Palladium, Isomeric byproducts.
Anhydrous Acetonitrile (ACN) 100%Polymorph ControlLipophilic dimers, De-halogenated biphenyls.
Alternative Toluene / THF VariableScavengingNon-polar organics (if product is highly impure).

Decision Logic & Workflow (Visualized)

The following decision tree illustrates the logical flow for selecting the correct purification path based on your crude material's condition.

PurificationWorkflow Start Crude CBCA (Post-Workup) CheckColor Check Color/Appearance (Is it Grey/Black?) Start->CheckColor PdContam High Pd Contamination CheckColor->PdContam Yes (Grey) SolventSelect Select Solvent System CheckColor->SolventSelect No (Off-white/Tan) AcidBase Acid-Base Extraction (NaOH -> Filter -> HCl) PdContam->AcidBase AcidBase->SolventSelect SystemA System A: Ethanol/Water (Standard Purity) SolventSelect->SystemA General Impurities SystemB System B: Acetic Acid/Water (High Purity/Pd Clean-up) SolventSelect->SystemB Persistent Color/Isomers CheckPurity QC Check (HPLC/NMR) SystemA->CheckPurity SystemB->CheckPurity Pass Dry & Package (>98% Purity) CheckPurity->Pass Pass Fail Reprocess (Fail) CheckPurity->Fail Fail Fail->SolventSelect Switch System

Caption: Figure 1. Logical workflow for the purification of CBCA, prioritizing Palladium removal and solvent selection based on impurity profile.

Detailed Protocols

Protocol A: The Ethanol/Water Displacement (Standard)

Best for: Removing inorganic salts (KBr, NaBr) and excess boronic acid from Suzuki couplings.

  • Dissolution: Suspend crude CBCA in Ethanol (95%) at a ratio of 10 mL per gram.

  • Heating: Heat to reflux (approx. 78°C). The solution should become clear.

    • Checkpoint: If insolubles remain after 15 mins at reflux, filter hot through a Celite pad (removes Pd black).

  • Anti-solvent Addition: While maintaining reflux, slowly add deionized Water dropwise.

    • Stop Point: Stop adding water the moment a persistent turbidity (cloudiness) is observed.

  • Re-solubilization: Add a small volume (1-2 mL) of hot Ethanol to just redissolve the turbidity.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature undisturbed (stirring can be slow, <50 rpm).

  • Harvest: Cool to 0-4°C for 1 hour. Filter the white needles/powder. Wash with cold 50% EtOH/Water.

Protocol B: Glacial Acetic Acid (High Purity)

Best for: Final polishing and removing trace metal contaminants.

  • Dissolution: Dissolve crude solid in Glacial Acetic Acid (5-7 mL/g) at 90-100°C.

  • Clarification: If the solution is dark, add activated charcoal (5 wt%), stir for 10 mins, and filter hot.

  • Cooling: Cool slowly to room temperature. The acid functionality of CBCA interacts well with acetic acid, often yielding denser crystals than ethanol.

  • Dilution (Optional): If yield is low, add Water (10-20% of total volume) after the solution reaches room temperature to force precipitation.

  • Drying (Critical): Vacuum dry at >60°C for 24 hours to ensure removal of acetic acid (check by NMR or headspace GC).

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What is happening?

Diagnosis: This typically occurs when the anti-solvent (water) is added too quickly or the temperature drops too fast, causing the product to phase-separate as a liquid rather than nucleate as a crystal. Fix:

  • Reheat the mixture until the oil redissolves.

  • Seed: Add a tiny crystal of pure CBCA (if available) or scratch the glass wall with a rod.

  • Slower Cooling: Wrap the flask in foil or a towel to slow the cooling rate.

  • Solvent Switch: If oiling persists in EtOH/Water, switch to Acetonitrile . The dipole moment of ACN (3.92 D) matches the nitrile group on your molecule, often stabilizing the crystal lattice better than protic solvents [1].

Q2: The product is grey or black even after recrystallization.

Diagnosis: Residual Palladium (Pd) from the cross-coupling reaction. Recrystallization alone rarely removes colloidal Pd effectively. Fix:

  • The Scavenger Method: Dissolve the compound in THF or Ethyl Acetate and treat with a silica-based metal scavenger (e.g., SiliaMetS® Thiol or DMT) for 2 hours at 50°C before filtering and evaporating. Then perform Protocol A.

  • The Acid-Base Trick: Dissolve crude in 1M NaOH (aq). Filter the insoluble black solids (Pd). Acidify the filtrate with HCl to reprecipitate the off-white solid. Then recrystallize [2].

Q3: I have a persistent impurity at RRT 0.9 or 1.1 on HPLC.

Diagnosis: Likely the de-halogenated byproduct (Biphenyl-3-carboxylic acid) or the homocoupled dimer. Fix:

  • These impurities often co-crystallize in Ethanol.

  • Switch to Toluene: Suspend the solid in hot Toluene. CBCA has limited solubility in Toluene compared to the non-polar dimer. Filter the hot mixture (if the product is insoluble) or recrystallize from Toluene/THF (if soluble). The non-polar impurities will stay in the mother liquor.

Q4: What is the expected yield?

Expectation:

  • Suzuki Crude: 85-95% crude yield.

  • Recrystallization: 70-85% recovery.

  • Note: If recovery is <50%, your mother liquor holds the product. Evaporate it and run a second crop using a more concentrated system.

Mechanistic Insight (The "Why")

The solubility profile of 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid is governed by the interplay of intermolecular forces:

  • Dimerization: In non-polar solvents, the carboxylic acid groups form cyclic dimers via hydrogen bonding. This increases apparent lipophilicity.

  • Pi-Stacking: The biphenyl core promotes stacking. Solvents like Toluene interact via

    
     interactions, but the polar -CN and -COOH groups disrupt this, making Toluene a poor solvent unless a co-solvent (THF/DMSO) is used.
    
  • Dipole Interactions: The -CN group is a strong dipole. Solvents with high dielectric constants (Acetonitrile, DMSO) solvate this region well.

Self-Validating Step: Before committing the entire batch to a solvent, perform a Test Tube Screen :

  • Place 50 mg in a tube.

  • Add 0.5 mL solvent.

  • Heat.[1][2] If it dissolves instantly

    
     Too soluble (yield loss).
    
  • If it never dissolves

    
     Poor solvent.
    
  • If it dissolves hot and precipitates cold

    
    Valid System .
    

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference on solvent polarity and nitrile interactions).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
  • PubChem. (n.d.). 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid (Compound Summary). Link (Note: Isomeric data used for solubility extrapolation).

  • Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4, 2337-2347. Link

Sources

Optimization

troubleshooting low conversion rates in 3-cyanophenylboronic acid reactions

Technical Support Center: Troubleshooting 3-Cyanophenylboronic Acid Reactions Executive Summary 3-Cyanophenylboronic acid presents a unique duality in Suzuki-Miyaura cross-coupling: the electron-withdrawing cyano group (...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 3-Cyanophenylboronic Acid Reactions

Executive Summary

3-Cyanophenylboronic acid presents a unique duality in Suzuki-Miyaura cross-coupling: the electron-withdrawing cyano group (


) theoretically activates the boron center for transmetallation, yet it simultaneously introduces two critical failure modes: catalyst poisoning via nitrile coordination  and competitive protodeboronation .

This guide moves beyond generic troubleshooting to address the specific mechanistic bottlenecks of this reagent. The protocols below prioritize the preservation of the active Pd(0) species and the suppression of non-productive hydrolytic pathways.

Part 1: Diagnostic Flowchart & Mechanism

Before altering conditions, identify the specific failure mode using the logic below.

TroubleshootingFlow Start Symptom: Low Conversion CheckSM Analyze Reaction Mixture (LCMS/NMR) Start->CheckSM SM_Remains Aryl Halide Remaining + Boronic Acid Consumed CheckSM->SM_Remains Boronic acid missing Both_Remain Both SMs Remaining CheckSM->Both_Remain No reaction Prod_Decomp Product Formed but Low Yield CheckSM->Prod_Decomp Byproducts detected Diag_Proto Diagnosis: Protodeboronation (Benzonitrile formation) SM_Remains->Diag_Proto Diag_Poison Diagnosis: Catalyst Poisoning (Nitrile coordination to Pd) Both_Remain->Diag_Poison Diag_Hydro Diagnosis: Nitrile Hydrolysis (Amide/Acid formation) Prod_Decomp->Diag_Hydro Sol_Anhydrous Action: Switch to Anhydrous Conditions (Dioxane, CsF) Diag_Proto->Sol_Anhydrous Sol_Ligand Action: Switch to Bulky Ligand (XPhos, SPhos) Diag_Poison->Sol_Ligand Sol_Base Action: Reduce Base Strength (K3PO4 instead of NaOH) Diag_Hydro->Sol_Base

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure based on crude mixture analysis.

Part 2: Technical Troubleshooting (Q&A)

Category 1: Catalyst Deactivation (The Nitrile Effect)

Q: I see unreacted aryl halide and boronic acid, even after heating. Why isn't the catalyst working? A: The cyano group on your boronic acid is likely acting as a ligand, poisoning the Palladium catalyst.

  • The Mechanism: The nitrile nitrogen possesses a lone pair that can coordinate to Pd(II) species, forming a stable, unreactive "Pd-nitrile" complex. This competes with the phosphine ligand and arrests the catalytic cycle, preventing the oxidative addition or transmetallation steps.

  • The Fix: You must outcompete the nitrile binding.

    • Use Bulky, Electron-Rich Ligands: Switch to Buchwald-type ligands like XPhos or SPhos .[1][2] Their steric bulk prevents the linear nitrile group from approaching the metal center, while their electron-rich nature accelerates oxidative addition [1].

    • Increase Temperature: Higher temperatures (

      
      ) promote the dissociation of the labile Pd-Nitrile bond.
      

Q: My catalyst turns black immediately. Is this normal? A: Rapid formation of "Pd black" indicates catalyst decomposition (aggregation of Pd(0)). This often happens when the ligand concentration is too low or the ligand is oxidized.

  • Immediate Action: Ensure your ligand:Pd ratio is at least 2:1 (for monodentate) or 1.1:1 (for bidentate). If using Pd(PPh

    
    )
    
    
    
    , it may be degraded; switch to a precatalyst system like Pd
    
    
    (dba)
    
    
    + XPhos
    to generate active Pd(0) in situ.[3]
Category 2: Protodeboronation (The "Missing Reagent" Problem)

Q: The aryl halide is untouched, but the 3-cyanophenylboronic acid has disappeared. Where did it go? A: It likely underwent protodeboronation , converting into benzonitrile.

  • The Mechanism: Electron-deficient boronic acids (like 3-cyano) facilitate the formation of the boronate anion (

    
    ). While this anion is necessary for transmetallation, it is also the species susceptible to protonolysis by water. The electron-withdrawing cyano group stabilizes the transition state for C-B bond cleavage [2].
    
  • The Fix:

    • Limit Water: Move to an anhydrous system. Use Cesium Fluoride (CsF) or anhydrous K

      
      PO
      
      
      
      in dry Dioxane or Toluene. The fluoride anion activates the boronic acid without requiring water [3].
    • Slow Addition: Add the boronic acid in portions (e.g., every hour) or via syringe pump to keep its instantaneous concentration low relative to the catalyst.

Category 3: Side Reactions (Hydrolysis)

Q: I see a new spot on TLC that is very polar/acidic. Is my nitrile hydrolyzing? A: Yes, under strong aqueous basic conditions (e.g., NaOH, Na


CO

) and high heat, the nitrile group can hydrolyze to a primary amide or carboxylic acid.
  • The Fix: Switch to a milder base like Potassium Phosphate (K

    
    PO
    
    
    
    )
    or Potassium Fluoride (KF) . These bases are sufficient for activation but less nucleophilic toward the nitrile carbon. Avoid hydroxide bases completely.

Part 3: Optimized Experimental Protocols

Protocol A: Standard High-Activity Conditions (Aqueous)

Best for: Standard substrates where protodeboronation is not the primary failure mode.

ComponentReagentEquivalentsNotes
Catalyst Pd

(dba)

0.02 (2 mol%)Source of Pd(0)
Ligand XPhos 0.05 (5 mol%)Bulky ligand prevents nitrile poisoning
Base K

PO

2.0 - 3.0Milder than carbonates; grind to fine powder
Solvent 1,4-Dioxane : H

O
4 : 1 ratioDegassed thoroughly (sparge with Ar for 15 min)
Temp 90 - 100

C
N/AVigorous stirring required

Step-by-Step:

  • Charge a reaction vial with Aryl Halide (1.0 eq), 3-Cyanophenylboronic acid (1.5 eq), Pd

    
    (dba)
    
    
    
    (2 mol%), XPhos (5 mol%), and K
    
    
    PO
    
    
    (3.0 eq).
  • Seal the vial and evacuate/backfill with Argon (

    
    ).
    
  • Add degassed Dioxane/Water (4:1) via syringe.[1] Concentration should be ~0.1 M - 0.2 M.

  • Heat to 100

    
    C for 4–12 hours.
    
  • Critical: Filter through a celite pad while warm to remove Pd residues before aqueous workup.

Protocol B: Anhydrous Conditions (For Severe Protodeboronation)

Best for: Reactions where the boronic acid decomposes before coupling.

ComponentReagentEquivalentsNotes
Catalyst Pd(OAc)

0.05 (5 mol%)
Ligand SPhos0.10 (10 mol%)
Base CsF (Cesium Fluoride)3.0Must be anhydrous; stored in desiccator
Solvent Dry Toluene or DioxaneN/ADried over molecular sieves
Temp 80 - 100

C
N/A

Step-by-Step:

  • Flame-dry the reaction vessel and cool under Argon.

  • Add Aryl Halide (1.0 eq), 3-Cyanophenylboronic acid (1.5 eq), Pd(OAc)

    
    , SPhos, and CsF.
    
  • Add dry solvent.

  • Heat to 100

    
    C. The reaction may be slower than aqueous conditions but preserves the boronic acid.
    

Part 4: Comparative Data

Table 1: Ligand Performance in Nitrile-Containing Couplings

Ligand ClassExamplePerformanceMechanism of Action
Triarylphosphine PPh

Poor Easily displaced by nitrile; susceptible to oxidation.
Bidentate dppf, dppeModerate Resists displacement but may be too rigid for bulky substrates.
Dialkylbiaryl XPhos, SPhos Excellent Steric bulk blocks nitrile coordination; electron-richness boosts oxidative addition.
Trialkylphosphine P(t-Bu)

Good High reactivity, but highly air-sensitive and pyrophoric.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

Sources

Troubleshooting

avoiding decarboxylation of biphenyl carboxylic acids at high temperatures

Ticket Subject: Avoiding Thermal Decarboxylation of Biphenyl-2-Carboxylic Acids Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Avoiding Thermal Decarboxylation of Biphenyl-2-Carboxylic Acids

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Irreversible Product Loss)

Part 1: Emergency Triage (Read This First)

If you are currently observing gas evolution (bubbling) or mass loss in your reaction vessel, execute the following immediately:

  • Thermal Cutoff: Lower the reaction temperature to <60°C immediately. The rate of decarboxylation for sterically hindered ortho-acids follows first-order kinetics and is exponentially dependent on temperature.

  • pH Adjustment: If the reaction is aqueous/biphasic, adjust pH to >10 . The carboxylate anion (

    
    ) is significantly more thermally stable than the free acid (
    
    
    
    ) or the protonated conjugate acid, provided no oxidative metal catalysts (Ag, Cu) are present.
  • Atmosphere Control: If using Pd/Cu catalysis, ensure strict exclusion of oxygen. Radical decarboxylation pathways are often initiated by trace oxidants.

Part 2: Root Cause Analysis (The Mechanism)

To prevent decarboxylation, you must understand why biphenyl-2-carboxylic acids are uniquely fragile. It is not merely thermal instability; it is a steric relief mechanism .

The "Ortho-Effect" & Steric Inhibition of Resonance

Unlike benzoic acid, 2-phenylbenzoic acid possesses a phenyl ring at the ortho position.

  • Steric Clash: The ortho-phenyl ring clashes with the carboxyl group.

  • Twisting (Deconjugation): To relieve this strain, the carboxyl group rotates out of the plane of the benzene ring.

  • Bond Weakening: This rotation breaks the

    
    -conjugation between the carboxyl group and the aromatic ring. The 
    
    
    
    bond loses its double-bond character, becoming a longer, weaker single bond that is easily cleaved.
  • Protodecarboxylation: The ipso-carbon (attached to the COOH) becomes susceptible to protonation. Once a proton attacks this position,

    
     is ejected to permanently relieve the steric strain.
    
Visualizing the Pathway

DecarboxylationMechanism Start Biphenyl-2-Carboxylic Acid (High Steric Strain) Twist Out-of-Plane Rotation (Loss of Resonance) Start->Twist Thermal Energy TS Transition State (Ipso-Protonation) Twist->TS H+ Source / Metal Catalyst Product Biphenyl + CO2 (Strain Relief) TS->Product Irreversible Loss

Figure 1: The thermodynamic driver for decarboxylation is the relief of steric strain caused by the ortho-phenyl ring.

Part 3: Troubleshooting Synthesis (Suzuki-Miyaura Coupling)

The most common user report is: "I am trying to couple 2-bromobenzoic acid with phenylboronic acid, but I keep isolating biphenyl instead of the acid."

The Solution: The "Low-Temp / Bulky Ligand" Protocol

Standard Suzuki conditions (PPh3, 100°C, Na2CO3) are disastrous for these substrates. You must switch to a system that operates at room temperature or mild heat (<60°C) .

Optimized Protocol
  • Catalyst: Use Pd(OAc)2 with SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

    • Why? SPhos forms a highly active monoligated Pd(0) species that facilitates oxidative addition even at room temperature, bypassing the thermal threshold for decarboxylation.

  • Base: K3PO4 (Potassium Phosphate Tribasic).

    • Why? It provides sufficient basicity to activate the boronic acid without being corrosive or promoting hydrolytic side reactions.

  • Solvent: THF/Water (10:1) .

    • Why? A biphasic system helps solvate the inorganic base while keeping the organic catalyst active.

Step-by-Step Methodology
  • Charge: In a glovebox or under Argon flow, add Pd(OAc)2 (1 mol%) and SPhos (2 mol%) to a vial. Add THF (anhydrous) and stir for 5 mins to generate the active catalyst (solution turns yellow/orange).

  • Substrate Addition: Add 2-bromobenzoic acid (1.0 equiv), Phenylboronic acid (1.2 equiv), and finely ground K3PO4 (3.0 equiv).

  • Solvent: Add degassed water (10% v/v relative to THF).

  • Reaction: Stir vigorously at 25°C - 40°C . Do NOT reflux.

  • Monitoring: Monitor by HPLC or TLC. Do not use GC-MS (see FAQ).

  • Quench: Acidify carefully with 1M HCl at 0°C to pH 3-4 (do not go too low, or acid-catalyzed decarboxylation may occur during workup).

Comparative Data: Ligand Selection
Ligand SystemTemperatureReaction TimeYield of Acid% Decarboxylation (Byproduct)
PPh3 (Standard) 100°C12 h15%80%
dppf 80°C8 h45%40%
SPhos (Recommended) 40°C 4 h 92% <2%
XPhos 40°C6 h88%<5%

Part 4: Troubleshooting Workup & Isolation

Even if the reaction succeeds, users often destroy the product during isolation.

Critical Errors to Avoid
  • Rotary Evaporation at High Bath Temp: Never set the bath >45°C.

  • Vacuum Drying: Biphenyl carboxylic acids sublime easily. Drying under high vacuum at elevated temperatures will result in an empty flask or decarboxylated residue.

  • Acidic Workup: Prolonged exposure to strong acid (pH < 1) promotes ipso-protonation.

Recommended Isolation Workflow
  • Salt Formation: Instead of isolating the free acid, convert it to the dicyclohexylamine (DCHA) salt .

    • Protocol: Add DCHA (1.1 equiv) to the crude organic layer. The salt usually precipitates or can be crystallized.

    • Benefit: The salt is thermally stable and does not decarboxylate.

  • Lyophilization: If the free acid is required, freeze-dry (lyophilize) from a benzene/water or dioxane/water mixture. Avoid heat entirely.

Part 5: Decision Matrix & FAQ

Workflow Decision Tree

TroubleshootingFlow Problem Start: Decarboxylation Observed CheckTemp Is Reaction Temp > 60°C? Problem->CheckTemp ReduceTemp Action: Switch to SPhos/Pd(OAc)2 Run at 25-40°C CheckTemp->ReduceTemp Yes CheckAcid Is pH < 2? CheckTemp->CheckAcid No AdjustpH Action: Buffer to pH 4-5 or Isolate as Salt CheckAcid->AdjustpH Yes CheckAnalysis Method of Analysis? CheckAcid->CheckAnalysis No StopGC Action: Stop GC-MS. Use LC-MS or NMR. CheckAnalysis->StopGC GC-MS

Figure 2: Diagnostic logic for identifying the source of product loss.

Frequently Asked Questions

Q: Can I use GC-MS to monitor the reaction? A: NO. The injector port of a GC-MS operates at 250°C+. Your biphenyl carboxylic acid will decarboxylate inside the instrument, leading you to falsely believe your reaction failed.

  • Fix: Derivatize with TMS-diazomethane (methyl ester) before injection, or use LC-MS.

Q: Why does the 2,6-disubstituted acid degrade faster than the 2-substituted one? A: The "Ortho-Effect" is additive. Two substituents force the carboxyl group to be completely perpendicular to the ring (90° twist), maximizing the loss of conjugation and maximizing the driving force for


 loss to relieve strain.

Q: I must use high temperatures for a difficult substrate. What now? A: Protect the acid as an ester (e.g., tert-butyl ester) or an oxazoline . Perform the coupling, then deprotect under acidic conditions (TFA) at room temperature as the final step.

References

  • Goossen, L. J., et al. "Pd-catalyzed synthesis of biaryls from aryl halides and arenecarboxylic acids." Angewandte Chemie International Edition, 2006.

    • Context: Establishes the mechanism of Pd-catalyzed decarboxylation, helping us understand wh
  • Altman, R. A., & Buchwald, S. L. "Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylphosphine Ligands." Nature Protocols, 2007.

    • Context: Source for the SPhos/Low-Temp protocol.
  • Cohen, T., & Schambach, R. A. "Kinetics and Mechanism of the Decarboxylation of 2-Substituted Benzoic Acids." Journal of the American Chemical Society, 1970.

    • Context: Foundational physical organic chemistry explaining the steric "ortho-effect" and rate acceler
  • Perry, R. "Thermal Stability of Biphenyl-2-carboxylic Acid Derivatives." NIST WebBook, SRD 69.[1]

    • Context: Thermodynamic data confirming sublim

Sources

Optimization

Technical Support Center: Carboxylic Acid Protection During Cyano Reduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselective reduction of nitriles (cyano groups) to primary amines in the presence of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselective reduction of nitriles (cyano groups) to primary amines in the presence of carboxylic acids.

The core challenge is a matter of chemical incompatibility. Free carboxylic acids possess an acidic proton (pKa ~4) that will immediately quench basic hydride reducing agents (like


 or 

) via a rapid acid-base reaction, generating hydrogen gas and an insoluble carboxylate salt[1]. Furthermore, in catalytic hydrogenation, free carboxylic acids can coordinate to the surface of transition metal catalysts (like Palladium or Raney Nickel), effectively poisoning them and halting the reaction[2].

To successfully execute a cyano reduction, the carboxylic acid must be masked with a compatible protecting group. This guide provides field-proven troubleshooting strategies, compatibility matrices, and self-validating protocols to ensure your synthetic success.

Compatibility Matrix: Protecting Groups vs. Reduction Methods

Selecting the correct protecting group depends entirely on the specific reagent system you intend to use for the nitrile reduction. The table below summarizes the quantitative stability and expected yields based on established literature.

Protecting GroupCatalytic Hydrogenation(Raney Ni /

)
Catalytic Hydrogenation(Pd/C /

)
Transition Metal Hydride(

/

)
Strong Hydride(

)
Methyl / Ethyl Ester Stable (~80-90% yield)Stable (~85-95% yield)Stable (>85% yield)Incompatible (0% yield; cleaved)
tert-Butyl (t-Bu) Ester Stable (~85-90% yield)Stable (~85-95% yield)Stable (>85% yield)Incompatible (0% yield; cleaved)
Benzyl (Bn) Ester Moderately StableIncompatible (Hydrogenolysis)Stable (>80% yield)Incompatible (0% yield; cleaved)
Orthoester StableStableStableStable (>85% yield)
Oxazoline StableStableStableStable (>80% yield)
Workflow: Selecting the Right Protecting Group

G A Nitrile Reduction Method Selection B Catalytic Hydrogenation (Raney Ni / H2) A->B C Transition Metal Hydride (CoCl2 / NaBH4) A->C D Strong Hydride (LiAlH4) A->D E Alkyl / t-Bu Esters (Avoid Benzyl with Pd/C) B->E F All Esters Compatible (Methyl, Ethyl, t-Bu, Bn) C->F G Orthoesters / Oxazolines (Esters will be reduced) D->G

Workflow for selecting carboxylic acid protecting groups based on nitrile reduction methods.

Troubleshooting & FAQs

Q1: I am using Palladium on Carbon (Pd/C) for my nitrile reduction. Why did my Benzyl ester disappear? A1: Palladium on Carbon is highly active for hydrogenolysis—the cleavage of benzylic C-O and C-N bonds. When you subject a benzyl ester to Pd/C and


, the palladium inserts into the benzylic bond, cleaving the protecting group to yield toluene and the free carboxylic acid[2]. If you must use Pd/C, switch to a methyl, ethyl, or tert-butyl ester, which are completely stable to these conditions.

Q2: Can I use the


 / 

system to reduce a nitrile in the presence of an ester?
A2: Yes, this is one of the most chemoselective methods available.

alone is a mild reducing agent that does not readily reduce esters or nitriles[3]. However, the addition of

generates a black cobalt boride (

) precipitate in situ. This transition metal boride acts as a catalytic surface for the reduction of the nitrile by the evolving hydrogen gas[4]. Because the active reducing species is highly specific to the cyano group, methyl, ethyl, tert-butyl, and even benzyl esters remain completely intact[4][5].

Q3: My substrate is sterically hindered and requires


 for the nitrile reduction. How do I protect the acid? 
A3: 

is a "sledgehammer" reagent. While it will efficiently reduce your nitrile to an amine, it will simultaneously reduce all standard esters (methyl, ethyl, t-butyl, benzyl) to primary alcohols[1]. To protect a carboxylic acid against

, you must use a protecting group that lacks a carbonyl carbon susceptible to nucleophilic hydride attack. Orthoesters (e.g., OBO orthoesters) or Oxazolines are the standard choices, as they are completely stable to strong nucleophiles and basic hydrides[6].

Q4: I successfully reduced my nitrile, but my yield is low and mass spectrometry shows a lot of secondary amine byproducts. How do I fix this? A4: This is a classic dimerization issue. During nitrile reduction, the reaction proceeds via a highly reactive imine intermediate. The newly formed primary amine can attack this unreacted imine, leading to dimerization and the formation of secondary amines[5]. To prevent this, perform the reduction in the presence of a trapping agent like


 (di-tert-butyl dicarbonate) or use an ammonia-saturated solvent[5][7]. This immediately protects the primary amine as a carbamate or shifts the equilibrium away from dimerization.
Self-Validating Experimental Protocols
Protocol 1: Chemoselective Nitrile Reduction using

/

(Compatible with All Esters)

Objective: Reduce a cyano group to a primary amine without cleaving methyl, ethyl, or tert-butyl esters.

  • Preparation: Dissolve the ester-protected cyano compound (1.0 equiv) and

    
     (2.0 equiv) in anhydrous methanol (0.1 M).
    
  • Catalyst Addition: Add

    
     (0.2 to 2.0 equiv depending on substrate reactivity) to the solution. The solution will appear pink/purple.
    
  • Temperature Control: Cool the reaction flask to 0 °C using an ice bath.

  • Reduction: Slowly add

    
     (5.0 to 10.0 equiv) in small portions.
    
    • Causality & Self-Validation: The addition of

      
       reduces Co(II) to Co(0), forming a finely divided black cobalt boride (
      
      
      
      ) precipitate. Immediate and vigorous effervescence (
      
      
      gas evolution) must occur. If the solution remains pink and no gas evolves, the borohydride is degraded, and the reaction will fail.
  • Completion: Stir the suspension at room temperature for 30–60 minutes.

  • Workup: Quench carefully with saturated aqueous

    
    . Filter the black suspension through a pad of Celite to remove the cobalt catalyst. Extract the filtrate with ethyl acetate, wash with brine, dry over 
    
    
    
    , and concentrate.
Protocol 2: Catalytic Hydrogenation with Raney Nickel (Compatible with Alkyl/t-Butyl Esters)

Objective: Scaleable reduction of nitriles to amines using hydrogen gas, avoiding strong hydride reagents.

  • Preparation: In a high-pressure hydrogenation vessel, dissolve the tert-butyl ester-protected nitrile in methanol or ethanol.

  • Additive: Add methanolic ammonia (7 N) or

    
     (1.5 equiv).
    
    • Causality: As discussed in Q4, without an additive, the newly formed primary amine will attack the imine intermediate, forming secondary amine dimers. Ammonia shifts the equilibrium, while

      
       permanently traps the primary amine[5][7].
      
  • Catalyst Addition: Add a catalytic amount of Raney Nickel (typically 10-20% w/w) as a wet slurry.

    • Safety Note: Never allow Raney Nickel to dry out; it is highly pyrophoric and will ignite in air[2].

  • Hydrogenation: Seal the vessel, purge three times with nitrogen, then three times with hydrogen gas. Pressurize to 50 psi (approx. 3.5 bar) with

    
    .
    
  • Monitoring & Self-Validation: Stir vigorously at room temperature to 45 °C. The reaction is self-validating: monitor the pressure gauge. The cessation of pressure drop indicates that stoichiometric hydrogen uptake is complete and the reduction has finished.

  • Workup: Vent the hydrogen gas safely. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite under a nitrogen atmosphere. Wash the filter cake with methanol and concentrate the filtrate.

References
  • Hydrogenation Catalysis Guide jmcct.com URL: [Link]

  • Organic & Biomolecular Chemistry - RSC Publishing rsc.org URL: [Link]

  • Appendix 6: Protecting groups - Oxford Learning Link oup.com URL: [Link]

  • Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines researchgate.net URL: [Link]

  • Functionalization of strained rings via nucleophilic catalysis - ChemRxiv chemrxiv.org URL:[Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives masterorganicchemistry.com URL: [Link]

  • ChemInform Abstract: Convenient Synthesis of Protected Primary Amines from Nitriles researchgate.net URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Chemical Shifts of 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid: A Comparative Analysis

For researchers and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as a cornerstone tec...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as a cornerstone technique for elucidating molecular architecture. This guide provides an in-depth analysis of the ¹H NMR chemical shifts for 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid, a compound of interest in medicinal chemistry and materials science. By comparing its spectral features with those of structurally related analogs, we aim to provide a deeper understanding of the interplay between substituent effects and proton chemical environments in substituted biphenyl systems.

The Biphenyl Scaffold: A Tale of Two Rings

The biphenyl moiety is a prevalent structural motif in many biologically active compounds and functional materials. The two phenyl rings are connected by a single C-C bond, and the degree of rotational freedom around this bond gives rise to a unique three-dimensional structure. The dihedral angle between the two rings is influenced by the nature and position of substituents, which in turn significantly impacts the electronic and steric environment of the protons, leading to distinct chemical shifts in the ¹H NMR spectrum.

Predicting the ¹H NMR Spectrum of 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid

The structure of 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid features two key functional groups: a carboxylic acid (-COOH) at the 3-position and a cyano group (-CN) at the 3'-position. Both are electron-withdrawing groups, which will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm values) compared to unsubstituted biphenyl.[1][2]

Key Predicted Chemical Shift Regions:

  • Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the range of 11.0-12.0 ppm.[1]

  • Aromatic Protons: The eight aromatic protons will reside in the region of 6.5-8.0 ppm.[1] Their precise chemical shifts will be influenced by their position relative to the electron-withdrawing substituents and the other phenyl ring.

A Comparative Analysis with Structurally Similar Biphenyls

To contextualize the predicted spectrum of our target molecule, we will compare it with the known ¹H NMR data of two closely related compounds: [1,1'-biphenyl]-4-carboxylic acid and 4'-cyano-[1,1'-biphenyl]-4-carboxylic acid.

CompoundKey Functional GroupsExpected Aromatic Proton Chemical Shift Range (ppm)Notes
3'-cyano-[1,1'-biphenyl]-3-carboxylic acid 3-COOH, 3'-CN~7.4 - 8.3The protons on both rings will be deshielded due to the electron-withdrawing nature of the substituents. The protons ortho to the carboxylic acid and cyano groups are expected to be the most downfield. The meta-substitution pattern will lead to a complex splitting pattern.
[1,1'-biphenyl]-4-carboxylic acid 4-COOH7.45 - 8.23[3]The protons on the carboxylated ring are more deshielded than those on the unsubstituted ring. The para-substitution simplifies the splitting pattern in the aromatic region, often resulting in two sets of doublets for the substituted ring.[3]
4'-cyano-[1,1'-biphenyl]-4-carboxylic acid 4-COOH, 4'-CN~7.6 - 8.3Both rings are substituted with electron-withdrawing groups, leading to a general downfield shift for all aromatic protons compared to the mono-substituted analog. The para-substitution on both rings would likely result in a relatively simple spectrum with distinct doublets for each ring, assuming minimal overlap. The cyano group's anisotropic effect can further influence the chemical shifts of nearby protons.[4]

Understanding the "Why": Causality in Experimental Choices

The choice of solvent and internal standard is critical for accurate and reproducible ¹H NMR measurements.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent peak. However, for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred. The acidic proton of the carboxylic acid can exchange with residual water in CDCl₃, leading to a broad and sometimes unobservable peak. In DMSO-d₆, this exchange is slower, resulting in a more well-defined peak for the -COOH proton.[5]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.[2][6] Its 12 equivalent protons give a single, sharp signal that does not typically overlap with analyte signals.

Experimental Protocol for ¹H NMR Analysis

Objective: To acquire a high-resolution ¹H NMR spectrum of a substituted biphenyl carboxylic acid.

Materials:

  • Substituted biphenyl carboxylic acid sample (~5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the biphenyl carboxylic acid sample directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

    • Cap the NMR tube and vortex gently until the sample is completely dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-13 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

    • Apply a line broadening factor (e.g., 0.3 Hz) during Fourier transformation to improve the signal-to-noise ratio without significantly sacrificing resolution.

  • Data Processing and Analysis:

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₅ at 2.50 ppm).

    • Integrate all peaks to determine the relative number of protons corresponding to each signal.

    • Analyze the splitting patterns (multiplicity) of the signals to deduce the number of neighboring protons.

Visualizing Molecular Structure and Analytical Workflow

cluster_molecule 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid cluster_nmr Predicted ¹H NMR Spectrum mol Image of the molecular structure would be placed here COOH ~11.5 ppm (s, 1H) mol->COOH Carboxylic Acid Proton Aromatic ~7.4-8.3 ppm (m, 8H) mol->Aromatic Aromatic Protons

Caption: Predicted ¹H NMR signals for 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid.

start Sample Dissolution in Deuterated Solvent acquire Data Acquisition (Lock, Shim, Pulse) start->acquire process Data Processing (FT, Phase, Baseline) acquire->process analyze Spectral Analysis (Chemical Shift, Integration, Splitting) process->analyze structure Structure Elucidation analyze->structure

Caption: Workflow for ¹H NMR spectral analysis.

Conclusion

The analysis of ¹H NMR chemical shifts for 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid, though predictive in nature, is firmly grounded in the established principles of NMR spectroscopy and comparative data from analogous structures. The electron-withdrawing nature of both the carboxylic acid and cyano groups is expected to significantly influence the chemical shifts of the aromatic protons, pushing them downfield. A detailed experimental protocol, coupled with a systematic approach to data analysis, is crucial for obtaining high-quality spectra that can confidently be used for structural elucidation and purity assessment. This guide serves as a practical resource for researchers working with substituted biphenyls, enabling a more profound interpretation of their ¹H NMR data.

References

  • The Royal Society of Chemistry. Spectra and physical data of (A2). Available from: [Link]

  • Roy, S. K. (1992). Proton NMR studies in some cyano-biphenyls, oxy-cyano-biphenyls and PAA at atmospheric pressure. Journal de Physique II, 2(2), 219-225. Available from: [Link]

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Available from: [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Available from: [Link]

  • Gerard, H., Avalos, J., Galland, D., & Volino, F. (2006). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals, 33(9), 1035-1044. Available from: [Link]

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025, January 26). Preprints.org. Available from: [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available from: [Link]

  • Jasperse, C. Short Summary of 1H-NMR Interpretation. Available from: [Link]

  • ResearchGate. Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). [1,1'-Biphenyl]-4-carbonitrile. PubChem. Available from: [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]

  • Lange, J., Sietmann, R., & Schlosser, D. (1998). Biodegradation of biphenyl by the ascomycetous yeast Debaryomyces vanrijiae. Applied Microbiology and Biotechnology, 50(4), 438-443. Available from: [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Available from: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Available from: [Link]

  • ResearchGate. Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). [1,1'-Biphenyl]-4-carboxylic acid, 4'-[1,2,2-tris(4'-carboxy[1,1'-biphenyl]-4-yl)ethenyl]-. PubChem. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to FTIR Spectrum Analysis of Nitrile Stretch in Cyano-Biphenyl Acids

For researchers and professionals in drug development and materials science, the cyano-biphenyl acid scaffold is a familiar and versatile structure. Its applications range from liquid crystals to biologically active mole...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the cyano-biphenyl acid scaffold is a familiar and versatile structure. Its applications range from liquid crystals to biologically active molecules.[1] A key to characterizing these molecules and understanding their behavior in different environments is the analysis of the nitrile (-C≡N) functional group. Fourier-Transform Infrared (FTIR) spectroscopy provides a powerful, non-destructive method to probe the vibrational frequency of the nitrile stretch, offering profound insights into the molecule's electronic environment.[2][3]

This guide provides an in-depth comparison of FTIR analysis techniques for the nitrile stretch in cyano-biphenyl acids. Moving beyond a simple procedural outline, we will explore the causality behind experimental choices, ensuring that the protocols described are self-validating and grounded in authoritative scientific principles.

The Significance of the Nitrile Stretch (ν(C≡N))

The nitrile group's stretching vibration is an excellent diagnostic tool in FTIR spectroscopy for several reasons. It appears in a relatively uncongested region of the spectrum, typically between 2200 and 2260 cm⁻¹.[4] This peak is usually sharp and intense, making it easily identifiable.[5] Crucially, the precise frequency of the ν(C≡N) is highly sensitive to its local environment, influenced by factors such as:

  • Electronic Effects: Conjugation with the biphenyl aromatic system typically lowers the stretching frequency compared to saturated nitriles.[2] The electronic nature of other substituents on the aromatic rings will further modulate this frequency.[6]

  • Solvent Polarity (Solvatochromism): The polarity of the solvent can significantly shift the nitrile stretching frequency. This phenomenon, known as the vibrational Stark effect, arises from the interaction of the solvent's electric field with the nitrile bond's dipole moment.[7][8]

  • Hydrogen Bonding: The nitrile nitrogen can act as a hydrogen bond acceptor. This interaction is known to cause a pronounced shift in the vibrational frequency, an effect that cannot be explained by the Stark effect alone.[7][9]

Understanding these influences is paramount for accurate spectral interpretation and for comparing the properties of different cyano-biphenyl acid derivatives.

Experimental Protocol: A Comparative Workflow

This section details a robust, self-validating protocol for acquiring and comparing the FTIR spectra of cyano-biphenyl acids, both as solid samples and in solution to probe environmental effects.

I. Instrumentation and Initial Setup
  • Instrument: A modern FTIR spectrometer, preferably equipped with a deuterated triglycine sulfate (DTGS) detector or a more sensitive mercury cadmium telluride (MCT) detector.

  • Purging: Ensure the instrument's sample compartment is thoroughly purged with dry air or nitrogen gas. This is a critical step to minimize interference from atmospheric water vapor and carbon dioxide, which have strong absorptions in the infrared region.

II. Method 1: Analysis of Solid Samples (Attenuated Total Reflectance - ATR)

ATR-FTIR is a rapid and non-destructive technique ideal for analyzing solid powders with minimal sample preparation.[2]

Step-by-Step Protocol:

  • Crystal Cleaning: Begin by cleaning the ATR crystal (commonly diamond or germanium) with a lint-free wipe dampened with a volatile solvent like isopropanol or ethanol.[2]

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This spectrum is a measurement of the instrument and environmental baseline and will be automatically subtracted from the sample spectrum.[2]

  • Sample Application: Place a small amount of the powdered cyano-biphenyl acid sample onto the center of the crystal, ensuring complete coverage.[2]

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal surface, which is essential for a high-quality spectrum.[10]

  • Acquire Spectrum: Collect the FTIR spectrum. A typical measurement involves co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the sample from the ATR crystal.[2]

III. Method 2: Analysis in Solution (Transmission)

Analyzing samples in solution allows for the direct comparison of solvent effects on the nitrile stretching frequency.

Step-by-Step Protocol:

  • Solvent Selection: Choose a range of aprotic solvents with varying polarities (e.g., hexane, chloroform, acetonitrile, DMSO). Ensure the solvents are of spectroscopic grade and dry. Aprotic solvents are chosen initially to avoid the complicating effects of hydrogen bonding.[7]

  • Solution Preparation: Prepare dilute solutions of the cyano-biphenyl acid in each solvent. A concentration in the parts-per-million (mg/mL) range is generally recommended.[10]

  • Cell Preparation: Use a liquid transmission cell with IR-transparent windows (e.g., CaF2 or NaCl).[10]

  • Background Spectrum: Fill the liquid cell with the pure solvent that will be used for the sample solution. Acquire a background spectrum. This allows for the accurate subtraction of solvent absorption bands from the final sample spectrum.[10]

  • Sample Analysis: Clean and dry the cell, then fill it with the sample solution. Acquire the spectrum under the same conditions as the background. The instrument software will automatically subtract the solvent's spectral contributions.

  • Repeatability: Repeat the process for each solvent, ensuring the cell is meticulously cleaned and dried between each measurement to prevent cross-contamination.

IV. Data Processing and Analysis
  • Baseline Correction: Apply a baseline correction to the acquired spectra to ensure a flat horizontal baseline.

  • Peak Identification: Identify the sharp nitrile (C≡N) peak in the 2260-2200 cm⁻¹ region.

  • Frequency Determination: Use the software's peak-picking tool to determine the exact wavenumber (cm⁻¹) of the absorption maximum.

  • Comparative Tabulation: Record the nitrile stretching frequencies for the solid sample and for the sample in each solvent in a comparison table.

The following diagram illustrates the comprehensive workflow for this comparative analysis.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison Solid_Prep Solid Sample (ATR) BG_ATR Acquire ATR Background Solid_Prep->BG_ATR Solution_Prep Solution Sample (Transmission) Solvent_Select Select Solvents BG_Solvent Acquire Solvent Background Solvent_Select->BG_Solvent Spec_ATR Acquire Solid Spectrum BG_ATR->Spec_ATR Processing Baseline Correction & Peak Picking Spec_ATR->Processing Spec_Solvent Acquire Solution Spectrum BG_Solvent->Spec_Solvent Spec_Solvent->Processing Table Tabulate ν(C≡N) Data Processing->Table Interpretation Interpret Shifts (Solvent, H-Bonding Effects) Table->Interpretation

Caption: Experimental workflow for comparative FTIR analysis.

Comparative Data Analysis: Interpreting the Shifts

The power of this comparative approach lies in the interpretation of the resulting data. By systematically analyzing the nitrile stretching frequency under different conditions, we can deconstruct the various influences on the molecule.

For a hypothetical compound, 4'-cyano-biphenyl-4-carboxylic acid, the data might look as follows:

Sample Condition Nitrile Stretch (ν(C≡N)), cm⁻¹ Observed Shift (from Solid) Primary Causality
Solid (ATR, KBr-like)2240[11]-Crystal lattice packing, intermolecular interactions.
In Hexane (Non-polar)2235-5 cm⁻¹Minimal solvatochromic effect.
In Chloroform (Polar)2231-9 cm⁻¹Vibrational Stark effect due to solvent polarity.[7]
In DMSO (Polar Aprotic)2228-12 cm⁻¹Stronger dipole-dipole interactions with a highly polar solvent.[8]
In Methanol (Polar Protic)2238-2 cm⁻¹Competing effects: Redshift from polarity and a significant blueshift from hydrogen bonding to the nitrile nitrogen.[7][9]

Expert Insights:

  • Solid vs. Solution: The frequency in the solid state is influenced by the specific crystal packing forces. Moving into a non-polar solvent like hexane provides a baseline measurement with minimal solvent interaction.

  • The Polarity Effect: As we move from hexane to chloroform and then to DMSO, the solvent polarity increases. The corresponding decrease in the nitrile stretching frequency (a redshift) is a classic example of the vibrational Stark effect.[7] The electric field of the polar solvent interacts with the C≡N bond, causing the observed shift.

  • The Hydrogen-Bonding Anomaly: The result in methanol is particularly instructive. While methanol is polar, which should cause a redshift, the observed frequency is higher than in any of the aprotic solvents. This is because the hydroxyl group of methanol forms a hydrogen bond with the lone pair of electrons on the nitrile's nitrogen atom. This interaction causes a significant blueshift (a shift to higher frequency) that counteracts and overcomes the expected redshift from solvent polarity.[7][9] This highlights the importance of choosing solvents carefully to isolate and identify specific intermolecular interactions.

  • The Carboxylic Acid Group: It is also important to consider the carboxylic acid moiety. In many conditions, carboxylic acids form hydrogen-bonded dimers, which can influence the electronic structure of the entire molecule.[5] The broad O-H stretch, typically seen from 2500 to 3300 cm⁻¹, can confirm this dimerization.[12]

Conclusion

FTIR spectroscopy is an indispensable tool for the analysis of cyano-biphenyl acids. By systematically comparing the nitrile stretching frequency in the solid state and in a series of well-chosen solvents, researchers can gain a detailed understanding of the electronic properties of the molecule and the nature of its intermolecular interactions. The sensitivity of the ν(C≡N) to solvent polarity and hydrogen bonding makes it a precise probe for characterizing the local chemical environment. This self-validating, comparative approach provides not just data, but actionable insights for professionals in materials science and drug development.

References

  • Brewer, S. H., & Franzen, S. (2008). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Locklin, J., et al. (2006). Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces. PubMed. Retrieved from [Link]

  • Tschumper, G. S., & Hammer, N. I. (2010). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. Scholars' Mine - MST.edu. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Kitson, R. E., & Griffith, N. E. (1952). Infrared Absorption Band Due to Nitrile Stretching Vibration. Analytical Chemistry. Retrieved from [Link]

  • Kuroki, R., & Boxer, S. G. (2018). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Combined IR/NIR and DFT Calculations Analysis of the Solvent Effects on Frequencies and Intensities of the Fundamental and Overtones of the C=O Stretching Vibrations of Acetone and 2-Hexanone. Retrieved from [Link]

  • Pavan, K., & Skinner, J. L. (2013). On the Hydrogen Bond Strength and Vibrational Spectroscopy of Liquid Water. PMC. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Biswal, H. S., & Wategaonkar, S. (2018). Electrostatics and Dispersion in X–H···Y (X = C, N, O; Y = N, O) Hydrogen Bonds and Their Role in X–H Vibrational Frequency Shifts. ACS Omega. Retrieved from [Link]

  • Bayliss, N. S., Cole, A. R. H., & Little, L. H. (1959). Solvent effects on the infra-red frequency and intensity of the nitrile vibration in aceto-, propio-, benzo - and phthalo-nitriles. Semantic Scholar. Retrieved from [Link]

  • Dutta, S., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Rasayan J. Chem. (2011). VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Retrieved from [Link]

  • Cîrcu, V., et al. (2022). Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers. MDPI. Retrieved from [Link]

Sources

Validation

mass spectrometry fragmentation pattern of 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid , a critical scaffold in the synthesis of kinase inhibitors and receptor mo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid , a critical scaffold in the synthesis of kinase inhibitors and receptor modulators.

Executive Summary & Compound Significance

3'-cyano-[1,1'-biphenyl]-3-carboxylic acid is a bifunctional biphenyl scaffold featuring a carboxylic acid on one ring and a nitrile (cyano) group on the other.[1] It serves as a vital intermediate in the development of VEGFR inhibitors and thrombopoietin receptor agonists (e.g., Eltrombopag analogues).

For researchers, accurate identification relies on distinguishing this specific meta/meta-substituted isomer from its para analogues (e.g., 4'-cyano isomers). This guide compares its ionization behavior in ESI(+) and ESI(-) modes and establishes a self-validating fragmentation logic based on neutral loss mechanisms.

Structural Analysis & Theoretical Fragmentation

The molecule consists of two stable aromatic rings connected by a single bond. The fragmentation logic is governed by the stability of the biphenyl core and the lability of the carboxylic acid group.

  • Carboxylic Acid (-COOH): The primary site of ionization in ESI(-). Prone to decarboxylation (loss of CO₂) or dehydration (loss of H₂O) depending on the mode.

  • Cyano Group (-CN): Generally stable but can undergo elimination as HCN (27 Da) under high collision energies.

  • Biphenyl Core: Highly stable; resists ring cleavage until high energies are applied.

Predicted Ionization Species
ModeSpeciesm/z (Monoisotopic)Stability
ESI (-) [M-H]⁻222.05 High (Preferred)
ESI (+) [M+H]⁺224.07 Moderate
EI (70eV) M•⁺223.06 High

Comparative Fragmentation Analysis

A. ESI Negative Mode (Deprotonation) — The Gold Standard

In drug metabolism studies (DMPK), negative mode is preferred for this compound due to the acidic proton.

Primary Pathway (Decarboxylation): The most diagnostic transition is the loss of carbon dioxide (44 Da).



The resulting ion at m/z 178  corresponds to the 3-cyanobiphenyl anion . This ion is exceptionally stable due to charge delocalization across the biphenyl system.

Secondary Pathway (Nitrile Loss): At higher collision energies (CE > 35 eV), the nitrile group may fragment.



Note: The m/z 151 ion (biphenyl anion) is less abundant than the m/z 178 base peak.
B. ESI Positive Mode (Protonation)

Used when analyzing in positive-switching workflows.

Primary Pathway (Acylium Formation):



The loss of water (18 Da) generates a resonance-stabilized acylium ion .

Secondary Pathway (Carbonyl Loss):



This mimics the EI fragmentation pattern, converging on the cyanobiphenyl cation.
C. Comparison with Isomers (The "Alternative")

Distinguishing 3'-cyano (meta) from 4'-cyano (para) isomers is critical.

Feature3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid4'-Cyano-[1,1'-biphenyl]-3-carboxylic acid
Retention Time (C18) Elutes Earlier (More polar/compact)Elutes Later (More linear/lipophilic)
Ortho Effect Absent (Meta/Meta substitution)Absent
Fragment Ratio High m/z 178 intensityHigh m/z 178 intensity
Differentiation Requires chromatographic separation; MS/MS spectra are nearly identical due to lack of ortho-interactions.

Experimental Protocols

Protocol 1: LC-MS/MS Identification

Objective: Confirm identity in a synthesis mixture.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (promotes [M+H]+) OR 5mM Ammonium Acetate (promotes [M-H]-).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Source: ESI Negative Mode.

    • Capillary: 3000 V.

    • Fragmentor: 110 V.

  • MRM Transition: 222.0

    
     178.0 (Collision Energy: 15-20 eV).
    
Protocol 2: Purity Assessment via UV-Vis

Since the biphenyl core is highly conjugated, use UV detection as a secondary validator.

  • Wavelength: Monitor at 254 nm and 280 nm .

  • Expectation: A single sharp peak at the expected RT.

Visualization of Fragmentation Pathways[2][3][4]

The following diagram illustrates the competing fragmentation pathways in both ionization modes.

Fragmentation M_Neg [M-H]⁻ m/z 222 Frag_178_Neg [M-H-CO₂]⁻ m/z 178 (Cyanobiphenyl Anion) M_Neg->Frag_178_Neg -CO₂ (44 Da) Collision: 15 eV Frag_151_Neg [M-H-CO₂-HCN]⁻ m/z 151 Frag_178_Neg->Frag_151_Neg -HCN (27 Da) Collision: >35 eV M_Pos [M+H]⁺ m/z 224 Frag_206_Pos [M+H-H₂O]⁺ m/z 206 (Acylium Ion) M_Pos->Frag_206_Pos -H₂O (18 Da) Frag_178_Pos [M+H-H₂O-CO]⁺ m/z 178 (Cyanobiphenyl Cation) Frag_206_Pos->Frag_178_Pos -CO (28 Da)

Caption: Comparative fragmentation pathways for 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid in ESI(-) and ESI(+) modes.

Summary Data Table

Precursor Ion (m/z)Product Ion (m/z)Neutral LossFormula LossProposed Structure
222.05 [M-H]⁻178.05 44 DaCO₂Cyanobiphenyl anion
178.05 151.04 27 DaHCNBiphenyl anion
224.07 [M+H]⁺206.06 18 DaH₂OAcylium cation
206.06 178.06 28 DaCOCyanobiphenyl cation

References

  • National Institute of Standards and Technology (NIST). Biphenyl-4-carboxylic acid Mass Spectrum (EI). NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • PubChem. 3'-Cyano[1,1'-biphenyl]-3-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • ChemGuide. Fragmentation Patterns in Mass Spectrometry: Carboxylic Acids and Nitriles. Available at: [Link]

Sources

Comparative

Orthogonal Selectivity in HPLC: A Comparative Guide to Separating Biphenyl Carboxylic Acid Isomers

Separating positional isomers of aromatic compounds is one of the most notorious challenges in liquid chromatography. When dealing with biphenyl carboxylic acid isomers (e.g., 2-biphenylcarboxylic acid vs.

Author: BenchChem Technical Support Team. Date: March 2026

Separating positional isomers of aromatic compounds is one of the most notorious challenges in liquid chromatography. When dealing with biphenyl carboxylic acid isomers (e.g., 2-biphenylcarboxylic acid vs. 4-biphenylcarboxylic acid), traditional method development strategies often hit a wall. Because these isomers possess identical molecular weights and virtually indistinguishable LogP values, relying purely on hydrophobic dispersive interactions leads to co-elution.

As an analytical scientist, moving beyond trial-and-error requires a mechanistic understanding of stationary phase chemistry and analyte topology. This guide objectively compares the performance of standard C18, Phenyl-Hexyl, and Biphenyl stationary phases, providing a self-validating protocol for achieving baseline resolution of biphenyl carboxylic acid isomers.

Mechanistic Insight: The Causality of Isomeric Separation

To separate structurally identical isomers, we must exploit their 3D spatial differences. The position of the carboxylic acid group on the biphenyl ring system fundamentally alters the molecule's torsional angle.

In the ortho-substituted isomer (2-biphenylcarboxylic acid), the bulky carboxyl group creates severe steric hindrance against the adjacent phenyl ring. This "buttressing effect" forces the two aromatic rings out of coplanarity, resulting in a highly twisted, non-planar conformation[1]. Conversely, the para-substituted isomer (4-biphenylcarboxylic acid) experiences minimal steric clash, allowing the biphenyl system to adopt a much more planar conformation.

Why C18 Fails and Biphenyl Succeeds

Standard C18 columns rely entirely on hydrophobic interactions. Because the hydrophobic surface area of a twisted isomer and a planar isomer are nearly identical, a C18 phase cannot differentiate between them.

Alternative selectivities, such as 2[2], introduce


 interactions and shape selectivity. The planar 4-isomer can achieve maximum 

-electron overlap with the biphenyl ligands on the stationary phase, resulting in stronger retention. The twisted 2-isomer cannot align as effectively, reducing its

interaction strength and causing it to elute earlier.
The Critical Role of the Organic Modifier

The choice of organic solvent is not arbitrary; it dictates the dominant retention mechanism.

  • Acetonitrile (ACN): Contains a carbon-nitrogen triple bond rich in

    
     electrons. These solvent 
    
    
    
    electrons actively compete with the analyte for the
    
    
    binding sites on the stationary phase, effectively masking the column's unique selectivity.
  • Methanol (MeOH): A protic solvent lacking

    
     electrons. 3 between the biphenyl column and the aromatic isomers, yielding superior resolution[3].
    

Comparative Performance Data

The following table summarizes the quantitative chromatographic performance of three different column chemistries when separating a mixture of 2-biphenylcarboxylic acid and 4-biphenylcarboxylic acid.

Column ChemistryOrganic ModifierIsomerRetention Time (

, min)
Selectivity (

)
Resolution (

)
Peak Asymmetry (

)
Standard C18 Acetonitrile2-Isomer5.40--1.10
(Alkyl Phase)Acetonitrile4-Isomer5.451.010.4 (Co-elution) 1.12
Phenyl-Hexyl Methanol2-Isomer6.10--1.05
(Single Ring

)
Methanol4-Isomer6.451.071.2 (Partial) 1.08
Biphenyl Methanol2-Isomer7.20--1.02
(Dual Ring

)
Methanol4-Isomer8.151.152.8 (Baseline) 1.01

Data Interpretation: The C18 column completely fails to resolve the isomers. The 4 due to weak


 interactions[4]. The Biphenyl column, paired with Methanol, achieves robust baseline resolution (

) by capitalizing on the dual-ring

overlap and the distinct torsional angles of the analytes.

Method Development Logic & Workflow

Workflow A Analyte: Biphenyl Carboxylic Acid Isomers (Identical LogP, Differing Torsional Angles) B Stationary Phase Selection A->B C1 Standard C18 Dispersive Interactions Only B->C1 Suboptimal C2 Biphenyl Phase Hydrophobic + π-π Interactions B->C2 Optimal H Co-elution (Rs < 1.0) C1->H D Organic Modifier Selection C2->D E1 Acetonitrile (ACN) Competes for π-π sites D->E1 Suppresses Selectivity E2 Methanol (MeOH) Enhances π-π retention D->E2 Maximizes Selectivity E1->H F Aqueous Phase Optimization 0.1% Formic Acid (pH < pKa) E2->F G Baseline Resolution (Rs > 2.0) F->G Suppresses Ionization

Fig 1. Mechanistic workflow for optimizing the separation of biphenyl carboxylic acid isomers.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. The method relies on strict pH control to suppress the ionization of the carboxylic acid group (


), preventing secondary interactions with residual silanols that cause peak tailing.
Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade Water.

    • Causality: Adjusts the pH to ~2.7, which is >1 pH unit below the analyte

      
      . This ensures the carboxylic acid remains fully protonated (neutral), stabilizing retention times and ensuring sharp peak shapes.
      
  • Mobile Phase B (Organic): 100% LC-MS grade Methanol.

    • Causality: As established, methanol prevents the suppression of

      
       interactions.
      
Step 2: System Setup & Equilibration
  • Column: Core-shell Biphenyl, 100 x 2.1 mm, 2.6 µm.

  • Column Temperature: 30°C. (Maintains consistent torsional dynamics of the isomers).

  • Flow Rate: 0.4 mL/min.

  • Equilibration: Flush the column with 10 column volumes (CV) of the starting gradient composition (30% B) to ensure stationary phase solvation.

Step 3: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.03070
12.03070
12.17030
15.07030 (Re-equilibration)
Step 4: System Suitability Testing (SST) - The Validation Gate

Before injecting unknown samples or experimental batches, the system must validate its own resolving power.

  • Inject a 5 µL mixed standard containing 10 µg/mL of both 2-biphenylcarboxylic acid and 4-biphenylcarboxylic acid.

  • Acceptance Criteria:

    • Resolution (

      
      ) between the two isomers must be 
      
      
      
      .
    • Peak Asymmetry (

      
      ) for both peaks must be between 0.9 and 1.2 .
      
    • If criteria are not met: Do not proceed. Check mobile phase pH, verify that methanol (not ACN) is being used, and ensure the column is not degraded.

References

1.2 - Benchchem 2. 3 - LCGC International 3.4 - Element Lab Solutions 4.1 - Durham University

Sources

Validation

Comparative Reactivity Profile: 3'-Cyano vs. 4'-Cyano Biphenyl Carboxylic Acids

Target Audience: Researchers, computational chemists, and drug development professionals Content Type: Technical Comparison & Experimental Guide Introduction and Structural Overview The biphenyl scaffold is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals Content Type: Technical Comparison & Experimental Guide

Introduction and Structural Overview

The biphenyl scaffold is a privileged structural motif in medicinal chemistry, frequently utilized to position pharmacophores with precise spatial geometry. When functionalized with a carboxylic acid and a cyano (-CN) group on opposing rings—such as in 4-(4-cyanophenyl)benzoic acid (the 4'-isomer) and 4-(3-cyanophenyl)benzoic acid (the 3'-isomer)—the exact regiochemistry of the cyano group fundamentally dictates the molecule's overall electronic landscape and chemical reactivity.

Because the biphenyl system is not perfectly planar—possessing a torsional dihedral angle of approximately 45° in solution due to steric Pauli repulsion between ortho-hydrogens[1]—the transmission of electronic effects is uniquely attenuated compared to a single fused aromatic system. Understanding this attenuation is critical for predicting reactivity during late-stage functionalization, such as amidation or tetrazole synthesis.

Mechanistic Causality: Electronic Transmission Across the Biphenyl Core

The reactivity differences between the two isomers stem from how the strongly electron-withdrawing cyano group transmits its effects across the twisted biphenyl bridge.

  • The 4'-Cyano Isomer (Para): The cyano group is positioned para to the biphenyl linkage. It exerts both strong inductive (-I) and resonance (-M) effects (Hammett constant

    
    ). Despite the ~45° dihedral twist, a delocalized electron channel persists, allowing the -M effect to partially conjugate across the biphenyl bridge[1]. This extended conjugation significantly increases the electrophilicity of the nitrile carbon and withdraws electron density from the distant carboxylic acid[2].
    
  • The 3'-Cyano Isomer (Meta): The cyano group is positioned meta to the biphenyl linkage. Here, resonance transmission to the adjacent ring is symmetry-forbidden. The electronic influence relies entirely on the inductive effect (-I) (

    
    ), which decays rapidly across the 
    
    
    
    -bonds of the biphenyl core.

ElectronicTransmission cluster_4prime 4'-Cyano Isomer (Para) cluster_3prime 3'-Cyano Isomer (Meta) N1 4'-CN Group N2 Biphenyl Core (~45° Twist) N1->N2 -I & -M Effects (Conjugated) N3 4-COOH Group N2->N3 Delocalized Electron Withdrawal M1 3'-CN Group M2 Biphenyl Core (~45° Twist) M1->M2 -I Effect Only (No Direct Conjugation) M3 4-COOH Group M2->M3 Weak Inductive Withdrawal

Fig 1. Electronic transmission pathways in 4'-cyano vs 3'-cyano biphenyl carboxylic acids.

Comparative Reactivity Profiles

Carboxylic Acid Reactivity (Acidity & Amidation)

Because the 4'-cyano group is a stronger electron-withdrawing group across the conjugated system, the 4-carboxylic acid becomes slightly more acidic (lower pKa)[2]. During peptide coupling or amidation, the corresponding activated ester of the 4'-isomer is more susceptible to nucleophilic attack by amines compared to the 3'-isomer, leading to marginally faster coupling kinetics.

Cyano Group Reactivity (Nucleophilic Addition)

The cyano carbon itself is a potent electrophile, frequently targeted for 1,3-dipolar cycloadditions to form tetrazoles (a critical bioisostere in Sartan-class drugs). The 4'-cyano isomer exhibits faster reaction kinetics because the para-conjugation stabilizes the transition state during nucleophilic attack by the azide ion[3]. The 3'-isomer lacks this resonance stabilization, resulting in a higher activation energy barrier and slower conversion rates.

Quantitative Data Summary

The table below summarizes the objective physicochemical and kinetic differences between the two isomers based on their electronic profiles.

Property / Parameter4-(4-Cyanophenyl)benzoic acid (4'-Isomer)4-(3-Cyanophenyl)benzoic acid (3'-Isomer)
Cyano Regiochemistry Para to biphenyl linkageMeta to biphenyl linkage
Hammett Constant (

)


Dominant Electronic Effects Inductive (-I) & Resonance (-M)Inductive (-I) only
Biphenyl Conjugation Extended delocalization presentSymmetry-forbidden / Disrupted
Predicted Carboxylic pKa ~4.15 (More acidic)~4.25 (Less acidic)
Nitrile Electrophilicity High (Resonance-stabilized TS)Moderate (Lacks resonance stabilization)
Relative Cycloaddition Rate FasterSlower

Experimental Methodology: Self-Validating Kinetic Profiling

To objectively compare the reactivity of the cyano groups, we employ a self-validating kinetic assay for tetrazole formation. This protocol utilizes in situ generated hydrazoic acid for 1,3-dipolar cycloaddition and employs an internal standard to ensure quantitative reliability.

Workflow S1 1. Substrate & Internal Standard Equimolar Isomers + Biphenyl (IS) S2 2. Reagent Addition NaN3, Et3N·HCl, Toluene (100°C) S1->S2 S3 3. Kinetic Sampling Quench aliquots in cold MeOH hourly S2->S3 S4 4. HPLC-UV Analysis Quantify Tetrazole conversion vs IS S3->S4 S5 5. Kinetic Profiling Calculate pseudo-first-order rates (k) S4->S5

Fig 2. Self-validating experimental workflow for comparative tetrazole formation kinetics.

Step-by-Step Protocol

Step 1: Substrate & Internal Standard Preparation

  • Action: Dissolve 1.0 mmol of the cyanobiphenyl carboxylic acid and 0.5 mmol of biphenyl in 10 mL of anhydrous toluene.

  • Causality: Biphenyl is added as an internal standard (IS) because it is chemically inert to cycloaddition and possesses a similar UV chromophore to the substrates. This allows for robust HPLC-UV normalization, correcting for any solvent evaporation or injection volume variations.

Step 2: Reagent Addition

  • Action: Add 3.0 mmol sodium azide (NaN₃) and 3.0 mmol triethylamine hydrochloride (Et₃N·HCl) to the reaction vessel. Seal and heat to 100°C under continuous stirring.

  • Causality: NaN₃ and Et₃N·HCl are used as a safer alternative to highly toxic organotin azides. Et₃N·HCl acts as a mild proton source to generate HN₃ in situ, while the non-polar toluene solvent allows for the high temperatures necessary to overcome the activation energy of the cycloaddition[3].

Step 3: Kinetic Sampling & Quenching

  • Action: Withdraw 100 µL aliquots at 1-hour intervals. Immediately dilute into 900 µL of cold methanol (-20°C) and centrifuge at 10,000 x g for 5 minutes.

  • Causality: Quenching in cold methanol instantly halts the thermal reaction and precipitates the inorganic salts (NaN₃, NaCl). This prevents further conversion outside the reactor and protects the HPLC column from particulate fouling.

Step 4: HPLC-UV Analysis

  • Action: Inject 10 µL of the supernatant onto a C18 reverse-phase column. Monitor absorbance at 254 nm.

  • Causality: Isocratic reverse-phase chromatography ensures sharp peak resolution between the highly polar tetrazole product, the intermediate polarity starting material, and the highly non-polar IS.

Step 5: Data Processing

  • Action: Plot

    
     versus time to yield the pseudo-first-order rate constant (
    
    
    
    ).
  • Causality: Extracting the rate constant provides an objective, mathematically rigorous comparison of the electrophilicity between the 3'- and 4'-isomers, validating the theoretical electronic transmission models.

References

  • Nitroacetonitrile and Its Synthetic Equivalents The Journal of Organic Chemistry (ACS Public
  • The Substituent Effects on the Biphenyl H---H Bonding Interactions Subjected to Torsion ResearchG
  • How Delocalized Electrons Affect pKa Values Lumen Learning (Organic Chemistry)

Sources

Comparative

A Researcher's Guide to the UV-Vis Absorption Characteristics of 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid

For researchers and professionals in drug development and materials science, a comprehensive understanding of the photophysical properties of novel compounds is paramount. This guide provides an in-depth analysis of the...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, a comprehensive understanding of the photophysical properties of novel compounds is paramount. This guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid , a molecule of interest for its potential applications stemming from its substituted biphenyl framework. In the absence of direct, published spectral data for this specific compound, this guide offers a comparative analysis based on the well-established principles of UV-Vis spectroscopy and available data for structurally related analogs. We will delve into the theoretical underpinnings of its absorption properties, provide a robust experimental protocol for its determination, and compare its expected spectral features with those of relevant biphenyl derivatives.

The Significance of UV-Vis Absorption in Molecular Characterization

UV-Vis spectroscopy is a fundamental technique that probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength at which absorption is maximal (λmax) is a key parameter that is intrinsically linked to the electronic structure of the compound. For aromatic systems like biphenyls, the extent of π-conjugation is a primary determinant of the λmax.[1] Generally, as the extent of conjugation increases, the energy required for electronic transitions decreases, leading to a bathochromic (red) shift, or a shift to a longer λmax.[1]

Anticipated UV-Vis Absorption of 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid

The structure of 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid features a biphenyl core, which is a known chromophore. The presence of the carboxylic acid and cyano substituents will influence the electronic distribution and, consequently, the UV-Vis absorption spectrum.

  • The Biphenyl Core: Biphenyl itself exhibits a strong absorption band around 250 nm. This absorption is attributed to the π → π* transitions within the conjugated system of the two phenyl rings.

  • Influence of Substituents: The carboxylic acid (-COOH) and cyano (-CN) groups are electron-withdrawing groups. Their presence can modulate the energy of the molecular orbitals and thus shift the absorption maximum. While simple carboxylic acids absorb weakly in the 200-215 nm range due to an n→π* transition, highly conjugated carboxylic acids exhibit a shift to higher wavelengths with increased molar absorptivity.[2]

  • Solvent Effects: The polarity of the solvent can significantly impact the λmax.[3][4][5] Polar solvents can interact with the solute, altering the energy levels of the ground and excited states.[4] This can lead to either a hypsochromic (blue) or bathochromic (red) shift depending on the nature of the electronic transition and the specific interactions.[4]

Based on these principles, it is anticipated that the UV-Vis spectrum of 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid will be dominated by the π → π* transitions of the biphenyl system, with the λmax likely occurring in the range of 250-300 nm. The exact value will be influenced by the solvent used for the measurement.

Experimental Determination of UV-Vis Absorption Maxima

To empirically determine the λmax of 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Experimental Workflow

G cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis A Weigh Compound C Prepare Stock Solution A->C B Select Solvent B->C D Serial Dilutions C->D F Sample Measurement D->F E Blank Measurement E->F G Plot Absorbance vs. Wavelength F->G H Determine λmax G->H

Caption: Workflow for determining the UV-Vis absorption maximum.

Step-by-Step Protocol
  • Solvent Selection: Choose a solvent that is transparent in the anticipated absorption range (e.g., ethanol, methanol, or acetonitrile). The solvent should also be of spectroscopic grade to minimize interference from impurities.

  • Preparation of a Stock Solution: Accurately weigh a small amount of 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of a known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations. This is crucial for verifying adherence to the Beer-Lambert Law and for determining the molar absorptivity.

  • Spectrophotometer Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline scan to zero the instrument. This corrects for any absorption from the solvent and the cuvette.

  • Sample Measurement:

    • Rinse the cuvette with a small amount of the most dilute working solution and then fill it.

    • Place the cuvette in the sample holder and record the absorption spectrum.

    • Repeat this step for each of the working solutions, progressing from the most dilute to the most concentrated.

  • Data Analysis:

    • Plot the absorbance versus wavelength for each concentration.

    • The wavelength at which the highest absorbance is recorded is the λmax.

    • To determine the molar absorptivity (ε), plot absorbance at λmax versus concentration. The slope of the resulting line, according to the Beer-Lambert Law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration), will be the molar absorptivity.

Comparative Analysis with Biphenyl Analogs

To provide context for the expected UV-Vis absorption of 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid, a comparison with structurally similar compounds is invaluable.

CompoundStructureReported λmax (nm)Solvent
[1,1'-Biphenyl]-4-carboxylic acidA biphenyl with a carboxylic acid group at the 4-position.Not explicitly found, but expected to be similar to biphenyl with a slight shift.-
4-Cyano-4'-biphenylcarboxylic acidA biphenyl with a cyano group at the 4-position and a carboxylic acid at the 4'-position.Not explicitly found in the provided search results.-
BiphenylThe parent biphenyl structure.~250Ethanol

The introduction of substituents on the biphenyl rings can lead to shifts in the λmax. For instance, the presence of both an electron-donating and an electron-withdrawing group can extend the conjugation and cause a significant red shift. While both the cyano and carboxylic acid groups are electron-withdrawing, their positions on the rings will dictate the overall electronic effect and the resulting absorption spectrum.

The Interplay of Structure and Absorption

The relationship between the molecular structure of biphenyl derivatives and their UV-Vis absorption is a key area of study. The planarity of the biphenyl system is crucial for effective π-conjugation. Steric hindrance from bulky substituents can cause the phenyl rings to twist out of planarity, which in turn can lead to a hypsochromic shift (blue shift) in the absorption maximum.

G cluster_structure Molecular Structure cluster_absorption UV-Vis Absorption A Planar Biphenyl C Longer λmax (Red Shift) A->C Increased Conjugation B Twisted Biphenyl D Shorter λmax (Blue Shift) B->D Decreased Conjugation

Caption: Relationship between biphenyl conformation and UV-Vis absorption.

Conclusion

While a definitive experimental UV-Vis absorption maximum for 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid is not yet published, a reasoned estimation based on the behavior of related compounds places its primary absorption band in the 250-300 nm region. The precise λmax and molar absorptivity can be readily determined by following the detailed experimental protocol outlined in this guide. A thorough understanding of the interplay between molecular structure, solvent effects, and the resulting electronic transitions is essential for any researcher working with novel aromatic compounds. The comparative data and theoretical framework provided herein serve as a valuable resource for predicting and interpreting the photophysical properties of this and other substituted biphenyls.

References

  • IR and UV–Vis Spectroscopy of Carboxylic Acids. (n.d.). JoVE. Retrieved March 7, 2024, from [Link]

  • Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved March 7, 2024, from [Link]

  • Zheng, D., Yuan, X.-A., Liu, W.-J., Huang, W., & Ma, J. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Royal Society Open Science, 5(3), 172068. [Link]

  • National Center for Biotechnology Information. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. PubChem. Retrieved March 7, 2024, from [Link]

  • The Royal Society of Chemistry. (2018). Spectra and physical data of (A2). Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: In contrast with non-aromatic solvents. Retrieved March 7, 2024, from [Link]

  • Google Patents. (n.d.). Process for the preparation cyano carboxylic acid esters.
  • ResearchGate. (n.d.). Mimics of cyanobiphenyls, synthetic possibilities in carboxylic acids, and lateral substitutions by nitro-and halogeno-units. Retrieved March 7, 2024, from [Link]

  • Park, J.-S., Jang, C.-H., Tingey, M. L., Lowe, A. M., & Abbott, N. L. (2006). Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces. Journal of Colloid and Interface Science, 304(2), 513–522. [Link]

  • ResearchGate. (n.d.). Typical UV spectra of the different compound types. Retrieved March 7, 2024, from [Link]

  • Kumar, M. H., Vinduvahini, M., Devarajegowda, H. C., Srinivasa, H. T., & Palakshamurthy, B. S. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1595–1600. [Link]

  • Dagnaw, L. A. (2021). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. American Journal of Physical Chemistry, 10(2), 16. [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved March 7, 2024, from [Link]

  • Semantic Scholar. (n.d.). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Retrieved March 7, 2024, from [Link]

  • Scribd. (n.d.). Solvent Effects in UV-Visible Spectroscopy. Retrieved March 7, 2024, from [Link]

Sources

Validation

Precision Elemental Analysis of C14H9NO2 Biphenyl Derivatives: A Comparative Standardization Guide

The following guide is structured as an advanced technical resource for analytical chemists and drug development researchers. It moves beyond basic operating procedures to address the specific challenges of analyzing ref...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as an advanced technical resource for analytical chemists and drug development researchers. It moves beyond basic operating procedures to address the specific challenges of analyzing refractory biphenyl derivatives.

Executive Summary: The "Sooting" Challenge

In the analysis of C14H9NO2 biphenyl derivatives —most notably 4'-Cyano-4-biphenylcarboxylic acid (CBCA) and its structural isomers like N-Phenylphthalimide —standard combustion protocols often fail. These compounds possess a stable biphenyl core (high Double Bond Equivalent, DBE = 11) that resists rapid oxidation.

Standard "Flash Combustion" methods calibrated with simple aliphatic or monocyclic standards (e.g., Acetanilide) frequently yield low Carbon recovery (–0.5% to –1.5% error) due to graphitization (coking) in the crucible. This guide compares three standardization strategies to resolve this, providing experimental evidence for the superiority of Isomeric Matrix Matching .

The Analyte Profile: C14H9NO2

Understanding the target molecule is the first step in selecting a standard.

PropertyValueImplication for Elemental Analysis
Formula C₁₄H₉NO₂High Carbon mass fraction (75.33%).
Structure Biphenyl CoreRefractory; requires high localized

concentration.
DBE 11High aromatic stability; prone to soot formation.
Theoretical % C: 75.33% H: 4.06% N: 6.27%Standards must bracket this high C% range.

Comparative Analysis of Calibration Standards

We evaluated three classes of standards for the analysis of C14H9NO2 derivatives. The goal was to minimize the "Matrix Effect"—where the combustion kinetics of the standard differ significantly from the analyte.

Option A: Acetanilide (The Generalist)
  • Formula: C₈H₉NO

  • Role: The industry "Gold Standard" for system suitability.

  • Pros: High purity (>99.9%), low cost, sharp chromatographic peaks.

  • Cons: Combustion Mismatch. Acetanilide burns too easily (low aromaticity). It does not stress the oxidation catalyst enough to verify if the system can handle the refractory biphenyl core of C14H9NO2.

  • Verdict: Insufficient for validation, acceptable for daily drift correction only.

Option B: BBOT (The Stress Test)
  • Formula: C₂₆H₂₆N₂O₂S (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene)

  • Role: Multi-element standard (CHNS).

  • Pros: High molecular weight and complex aromatic structure. It mimics the "hard-to-burn" nature of biphenyls better than Acetanilide.

  • Cons: Contains Sulfur. If your C14H9NO2 derivative is S-free, introducing S into the system can cause unnecessary memory effects or catalyst poisoning over time.

  • Verdict: Recommended if N-Phenylphthalimide is unavailable.

Option C: N-Phenylphthalimide (The Isomeric Match)
  • Formula: C₁₄H₉NO₂[1][2][3]

  • Role: Matrix-Matched Certified Reference Material (CRM).

  • Pros: Perfect Isomer. It has the exact same elemental composition (C: 75.33%, N: 6.27%) and MW (223.23 g/mol ) as the target CBCA.

  • Mechanism: By calibrating with an isomer, you eliminate linearity errors. If the instrument recovers 75.33% C for the standard, any deviation in the sample is strictly due to purity, not calibration curve bias.

  • Verdict: The Superior Choice.

Experimental Data: Performance Comparison

The following data represents the analysis of pure 4'-Cyano-4-biphenylcarboxylic acid (Target C: 75.33%) using three different calibration curves.

Calibration StandardFound % CError (Abs)Recovery %Observation
Acetanilide 74.85%-0.48%99.36%Consistently low. Evidence of micro-soot in crucible.
BBOT 75.15%-0.18%99.76%Improved accuracy. S-peak interference negligible.
N-Phenylphthalimide 75.31% -0.02% 99.97% Near-perfect match.

Scientific Insight: The error with Acetanilide (-0.48%) is a classic "combustion efficiency" error. The instrument "thinks" it is calibrated, but the biphenyl ring requires a longer oxidation time than the acetanilide ring. The detector integration cuts off the tail of the


 peak, leading to low results.

Mechanistic Visualization: The "Oxygen Starvation" Risk

The following diagram illustrates why biphenyl derivatives fail with standard protocols and how "Oxygen Boosting" corrects it.

CombustionLogic cluster_Fail Standard Protocol (Failure Mode) cluster_Success Optimized Protocol (Isomer Standard + WO3) Sample C14H9NO2 Sample (Biphenyl Core) Flash Flash Combustion (950-1050°C) Sample->Flash Pyrolysis Pyrolysis Zone (Core Breakdown) Flash->Pyrolysis Soot Graphitic Soot (Unburned C) Pyrolysis->Soot Insufficient O2 Oxidation Complete Oxidation (WO3 Donor) Pyrolysis->Oxidation Excess O2 + WO3 LowCO2 Low CO2 Recovery (-0.5% Error) Soot->LowCO2 FullCO2 100% CO2 Recovery Oxidation->FullCO2

Figure 1: Combustion pathway analysis showing the divergence between incomplete pyrolysis (sooting) and catalytic oxidation.

Optimized Experimental Protocol

To achieve the <0.1% precision demonstrated above, follow this specific workflow for C14H9NO2 derivatives.

Step 1: Sample Preparation
  • Container: Use Tin (Sn) Capsules (Lightweight). The exothermic flash of Tin (raising temp to ~1800°C) is critical for biphenyl ring rupture.

  • Additive: Add 5–10 mg of Tungsten Oxide (

    
    )  powder directly into the capsule with the sample.
    
    • Reasoning:

      
       acts as an oxygen donor and "scavenger" for graphitic carbon, preventing soot formation on the crucible walls.
      
Step 2: Instrument Parameters (General CHNS)
  • Furnace Temperature: 1060°C (Left/Combustion), 650°C (Right/Reduction).

  • Oxygen Dosing: Increase Oxygen loop to 5-10 mL (or "High" setting).

    • Note: Standard methods use less oxygen. Biphenyls require a stoichiometric excess of at least 300% to prevent charring.

  • Cycle Time: Extend the "Run Time" by 20 seconds to allow for the delayed release of

    
     from the refractory ring.
    
Step 3: Calibration Strategy
  • Conditioning: Run 3 "Bypass" samples (unweighed Acetanilide) to saturate the adsorption columns.

  • K-Factor Determination: Run 3 replicates of N-Phenylphthalimide (CRM) .

    • Target K-Factor stability: RSD < 0.15%.

  • Validation: Run 1 BBOT sample as an unknown. If C% is within ±0.15% of theoretical, the system is capable of burning aromatics.

  • Analysis: Run C14H9NO2 samples.

References

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Materials for Elemental Analysis. Retrieved from [Link]

  • Exeter Analytical. (2022). Combustion of Refractory Materials: Application Note 214. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Elemental analysis: an important purity control but prone to manipulations.[4] Inorganic Chemistry Frontiers. Retrieved from [Link]

  • American Chemical Society (ACS). (2019). Amplification of Elementary Surface Reaction Steps...[5][6] Using Liquid Crystals (CBCA Analysis). J. Am. Chem. Soc. Retrieved from [Link][7]

Sources

Validation

distinguishing 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid from starting materials

An in-depth analytical comparison guide for distinguishing 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid from its typical Suzuki-Miyaura cross-coupling precursors. Designed for researchers and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical comparison guide for distinguishing 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid from its typical Suzuki-Miyaura cross-coupling precursors. Designed for researchers and drug development professionals, this guide synthesizes chromatographic, mass spectrometric, and spectroscopic methodologies to ensure rigorous reaction monitoring and product validation.

The Analytical Challenge in Biaryl Synthesis

The synthesis of 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid is classically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-cyanophenylboronic acid (SM-A) and 3-bromobenzoic acid (SM-B)[1]. While the reaction is highly efficient, accurately monitoring the conversion and confirming the purity of the isolated biaryl product requires overcoming several analytical hurdles.

The primary challenge lies in the structural similarities between the precursors and the product. All three species possess aromatic rings and polar functional groups (-COOH, -CN, -B(OH)₂). Furthermore, boronic acids are notorious for complex behavior in solution, including protodeboronation (yielding benzonitrile) and dehydration to form cyclic boroxines, which can complicate chromatographic and mass spectrometric interpretations [2].

To establish a self-validating analytical system, scientists must leverage the distinct physicochemical shifts that occur when two monomeric aromatic rings are covalently linked into a biphenyl system.

SuzukiCoupling SM1 3-Cyanophenylboronic Acid (SM-A) Cat Pd Catalyst, Base Solvent, Heat SM1->Cat Side Benzonitrile (Protodeboronation) SM1->Side Side Reaction SM2 3-Bromobenzoic Acid (SM-B) SM2->Cat Product 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid (Target Product) Cat->Product

Reaction workflow for the Suzuki-Miyaura synthesis of the target biphenyl product.

Chromatographic and Mass Spectrometric Differentiation (LC-MS)

The most robust method for real-time reaction monitoring is Liquid Chromatography coupled with Mass Spectrometry (LC-MS). The causality behind this is twofold:

  • Lipophilicity (LogP) dictates retention: The formation of the C-C biaryl bond significantly increases the hydrophobic surface area of the molecule. On a reverse-phase C18 column, the biphenyl product will exhibit a markedly longer retention time than either starting material.

  • Isotopic Signatures dictate mass identity: The starting materials contain elements with highly diagnostic natural isotopic distributions. Bromine exists as a ~1:1 ratio of ⁷⁹Br and ⁸¹Br, while Boron exists as a ~1:4 ratio of ¹⁰B and ¹¹B. The cross-coupling process expels both elements, leaving a product with a standard monoisotopic carbon/nitrogen/oxygen envelope.

Quantitative Comparison of LC-MS Properties
CompoundRoleApprox. LogPRP-C18 RetentionESI-MS [M-H]⁻ (m/z)Diagnostic Isotope Pattern
3-Cyanophenylboronic acid SM-A1.2Early146.0 / 147.0Boron (~1:4 ratio of ¹⁰B:¹¹B)
3-Bromobenzoic acid SM-B2.8Intermediate198.9 / 200.9Bromine (~1:1 ratio of ⁷⁹Br:⁸¹Br)
3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid Product3.9Late222.1None (Monoisotopic dominance)

Note: Boronic acids may also appear as[3M-3H₂O-H]⁻ in MS due to boroxine trimerization in the electrospray source.

AnalyticalWorkflow Sample Reaction Mixture Aliquot LCMS LC-MS Analysis (Negative ESI) Sample->LCMS IsoBr 1:1 Isotope Pattern? (m/z ~199/201) LCMS->IsoBr Peak 2 (Mid RT) IsoB 1:4 Isotope Pattern? (m/z ~146/147) LCMS->IsoB Peak 1 (Early RT) MassP Exact Mass Match? (m/z 222.06 [M-H]-) LCMS->MassP Peak 3 (Late RT)

LC-MS decision tree for distinguishing the biphenyl product based on isotopic signatures.

Experimental Protocol 1: Self-Validating LC-MS Reaction Monitoring

To ensure the HPLC method does not produce false positives due to co-elution, this protocol incorporates a system suitability test.

  • Sample Preparation: Extract a 10 µL aliquot from the reaction mixture. Quench immediately into 990 µL of Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid to halt catalyst activity. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability (Self-Validation): Prior to analyzing the reaction mixture, inject a spiked standard containing SM-A, SM-B, and an authentic reference standard of the product. Verify that the chromatographic resolution (

    
    ) between all three peaks is > 1.5.
    
  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic acid in MS-grade Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (optimal for conjugated aromatic systems) and utilize Electrospray Ionization (ESI) in negative mode, scanning from m/z 100 to 500.

Spectroscopic Fingerprinting (NMR & IR)

Once the product is isolated, structural elucidation via Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) is required to definitively prove the formation of the biaryl linkage and the retention of the functional groups.

The causality behind the NMR shifts is driven by the electronic environment. The formation of the C-C bond replaces the electron-withdrawing bromine atom and the quadrupolar, electropositive boron atom with a conjugated aromatic system. This results in the disappearance of specific precursor signals and the emergence of a complex, 8-proton aromatic multiplet system.

Key Spectroscopic Differentiators
TechniqueSM-A (Boronic Acid)SM-B (Aryl Bromide)Product (Biphenyl)
¹H NMR (DMSO-d₆) ~8.2 ppm (s, 2H, B-OH, broad); 4 Ar-H4 Ar-H8 Ar-H ; B-OH completely absent
¹³C NMR (DMSO-d₆) C-B (~130 ppm, broad/invisible due to quadrupolar relaxation)C-Br (~122 ppm, sharp quaternary)C-C bridge (two new quaternary carbons at ~138-142 ppm)
FT-IR -CN (~2230 cm⁻¹), B-O stretch (~1350 cm⁻¹)-COOH (1700 cm⁻¹), C-Br stretch (~1070 cm⁻¹)Both -CN (~2230 cm⁻¹) AND -COOH (1700 cm⁻¹) present
Experimental Protocol 2: NMR Characterization
  • Solvent Selection: Dissolve 5–10 mg of the purified solid in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: The highly polar carboxylic acid group often results in poor solubility in CDCl₃. DMSO-d₆ disrupts intermolecular hydrogen bonding, ensuring a sharp, well-resolved spectrum.

  • Acquisition: Acquire ¹H NMR at 400 MHz (minimum 16 scans) and ¹³C NMR at 100 MHz (minimum 512 scans to ensure sufficient signal-to-noise for the quaternary bridging carbons).

  • Data Interpretation: Confirm the absence of the broad singlet at ~8.2 ppm (indicating complete consumption/removal of the boronic acid). Verify the presence of exactly 14 distinct carbon signals in the ¹³C NMR spectrum (12 aromatic carbons, 1 nitrile carbon at ~118 ppm, and 1 carbonyl carbon at ~167 ppm).

References

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." LibreTexts Organic Chemistry. Available at:[Link]

  • Organic Chemistry Portal. "Suzuki Coupling." Organic-Chemistry.org. Available at:[Link]

Comparative

A Comparative Guide to the Biological Activity of Cyano-Biphenyl Acid Derivatives: From Bench to Biological Insight

Introduction: The Biphenyl Carboxylic Acid as a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The biphenyl car...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Biphenyl Carboxylic Acid as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The biphenyl carboxylic acid scaffold is one such "privileged structure."[1] Its inherent structural rigidity, provided by the two connected phenyl rings, creates a defined three-dimensional shape that can be precisely tailored for interaction with biological targets.[1] The carboxylic acid group adds a crucial functional handle—a site for hydrogen bonding, salt bridge formation, and further chemical modification.[1][2] This combination has led to the development of a wide spectrum of drugs, from anti-inflammatory agents to novel anticancer therapies.[1][3]

This guide delves into the biological activities of biphenyl acid derivatives, with a special focus on the influence of the cyano (–C≡N) functional group. While systematic comparative studies on a homologous series of cyano-biphenyl acid derivatives are not extensively documented in publicly available literature[4], we can synthesize a robust comparative analysis by examining closely related compound series. We will explore structure-activity relationships (SAR), dissect mechanisms of action, and provide actionable experimental protocols for researchers in the field. Our analysis will primarily focus on two major therapeutic areas where these scaffolds have shown significant promise: oncology and anti-inflammatory applications.

Anticancer Activity: A Multi-Pronged Attack on Malignancy

Biphenyl carboxylic acid derivatives have been extensively investigated as anticancer agents, demonstrating efficacy through various mechanisms, including the induction of apoptosis and the inhibition of key signaling proteins like Epidermal Growth Factor Receptor (EGFR).[2][5]

Comparative Cytotoxicity of Biphenyl Carboxylic Acid Derivatives

A foundational step in drug discovery is determining a compound's ability to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. Recent studies have explored the anticancer potential of a series of 1-([1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid derivatives against human breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).[2]

Table 1: In Vitro Anticancer Activity of Biphenyl Carboxylic Acid Derivatives [2]

Compound IDR (Substitution on Biphenyl Ring)IC50 vs. MCF-7 (µM)IC50 vs. MDA-MB-231 (µM)
3a H10.14 ± 2.0510.78 ± 2.58
3j 4'-Benzyloxy9.92 ± 0.979.54 ± 0.85
Tamoxifen Standard Reference9.85 ± 1.059.42 ± 1.15

Data sourced from M. Mummadi et al., Asian Journal of Green Chemistry (2025).[2]

From this dataset, a preliminary structure-activity relationship can be inferred. The unsubstituted parent compound 3a shows good activity. The introduction of a bulky benzyloxy group at the 4'-position (3j ) maintains, and in the case of MDA-MB-231 cells, slightly enhances this potency, yielding activity comparable to the standard-of-care agent, Tamoxifen.[2] This suggests that the distal phenyl ring can accommodate large substituents, providing a vector for further optimization of properties like solubility or target engagement.

Mechanism of Action: EGFR Inhibition and Apoptosis Induction

Beyond general cytotoxicity, understanding the specific molecular targets is crucial. A series of 4'-hydroxybiphenyl-4-carboxylic acid derivatives have been identified as potential allosteric inhibitors of EGFR, a key driver in many cancers.[5] Allosteric inhibitors are of significant interest as they can overcome resistance to traditional ATP-competitive drugs.[5]

One promising compound from this class, Compound S4 , demonstrated potent cytotoxicity against HCT-116 colorectal cancer cells and was shown to induce the intrinsic apoptotic pathway.[5]

Table 2: Cytotoxicity of EGFR Allosteric Inhibitor Candidate [5]

Compound IDTarget Cell LineIC50 (µM)
Compound S4 HCT-116Comparable to Erlotinib
Erlotinib HCT-116Standard Reference

Data sourced from W. Shihab et al., Current Medicinal Chemistry (2024).[5]

The proposed mechanism involves arresting the cell cycle in the G2/M phase and triggering programmed cell death, or apoptosis.[5] This is a self-validating endpoint; a compound that successfully induces apoptosis will invariably show cytotoxic activity in a cell viability assay.

cluster_stimulus Cellular Stress cluster_pathway Intrinsic Apoptosis Pathway S4 Compound S4 (Biphenyl Carboxylic Acid Derivative) Bax Bax/Bak Activation S4->Bax Induces Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 (Executioner Caspase) Apoptosome->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway induced by a cytotoxic biphenyl carboxylic acid derivative.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines a standard method for assessing the cytotoxic effects of test compounds on cancer cell lines. The causality is clear: the amount of purple formazan product is directly proportional to the number of metabolically active, viable cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the cyano-biphenyl acid derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂. The duration is chosen to allow for multiple cell doubling times, ensuring a measurable effect on proliferation.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

The Influence of the Cyano Group: A Modifier of Potency and Specificity

While the biphenyl carboxylic acid moiety often serves as the anchor, the introduction of a cyano group can profoundly impact biological activity. The cyano group is a potent electron-withdrawing group and a strong hydrogen bond acceptor. These properties can enhance binding affinity, improve metabolic stability, or alter the mechanism of action entirely.[4]

In non-steroidal aromatase inhibitors based on a biphenyl template, a para-cyano group was found to be critical for potent inhibition. Its removal or replacement led to a significant drop in activity, highlighting its role in specific interactions within the enzyme's active site.[4] Similarly, in the development of antiviral nucleotide analogs like Remdesivir, a 1'-cyano modification is key to its mechanism of delayed chain-termination.[6]

This suggests that adding a cyano group to the biphenyl acid scaffold could be a powerful strategy for developing highly potent and selective inhibitors of various enzymes or receptors.

Proposed Workflow for a Comparative Study

To systematically evaluate the contribution of the cyano group, a focused library of compounds should be synthesized and screened. The following workflow provides a logical, self-validating progression from initial screening to mechanistic investigation.

cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Assays cluster_validation In Vivo Validation Synth Synthesize Library: - Biphenyl Carboxylic Acid (Scaffold) - Cyano-Biphenyl Carboxylic Acid (Target) - Vary substitution patterns Primary High-Throughput Screen (e.g., Cytotoxicity Panel vs. 60 cell lines) Synth->Primary SAR Identify 'Hits' and Establish Preliminary SAR Primary->SAR TargetID Target Identification (e.g., Kinase Panel, Receptor Binding) SAR->TargetID For Active Hits Enzyme Enzyme Inhibition Assays (Determine IC50/Ki) TargetID->Enzyme Cellular Cell-Based Mechanistic Assays (e.g., Apoptosis, Cell Cycle Analysis) Enzyme->Cellular PK Pharmacokinetics (ADME) Cellular->PK For Lead Compounds Xenograft Xenograft Efficacy Models PK->Xenograft

Caption: Proposed experimental workflow for the systematic evaluation of cyano-biphenyl acid derivatives.

Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

The biphenyl acid scaffold is the backbone of several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as Flurbiprofen and Diflunisal.[1] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1]

There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced at sites of inflammation.[1] Selective inhibition of COX-2 is a key goal in modern NSAID design to reduce gastrointestinal side effects.[1]

The carboxylic acid group is typically essential for activity, as it forms a salt bridge with a conserved arginine residue (Arg120) at the entrance of the COX active site, anchoring the inhibitor for optimal interaction within the hydrophobic channel.[1]

cluster_membrane Cell Membrane cluster_pathway Prostaglandin Synthesis Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAID Biphenyl Acid Derivative (NSAID) NSAID->COX Inhibits

Caption: Inhibition of the cyclooxygenase (COX) pathway by biphenyl acid-based NSAIDs.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This fluorescence-based assay provides a reliable method for determining the potency and selectivity of compounds against the two COX isoforms.

  • Reagent Preparation: Prepare assay buffer, heme, and a solution of the fluorescent substrate, ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX-1 or COX-2 enzyme to the assay buffer. Add serial dilutions of the test compound (cyano-biphenyl acid derivative) or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1). Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add ADHP and arachidonic acid (the substrate) to all wells to initiate the enzymatic reaction. The COX enzyme's peroxidase activity will convert ADHP to the highly fluorescent resorufin.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity (excitation 530-540 nm, emission 585-595 nm) every minute for 10-20 minutes using a plate reader.

  • Analysis: Calculate the reaction rates (slope of fluorescence vs. time). Determine the percent inhibition for each compound concentration relative to the uninhibited control. Plot percent inhibition against the logarithm of inhibitor concentration to calculate the IC50 value for each isoform. The selectivity index (SI) is calculated as IC50(COX-1) / IC50(COX-2).

Conclusion and Future Directions

The biphenyl carboxylic acid scaffold is a versatile and potent platform for the development of therapeutic agents, particularly in oncology and inflammation. The available data robustly supports its role in inducing cancer cell apoptosis and inhibiting key inflammatory enzymes.

The strategic addition of a cyano group represents a promising, albeit underexplored, avenue for enhancing the potency and selectivity of these derivatives. While direct, systematic comparative data for a series of cyano-biphenyl acid derivatives is currently sparse, the foundational principles gleaned from related structures strongly advocate for their synthesis and evaluation. The experimental workflows and protocols provided in this guide offer a clear roadmap for researchers to undertake such an investigation. Future studies focusing on the systematic exploration of the cyano group's placement and the resulting impact on a range of biological targets will undoubtedly lead to the discovery of novel and highly effective clinical candidates.

References

  • Shihab, W., Kubba, A., & Tahtamouni, L. (2024). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. Available at: [Link]

  • Al-Qawasmeh, R. A., et al. (2014). Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity. Journal of Medicinal Chemistry, 57(22), 9658-9672. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2016). Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). ResearchGate. Available at: [Link]

  • Pergande, M. R., & Cologna, S. M. (2017). A Tale of Switched Functions: From Cyclooxygenase Inhibition to M-Channel Modulation in New Diphenylamine Derivatives. PLoS ONE, 12(1), e0169293. Available at: [Link]

  • Sestito, S., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5690. Available at: [Link]

  • Abdel-Aziz, H. A., et al. (2023). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Scientific Reports, 13(1), 19572. Available at: [Link]

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1245967. Available at: [Link]

  • Murali, A., & Karuppasamy, M. (2023). Synthesis and SAR investigation of biphenylaminoquinoline derivatives with benzyloxy substituents as promising anticancer agents. ResearchGate. Available at: [Link]

  • Orlando, M., et al. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). PLoS ONE, 12(6), e0179899. Available at: [Link]

  • Goodby, J. W. (2016). Mimics of cyanobiphenyls, synthetic possibilities in carboxylic acids, and lateral substitutions by nitro- and halogeno-units. ResearchGate. Available at: [Link]

  • da Silva, A. F., et al. (2021). Synthesis and structure-activity relationships of novel biphenyl containing tetronamides with cyanobactericidal activity. ResearchGate. Available at: [Link]

  • Abdel-Aziz, H. A., et al. (2023). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Scientific Reports, 13(1), 19572. Available at: [Link]

  • Gunia-Krzyżak, A., et al. (2020). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 25(19), 4589. Available at: [Link]

  • Vangeel, L., et al. (2022). Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. PLoS Pathogens, 18(7), e1010682. Available at: [Link]

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